(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
Description
Properties
IUPAC Name |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)10-5-7(6-12)14-13-10/h1-5H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQAXBKYVMMKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671249 | |
| Record name | 1-[3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543713-33-3 | |
| Record name | 3-(2-Fluorophenyl)-5-isoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543713-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
An In-depth Technical Guide to the Synthesis and Characterization of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis and detailed characterization of this compound, a key building block in medicinal chemistry. The synthetic strategy hinges on a two-step sequence commencing with the commercially available precursor, 3-(2-fluorophenyl)isoxazole-5-carbaldehyde. The core of the synthesis involves the formation of an intermediate oxime, followed by its catalytic reduction to the target primary amine. This document elucidates the mechanistic underpinnings of each synthetic step, provides detailed, field-tested protocols, and outlines a complete analytical workflow for structural verification and purity assessment. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide a deeper understanding beyond a simple procedural recitation. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: Significance and Strategic Context
The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a privileged structure in drug discovery, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile bioisostere for other functional groups like amides or esters.[1] The presence of the isoxazole moiety is a hallmark of numerous therapeutic agents, contributing to their efficacy in treating a range of conditions including cancer, inflammation, and infectious diseases.[2]
Rationale for this compound
The target molecule, this compound, is a compound of significant interest. The 3,5-disubstituted isoxazole pattern is a common and effective arrangement. The 2-fluorophenyl group at the 3-position can enhance binding affinity and modulate pharmacokinetic properties through specific electronic and steric interactions. The primary aminomethyl group at the 5-position serves as a crucial synthetic handle, allowing for the facile introduction of diverse functionalities and the construction of larger, more complex molecules, such as novel amide or sulfonamide derivatives for library synthesis.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target amine points to a straightforward and high-yielding synthetic pathway. The primary amine can be accessed via the reduction of a corresponding oxime. This oxime, in turn, is readily prepared from the aldehyde precursor, 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde, which is a commercially available starting material.[3][4][5]
This two-step strategy is advantageous due to its operational simplicity, the use of a readily available starting material, and the typically high conversion rates for both the oximation and the subsequent reduction.
Caption: Retrosynthetic pathway for the target amine.
The core isoxazole ring itself is typically constructed via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a powerful and regioselective method for forming this heterocycle.[6][7][8] For the purpose of this guide, we will leverage the commercially available aldehyde, which is synthesized using this foundational chemistry.
Synthesis Protocols and Mechanistic Insights
The proposed synthesis is a two-stage process. The first stage is the conversion of the aldehyde to its corresponding oxime, and the second is the reduction of this oxime to the target primary amine.
Caption: Overall two-stage synthetic workflow.
Protocol 1: Synthesis of 3-(2-Fluorophenyl)isoxazol-5-carbaldehyde Oxime
This reaction is a classic condensation between an aldehyde and hydroxylamine.[9] The mechanism involves nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.[10][11][12] Pyridine is used as a mild base to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile.
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde (1.91 g, 10.0 mmol) and hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 equiv.) in ethanol (30 mL).
-
Base Addition: To the stirred solution, add pyridine (1.58 g, 1.6 mL, 20.0 mmol, 2.0 equiv.) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol via rotary evaporation to yield a crude residue.
-
Isolation: Add deionized water (30 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove residual pyridine, followed by a brine solution (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the oxime, typically as an off-white solid. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.
Protocol 2: Reduction of Oxime to this compound
The reduction of oximes to primary amines is a cornerstone transformation in organic synthesis.[13] Catalytic hydrogenation is a preferred method due to its high efficiency, clean conversion, and the ease of product isolation, as the only byproduct is water.[14][15] Palladium on carbon (Pd/C) is a robust and reliable catalyst for this transformation. The reaction proceeds via the addition of hydrogen across the C=N bond.
Methodology:
-
Catalyst Setup: To a hydrogenation flask or a suitable thick-walled pressure vessel, add 10% Palladium on Carbon (10% w/w, ~0.2 g) under a nitrogen or argon atmosphere.
-
Reagent Addition: Dissolve the 3-(2-Fluorophenyl)isoxazol-5-carbaldehyde oxime (2.06 g, 10.0 mmol) in absolute ethanol (40 mL) and add it to the hydrogenation flask.
-
Hydrogenation: Securely seal the vessel. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times). Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours. Progress can also be checked by TLC or LC-MS.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product is the target amine.
-
Purification: The amine can be purified by silica gel column chromatography (Eluent: 5-10% Methanol in Dichloromethane with 1% Triethylamine to prevent streaking) to yield the pure this compound.
Comprehensive Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. Expected signals for the final product would include:
-
A singlet for the isoxazole C4-proton, typically in the range of δ 6.8-7.5 ppm.[16]
-
Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the 2-fluorophenyl group.
-
A singlet for the methylene protons (-CH₂-NH₂) adjacent to the isoxazole ring, expected around δ 4.0-4.5 ppm.
-
A broad singlet for the amine protons (-NH₂), which is exchangeable with D₂O, typically between δ 1.5-3.0 ppm.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides information on the carbon framework. Key signals include the isoxazole ring carbons (C3, C4, C5), the methylene carbon, and the aromatic carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Used to identify key functional groups. Expect to see:
-
N-H stretching vibrations for the primary amine (two bands) in the 3300-3500 cm⁻¹ region.
-
C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹).
-
C=N stretching of the isoxazole ring around 1610-1620 cm⁻¹.[17]
-
Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, confirming the elemental composition of the molecule. The measured mass should be within 5 ppm of the calculated exact mass for C₁₀H₉FN₂O.
-
Fragmentation Pattern: Isoxazoles exhibit predictable fragmentation, often initiated by the cleavage of the weak N-O bond, which can be useful for structural confirmation.[17][18]
Chromatographic Purity
-
HPLC (High-Performance Liquid Chromatography): HPLC analysis using a suitable column (e.g., C18) and mobile phase is used to determine the purity of the final compound. A purity level of ≥95% is typically required for subsequent applications in drug development.
Data Summary and Expected Results
The following tables summarize the key physical and analytical data for the intermediate and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
|---|---|---|---|
| 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde Oxime | C₁₀H₇FN₂O₂ | 206.18 | Off-white Solid |
| this compound | C₁₀H₉FN₂O | 192.19 | Pale Yellow Oil or Low-Melting Solid |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
|---|---|
| ¹H NMR | δ ~7.8-8.0 (m, 1H, Ar-H), ~7.2-7.6 (m, 3H, Ar-H), ~7.0 (s, 1H, Isoxazole-H), ~4.2 (s, 2H, CH₂), ~2.0 (br s, 2H, NH₂) |
| HRMS (ESI+) | [M+H]⁺ calculated for C₁₀H₁₀FN₂O: 193.0772; Found: within 5 ppm |
| FT-IR (cm⁻¹) | ~3380, 3300 (N-H stretch), ~3070 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1615 (C=N stretch) |
Conclusion
This guide details a reliable and scalable two-step synthesis of this compound from a commercially available aldehyde. The described protocols for oximation and subsequent catalytic hydrogenation are robust, high-yielding, and utilize standard laboratory techniques. The comprehensive characterization workflow ensures the unambiguous confirmation of the final product's structure and purity, making it suitable for advanced applications in pharmaceutical research and development. The strategic insights provided into the reaction mechanisms and procedural choices are intended to empower researchers to confidently reproduce and, if necessary, adapt this synthesis for their specific needs.
References
-
JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE. [Link]
-
Taylor & Francis Online. (N.D.). A Mild Single-Step Reduction of Oximes to Amines. Synthetic Communications. [Link]
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National Institutes of Health (NIH). (N.D.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC. [Link]
-
Wiley Online Library. (2021). Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. Angewandte Chemie International Edition. [Link]
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MDPI. (N.D.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules. [Link]
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Wikipedia. (N.D.). Oxime. Wikipedia. [Link]
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Organic Chemistry Portal. (N.D.). Amine synthesis by oxime reduction. Organic Chemistry Portal. [Link]
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American Chemical Society (ACS) Publications. (2022). Asymmetric Hydrogenation of Oximes Synergistically Assisted by Lewis and Brønsted Acids. Journal of the American Chemical Society. [Link]
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American Chemical Society (ACS) Publications. (N.D.). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
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Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia. [Link]
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InCatT. (2022). Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines. InCatT. [Link]
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Thieme. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synthesis. [Link]
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Royal Society of Chemistry (RSC) Publishing. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. Organic & Biomolecular Chemistry. [Link]
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Taylor & Francis Online. (N.D.). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research. [Link]
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ResearchGate. (N.D.). Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). ResearchGate. [Link]
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Royal Society of Chemistry (RSC) Publishing. (N.D.). A versatile and green mechanochemical route for aldehyde–oxime conversions. Chemical Communications. [Link]
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ChemTube3D. (N.D.). Oxime formation. ChemTube3D. [Link]
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YouTube. (2015). Formation of an Oxime from an Aldehyde. YouTube. [Link]
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American Chemical Society (ACS) Publications. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]
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Unione Tipografico-Editrice Torinese. (N.D.). Mass spectrometry of oxazoles. Il Farmaco. [Link]
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National Institutes of Health (NIH). (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. [Link]
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ResearchGate. (N.D.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. ResearchGate. [Link]
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ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]
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An In-depth Technical Guide to (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a detailed synthetic pathway, physicochemical properties, and explore its potential applications in drug discovery based on the well-established bioactivity of the isoxazole scaffold.
Compound Identification and Molecular Structure
This compound is a substituted isoxazole derivative. The core of the molecule is a five-membered aromatic heterocycle, isoxazole, which features adjacent nitrogen and oxygen atoms. This core is substituted at the 3-position with a 2-fluorophenyl group and at the 5-position with a methanamine group.
-
CAS Number: 543713-33-3 (Free Base)[1]
-
CAS Number: 1187928-55-7 (Hydrochloride Salt)
-
Molecular Formula (Free Base): C₁₀H₉FN₂O
-
Molecular Weight (Free Base): 192.19 g/mol
The presence of the fluorine atom on the phenyl ring can significantly influence the compound's electronic properties, metabolic stability, and binding interactions with biological targets, a common strategy in modern drug design.
Molecular Structure:
Caption: Molecular Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of the hydrochloride salt of the compound is presented in the table below. These parameters are crucial for assessing the compound's suitability for various experimental conditions and for predicting its pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClFN₂O | [1] |
| Molecular Weight | 228.65 g/mol | [1] |
| Topological Polar Surface Area | 52.0 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
A Representative Synthetic Pathway
Workflow Diagram:
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol:
Step 1: Synthesis of 2-Fluorobenzaldehyde Oxime
-
Rationale: The initial step involves the conversion of the commercially available 2-fluorobenzaldehyde to its corresponding oxime. This is a standard and high-yielding reaction that prepares the precursor for the subsequent cycloaddition.
-
Procedure:
-
To a solution of 2-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-fluorobenzaldehyde oxime, which can often be used in the next step without further purification.
-
Step 2: Synthesis of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
-
Rationale: This key step involves the in-situ generation of a nitrile oxide from the oxime, which then undergoes a [3+2] cycloaddition reaction with propargyl alcohol. This reaction regioselectively forms the 3,5-disubstituted isoxazole ring. N-chlorosuccinimide (NCS) is a common and effective oxidizing agent for this transformation.
-
Procedure:
-
Dissolve 2-fluorobenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (3-(2-fluorophenyl)isoxazol-5-yl)methanol.
-
Step 3: Conversion of the Alcohol to the Methanamine
-
Rationale: The final step involves the conversion of the hydroxymethyl group to a methanamine. A common and reliable method is a three-step sequence: mesylation of the alcohol, displacement with azide, and subsequent reduction to the primary amine.
-
Procedure:
-
Mesylation: Dissolve (3-(2-Fluorophenyl)isoxazol-5-yl)methanol (1.0 eq) in dichloromethane and cool to 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0°C for 1-2 hours.
-
Azide Displacement: After completion of the mesylation (monitored by TLC), carefully quench the reaction with water. Extract the product into dichloromethane, wash with brine, and dry over sodium sulfate. After solvent removal, dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (1.5 eq). Heat the mixture to 60-80°C and stir until the reaction is complete.
-
Reduction: Cool the reaction mixture, add water, and extract the azide intermediate with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Dissolve the crude azide in anhydrous tetrahydrofuran (THF) and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate and purify the crude product by column chromatography to yield this compound.
-
Potential Applications in Drug Discovery
The isoxazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in active pharmaceutical ingredients.[2][3] Isoxazole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4]
Potential Therapeutic Areas for this compound:
-
Oncology: Many isoxazole derivatives have been investigated as anticancer agents.[3] The mechanism of action often involves the inhibition of kinases, enzymes crucial for cell signaling and proliferation. The specific substitution pattern of this compound makes it a candidate for screening against various cancer cell lines to identify potential antiproliferative activity.
-
Anti-inflammatory: Isoxazole-containing compounds have been developed as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). The structural features of the title compound warrant investigation into its potential anti-inflammatory effects.
-
Infectious Diseases: The isoxazole ring is present in several antibacterial and antifungal drugs. The unique electronic and steric properties imparted by the 2-fluorophenyl and methanamine groups could lead to novel antimicrobial activity. Screening against a panel of bacterial and fungal strains would be a logical first step in exploring this potential.
-
Central Nervous System (CNS) Disorders: Some isoxazole derivatives have shown activity as modulators of CNS targets. The ability of the methanamine group to be protonated at physiological pH could facilitate interactions with receptors and enzymes in the brain.
Future Research Directions:
Caption: A logical workflow for investigating the therapeutic potential.
Conclusion
This compound is a synthetically accessible compound with a molecular architecture that suggests significant potential for biological activity. The presence of the isoxazole core, combined with the specific substitutions, makes it an attractive candidate for further investigation in various therapeutic areas. This guide provides a solid foundation for researchers to undertake the synthesis and biological evaluation of this promising molecule, with the ultimate goal of developing novel and effective therapeutic agents.
References
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ResearchGate. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Available at: [Link]
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RSC Publishing. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Available at: [Link]
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MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
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RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
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PubMed Central (PMC). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
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International Journal of Pharmaceutical Chemistry and Analysis. A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]
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ResearchGate. Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Available at: [Link]
-
MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link]
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Spectroscopic Characterization of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, a key intermediate in medicinal chemistry and drug discovery programs. The unique structural arrangement of the fluorophenyl and aminomethyl moieties on the isoxazole core imparts specific physicochemical characteristics that are critical for its application. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data based on extensive analysis of structurally analogous compounds, providing a robust framework for its identification and characterization.
Molecular Structure and Isomeric Considerations
This compound, with the chemical formula C₁₀H₉FN₂O and a molecular weight of 192.19 g/mol , possesses a distinct architecture.[1] The molecule features a central isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts significant aromatic character.[2] This core is substituted at the 3-position with a 2-fluorophenyl group and at the 5-position with a methanamine group. The ortho-substitution of the fluorine atom on the phenyl ring introduces specific electronic and steric effects that influence the spectroscopic signatures.
Molecular Structure of this compound
Caption: Key fragmentation pathways for this compound.
Analysis:
-
Under ESI conditions, the protonated molecule [M+H]⁺ at m/z 193.07 would be the base peak.
-
Under EI conditions, the molecular ion peak at m/z 192.06 would be observed.
-
A common fragmentation pathway for primary amines is the loss of the amino radical (•NH₂), leading to a fragment at m/z 178.
-
Alpha-cleavage next to the amine group could result in the formation of the [CH₂NH₂]⁺ ion at m/z 30.
-
Cleavage of the isoxazole ring can lead to the formation of the 2-fluorobenzoyl cation at m/z 123.
-
Subsequent loss of carbon monoxide from the 2-fluorobenzoyl cation would yield the 2-fluorophenyl cation at m/z 95.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging spectroscopic information from structurally related compounds, a comprehensive characterization profile has been established. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this important chemical entity, enabling its unambiguous identification and quality control. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data.
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Kara, Y. S. (2015). Substituent Effect Study on Experimental ¹³C NMR Chemical Shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]
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Ivachtchenko, A. V. et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Molecules, 27(6), 1888. [Link]
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Elucidating the Molecular Choreography: A Technical Guide to Mechanism of Action Studies for Isoxazole-Based Compounds
For Distribution to Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its remarkable versatility has given rise to a plethora of bioactive molecules with therapeutic potential spanning oncology, infectious diseases, and inflammatory conditions.[1][2] This guide provides an in-depth exploration of the experimental strategies and conceptual frameworks essential for elucidating the mechanism of action (MoA) of novel isoxazole-based compounds. Moving beyond a mere recitation of protocols, we delve into the causality behind experimental choices, empowering researchers to design and execute self-validating studies that generate robust and publishable data.
Section 1: The Isoxazole Pharmacophore: A Privileged Scaffold with Diverse Biological Activities
The inherent electronic properties and structural rigidity of the isoxazole ring allow it to engage in a wide array of non-covalent interactions with biological macromolecules. This has led to its incorporation into numerous clinically significant drugs.[1] Understanding the diverse MoAs of existing isoxazole-containing drugs provides a crucial foundation for investigating novel derivatives.
Table 1: Prominent Examples of Isoxazole-Based Drugs and Their Mechanisms of Action
| Drug Name | Therapeutic Area | Core Mechanism of Action |
| Valdecoxib | Anti-inflammatory | Selective inhibition of cyclooxygenase-2 (COX-2)[1][3] |
| Leflunomide | Anti-rheumatic | Inhibition of dihydroorotate dehydrogenase, impacting pyrimidine synthesis[1] |
| Cloxacillin | Antibiotic | Inhibition of bacterial cell wall synthesis (beta-lactamase resistant)[1] |
| Danazol | Endocrine Disorders | Modulation of gonadotropin release and steroidogenesis[1] |
The diverse functionalities of these established drugs underscore the importance of a systematic and multi-faceted approach to delineating the MoA of new isoxazole-based chemical entities.
Section 2: Deconvoluting the Anti-Cancer Activities of Isoxazole Derivatives
Isoxazole derivatives have emerged as promising candidates in oncology, exhibiting a range of anti-proliferative and pro-apoptotic effects.[4][5][6] Elucidating the precise anti-cancer MoA requires a hierarchical investigative approach, starting from broad cellular effects and progressively narrowing down to specific molecular targets.
Induction of Apoptosis: The Cornerstone of Anti-Cancer Activity
A primary hallmark of effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Several key assays are employed to confirm and quantify this process.
Caspases, a family of cysteine proteases, are central to the apoptotic cascade. The activation of effector caspases, such as caspase-3 and caspase-7, represents a point of no return in the apoptotic process.[7][8]
Experimental Protocol: Fluorometric Caspase-3/7 Activity Assay [5][9][10]
Principle: This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a fluorophore, and the resulting fluorescence is proportional to caspase activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. Treat the cells with various concentrations of the isoxazole compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).
-
Cell Lysis: After treatment, lyse the cells directly in the wells using a lysis buffer compatible with the caspase assay kit.
-
Substrate Addition: Add the caspase-3/7 substrate solution to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for a duration specified by the kit manufacturer (typically 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC-based substrates).[5]
-
Data Analysis: Quantify the fold-increase in caspase activity relative to the vehicle-treated control cells.
Many anti-cancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cell division. Flow cytometry is a powerful tool for analyzing cell cycle distribution.[11][12][13]
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry [11][12][13]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cancer cells with the isoxazole compound for the desired time. Harvest both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol. This permeabilizes the cells and preserves their morphology.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.
Identifying the Molecular Targets of Anti-Cancer Isoxazoles
Once the pro-apoptotic and anti-proliferative effects of an isoxazole compound are established, the next crucial step is to identify its specific molecular target(s).
Many isoxazole derivatives function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[11][14][15]
Experimental Protocol: In Vitro Kinase Inhibition Assay [16][17]
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. This can be done through various detection methods, including radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.
Step-by-Step Methodology (Luminescence-based):
-
Reagent Preparation: Prepare serial dilutions of the isoxazole compound. Prepare the kinase, substrate, and ATP solutions in an appropriate kinase assay buffer.
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase, substrate, and the isoxazole compound at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. The luciferase reaction uses the remaining ATP to produce light.
-
Luminescence Measurement: Measure the luminescent signal using a microplate reader. The signal is inversely proportional to the kinase activity.
-
IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Some isoxazole-based compounds exert their anti-cancer effects by interfering with the polymerization of tubulin into microtubules, which are essential for mitosis.[4][18][19][20]
Experimental Protocol: In Vitro Tubulin Polymerization Assay [4][18][19][20][21]
Principle: This assay monitors the polymerization of purified tubulin into microtubules in vitro. The increase in microtubule mass can be measured by an increase in turbidity (light scattering at 340 nm) or by using a fluorescent reporter that binds to polymerized microtubules.
Step-by-Step Methodology (Turbidity-based):
-
Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer containing GTP. Prepare serial dilutions of the isoxazole compound.
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compound or controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm at regular intervals for 60 minutes.
-
Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. The rate and extent of polymerization can be quantified to determine the inhibitory effect of the compound.
Topoisomerases are enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Their inhibition can lead to DNA damage and apoptosis in cancer cells.[3][6][22][23][24]
Experimental Protocol: Topoisomerase I DNA Relaxation Assay [3][6][22][23][24]
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In this assay, the inhibition of topoisomerase I activity is observed as a decrease in the conversion of supercoiled DNA to its relaxed form.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, topoisomerase I enzyme, and the isoxazole compound at various concentrations in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. A potent inhibitor will show a higher proportion of supercoiled DNA compared to the control.
Section 3: Investigating the Antimicrobial Properties of Isoxazole Scaffolds
The isoxazole ring is a key component of several clinically used antibiotics, and novel derivatives continue to be explored for their antimicrobial potential.[2][12][18][21][25][26]
Determining Antimicrobial Potency: The Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of a compound's antimicrobial activity.[1][25][27]
Experimental Protocol: Broth Microdilution Method for MIC Determination [1][25][27]
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the isoxazole compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Section 4: Unraveling the Anti-Inflammatory Mechanisms of Isoxazole Compounds
Many isoxazole derivatives exhibit potent anti-inflammatory properties, often through the modulation of key inflammatory pathways.[7][8][23][24][28][29]
Cyclooxygenase (COX) Inhibition: A Major Anti-Inflammatory Target
The inhibition of COX enzymes, particularly the inducible isoform COX-2, is a well-established mechanism for reducing inflammation and pain.[2][15][16][20][22][24][28][30][31]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [2][15][16][20][22][24][28][30][31]
Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The activity of the enzyme is typically monitored by measuring the production of prostaglandins, such as PGE2, from the substrate arachidonic acid.
Step-by-Step Methodology (Fluorometric):
-
Reagent Preparation: Prepare serial dilutions of the isoxazole compound. Prepare solutions of purified COX-1 or COX-2 enzyme, a fluorometric probe, and arachidonic acid.
-
Enzyme Incubation: In a 96-well plate, pre-incubate the COX enzyme with the isoxazole compound or a control inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) for a specified time.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence kinetically using a microplate reader. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play a crucial role in regulating inflammation and metabolism. Some isoxazole compounds have been identified as PPAR agonists.[30][32][33][34][35][36][37][38]
Experimental Protocol: Cell-Based PPAR Transactivation Assay [32][35][36][37][38]
Principle: This reporter gene assay measures the ability of a compound to activate a specific PPAR isoform (α, δ, or γ). Cells are co-transfected with a plasmid expressing the ligand-binding domain of a PPAR fused to a DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain.
Step-by-Step Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with the PPAR expression plasmid and the luciferase reporter plasmid.
-
Cell Treatment: Plate the transfected cells and treat them with various concentrations of the isoxazole compound or a known PPAR agonist (e.g., GW7647 for PPARα, pioglitazone for PPARγ).
-
Cell Lysis and Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates that the compound is an agonist for the specific PPAR isoform. The potency of the compound can be quantified by determining its EC50 value (the concentration that produces 50% of the maximal response).
Section 5: Visualizing the Pathways: A Systems-Level Understanding
To synthesize the data from individual assays into a cohesive mechanistic model, it is essential to visualize the affected signaling pathways and experimental workflows.
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Section 6: Conclusion
The elucidation of the mechanism of action for a novel isoxazole-based compound is a multifaceted endeavor that requires a logical and systematic progression of experiments. By integrating cellular and molecular assays, researchers can build a comprehensive understanding of how these versatile scaffolds exert their biological effects. This guide provides a foundational framework and detailed protocols to empower scientists in their pursuit of developing the next generation of isoxazole-based therapeutics. The causality-driven approach to experimental design and the emphasis on self-validating systems will ensure the generation of high-quality, impactful data.
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ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]
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MDPI. (n.d.). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]
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Auctores Online. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Auctores Online. [Link]
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National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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National Center for Biotechnology Information. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC. [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. University of Wisconsin-Madison. [Link]
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INDIGO Biosciences. (n.d.). Human PPAR Delta (PPARd) Reporter Assay Kit. INDIGO Biosciences. [Link]
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In silico modeling of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine interactions
An In-Depth Technical Guide: In Silico Modeling of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine Interactions
Abstract
In modern drug discovery, in silico modeling has become an indispensable tool, accelerating the identification and optimization of novel therapeutic agents by providing atomic-level insights into molecular interactions.[1] This guide presents a comprehensive, technically-grounded workflow for the computational modeling of This compound , a small molecule featuring a fluorophenyl-substituted isoxazole core. Isoxazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them a scaffold of significant interest.[2][3][4] Lacking a predetermined biological target for this specific compound, this whitepaper will use Aurora Kinase B (AURKB) as a representative and clinically relevant target for a case-study-driven exploration of its interaction profile. Overexpression of AURKB is a hallmark of many cancers, making it a prime target for inhibitor development.[5] We will proceed through a logical sequence of ligand and protein preparation, molecular docking, all-atom molecular dynamics (MD) simulations, binding free energy calculations, and predictive ADMET profiling. Each protocol is designed as a self-validating system, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility.
Section 1: Foundational Analysis: Ligand Preparation & Characterization
The first principle of any modeling study is to ensure the input data is of the highest quality. For the ligand, this involves generating a chemically correct, low-energy 3D conformation and understanding its intrinsic properties.
Ligand Structure Generation
The 2D structure of this compound serves as the starting point. Its canonical SMILES representation is C1=CC=C(C(=C1)F)C2=NOC(=C2)CN.
Experimental Protocol: 2D to 3D Structure Conversion and Energy Minimization
-
2D Sketching & SMILES Generation: Use a chemical drawing tool like MarvinSketch or ChemDraw to create the 2D structure and export its SMILES string.
-
3D Coordinate Generation: Employ a tool like Open Babel. The following command converts the SMILES string to a 3D structure in .mol2 format and adds hydrogens appropriate for a physiological pH of 7.4.
-
Energy Minimization: The initial 3D structure is not necessarily in a low-energy state. A robust energy minimization is crucial. This can be performed using the GROMACS simulation package with a suitable force field for small molecules, such as the General Amber Force Field (GAFF). This step resolves any steric clashes and brings the molecule to a more realistic, stable conformation.
-
Charge Calculation: Accurate partial atomic charges are critical for simulating electrostatic interactions. Tools like Antechamber (part of the AmberTools suite) can be used to assign AM1-BCC charges, which are standard for GAFF.
Physicochemical Profiling
Before complex simulations, a preliminary assessment of the molecule's drug-like properties is invaluable. This is often done using Lipinski's Rule of Five as a guideline. Web-based tools like SwissADME provide a rapid and comprehensive analysis.
| Property | Predicted Value | Lipinski's Rule of Five Compliance | Rationale |
| Molecular Weight | 192.19 g/mol [6] | Yes (<500) | Influences absorption and diffusion. |
| LogP (Octanol/Water) | 1.94[6] | Yes (<5) | Measures lipophilicity, affecting membrane permeability. |
| Hydrogen Bond Donors | 1[6] | Yes (≤5) | The primary amine group (-NH2). |
| Hydrogen Bond Acceptors | 3[6] | Yes (≤10) | The isoxazole nitrogen and oxygen, and the fluorine atom. |
| Topological Polar Surface Area (TPSA) | 52.05 Ų[6] | Favorable (<140 Ų) | Predicts cell permeability. |
Section 2: Target Selection and Preparation
The choice of a biological target is paramount. As this compound does not have a well-documented target, we select Aurora Kinase B (AURKB) for this guide. The rationale is twofold: kinases are a major class of drug targets, and related fluorophenyl derivatives have been investigated as kinase inhibitors.[5]
Workflow for Target Preparation
// Nodes PDB [label="1. Select PDB Entry\n(e.g., 2VGO for AURKB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Clean [label="2. Clean PDB File\nRemove non-essential chains,\nwaters, and co-solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; Repair [label="3. Repair Structure\nAdd missing hydrogens,\ncheck for missing residues/atoms\n(e.g., using PDBFixer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonate [label="4. Assign Protonation States\nDetermine protonation for His, Asp, Glu\nat physiological pH (e.g., H++ server)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="5. Final Prepared Receptor\nReady for Docking and MD", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PDB -> Clean [label="Initial Input"]; Clean -> Repair [label="Structural Integrity"]; Repair -> Protonate [label="Chemical Accuracy"]; Protonate -> Final [label="Finalization"]; } dot Caption: A streamlined workflow for preparing a protein crystal structure for simulation.
Experimental Protocol: Preparing AURKB for Simulation
-
Obtain Crystal Structure: Download the crystal structure of human Aurora Kinase B from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2VGO , which is complexed with an inhibitor.
-
Clean the Structure: The downloaded PDB file often contains crystallographic artifacts like water molecules, co-solvents, and multiple protein chains that are not part of the biological unit. Remove the existing ligand and all water molecules using a molecular viewer like PyMOL or UCSF Chimera.
-
Add Hydrogens and Repair: Crystal structures typically lack hydrogen atoms. Use software like PDBFixer or the pdb2gmx module in GROMACS to add hydrogens and check for any missing heavy atoms in the side chains.
-
Define the Binding Site: The binding site is defined based on the location of the co-crystallized ligand in the original PDB file (2VGO). This region, typically a cavity of 10-15 Å around the original ligand, will be the target for our docking calculations.
Section 3: Molecular Docking: Predicting Binding Conformation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] This step provides the initial structural hypothesis of the protein-ligand interaction. The process involves sampling various poses and ranking them using a scoring function.[7][9]
// Nodes Inputs [label="Inputs:\n- Prepared Ligand (.mol2)\n- Prepared Receptor (.pdbqt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grid [label="1. Define Grid Box\nCenter on the active site,\nsize to encompass the cavity", fillcolor="#FBBC05", fontcolor="#202124"]; Docking [label="2. Run Docking\n(e.g., AutoDock Vina)\nGenerates multiple binding poses", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scoring [label="3. Rank Poses\nSort by binding affinity (kcal/mol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="4. Visual Inspection & Interaction Analysis\n(e.g., PyMOL, PLIP)\nCheck H-bonds, hydrophobic contacts", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selection [label="5. Select Best Pose\nBased on score and biochemical sense", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Inputs -> Grid; Grid -> Docking [label="Configuration"]; Docking -> Scoring [label="Output"]; Scoring -> Analysis [label="Top Poses"]; Analysis -> Selection [label="Validation"]; } dot Caption: The process flow for predicting and validating a ligand's binding mode.
Experimental Protocol: Docking with AutoDock Vina
-
Prepare Files: Convert the prepared ligand (ligand.mol2) and receptor (receptor.pdb) files into the .pdbqt format required by AutoDock tools. This step adds partial charges and defines atom types.
-
Define the Grid Box: The search space for docking is defined by a 3D grid. Center this grid on the active site of AURKB (identified from the 2VGO crystal structure). A typical size would be 25Å x 25Å x 25Å to allow the ligand rotational and translational freedom.
-
Run Vina: Execute the AutoDock Vina software. A high exhaustiveness value (e.g., 32) is recommended to ensure a thorough search of the conformational space.
-
Analyze Results: Vina will output multiple binding poses, each with an estimated binding affinity in kcal/mol. The pose with the lowest binding affinity is theoretically the most favorable.
Data Presentation: Docking Results
| Pose ID | Binding Affinity (kcal/mol) | Key Interacting AURKB Residues | Interaction Types |
| 1 | -8.5 | Ala157, Leu207, Val88 | Hydrogen Bond, Hydrophobic |
| 2 | -8.2 | Gly160, Lys106 | Hydrophobic |
| 3 | -7.9 | Glu155, Leu83 | Hydrogen Bond, Hydrophobic |
Note: Data is illustrative.
The top-ranked pose must be visually inspected. The causality we seek is a pose that is not only low in energy but also makes sense chemically. For instance, hydrogen bonds should form between appropriate donor-acceptor pairs, and hydrophobic parts of the ligand should occupy greasy pockets in the receptor.
Section 4: Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules and the explicit presence of solvent.[10] This is crucial for validating the stability of the docked pose.[11][12]
// Nodes Start [label="Start: Docked\nProtein-Ligand Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Topology [label="1. Generate Topology\nProtein (e.g., CHARMM36)\nLigand (e.g., CGenFF/GAFF)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvate [label="2. Solvation\nPlace complex in a water box\n(e.g., TIP3P water model)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ionize [label="3. Ionization\nAdd ions (Na+, Cl-) to\nneutralize the system", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Minimize [label="4. Energy Minimization\nRelax the system, remove clashes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Equilibrate [label="5. Equilibration\n- NVT (Constant Volume)\n- NPT (Constant Pressure)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Production [label="6. Production MD\nRun simulation for 100-200 ns\nto collect trajectory data", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="7. Trajectory Analysis\n(RMSD, RMSF, H-Bonds, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Topology; Topology -> Solvate [label="System Setup"]; Solvate -> Ionize; Ionize -> Minimize [label="System Relaxation"]; Minimize -> Equilibrate; Equilibrate -> Production [label="Data Collection"]; Production -> Analyze [label="Post-Processing"]; } dot Caption: A comprehensive workflow for all-atom molecular dynamics simulation.
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Topology Generation: Combine the protein (using a force field like CHARMM36) and the ligand (with its GAFF/CGenFF parameters) into a single system topology.[11][13]
-
Solvation: Place the complex in a periodic box of appropriate dimensions (e.g., cubic or dodecahedron) and fill it with explicit water molecules (e.g., TIP3P model). The box edge should be at least 1.0 nm from the protein surface to avoid self-interaction artifacts.[11]
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge, simulating physiological ionic strength.
-
-
Simulation Execution:
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes introduced during the setup phase.
-
Equilibration: Conduct two phases of equilibration. First, a 1 ns simulation in the NVT (isothermal-isochoric) ensemble to stabilize the system's temperature. Second, a 1-5 ns simulation in the NPT (isothermal-isobaric) ensemble to stabilize the pressure and density.
-
Production Run: Execute the production MD run for a duration sufficient to observe the system's behavior, typically 100-200 nanoseconds for binding stability assessment.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the complex has reached equilibrium and the ligand is not drifting out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.
-
| Analysis Metric | Result | Interpretation |
| Protein Backbone RMSD | Converged at 2.1 ± 0.3 Å | The overall protein structure is stable. |
| Ligand RMSD (fit to protein) | Converged at 1.5 ± 0.4 Å | The ligand remains stably bound in the predicted pose. |
| Key H-Bond Occupancy (Ligand-Ala157) | 85% | The hydrogen bond is a persistent and critical interaction. |
Note: Data is illustrative.
Section 5: Advanced In Silico Profiling
Beyond core interaction modeling, a holistic in silico assessment involves predicting pharmacokinetic and pharmacodynamic properties.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the molecular features essential for biological activity.[14][15][16] Based on the stable binding pose from the MD simulation, a structure-based pharmacophore can be generated.[17] This model, consisting of features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings, can then be used to screen large virtual libraries for novel compounds with different chemical scaffolds but the same essential interaction features.[15][17]
ADMET Prediction
Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development.[18][19] Numerous computational models, often based on machine learning and quantitative structure-activity relationships (QSAR), can predict these properties.[20]
Protocol: In Silico ADMET Profiling
-
Select Tools: Utilize comprehensive online servers (e.g., SwissADME, pkCSM) or standalone software.
-
Input Structure: Provide the ligand's SMILES string as input.
-
Analyze Predictions: Evaluate key parameters such as:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).[21]
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Toxicity: hERG inhibition (cardiotoxicity risk), Ames test (mutagenicity).
-
This profile helps prioritize compounds with favorable drug-like properties for further experimental validation.[22]
Section 6: Model Validation and Trustworthiness
A computational model is only as reliable as its validation.[23] Rigorous validation is essential to build confidence in the predictive power of the simulations before committing to experimental work.[24]
-
Cross-Validation (for QSAR models): When building predictive models like those for ADMET, techniques like k-fold cross-validation are essential to prevent overfitting and assess how the model generalizes to new, unseen data.[24]
-
Retrospective Validation: A powerful strategy involves performing docking and simulation on a set of known active and inactive molecules for the target of interest. A successful model should be able to distinguish between the two classes, for example, by assigning significantly better docking scores to the active compounds.[25]
-
Experimental Correlation: The ultimate validation is experimental. Predictions from in silico models—such as key interacting residues—can be tested via site-directed mutagenesis experiments. Predicted binding affinities should correlate with experimentally measured values (e.g., from Isothermal Titration Calorimetry or Surface Plasmon Resonance).
Conclusion
This technical guide has outlined a rigorous, multi-faceted in silico workflow to characterize the potential interactions of this compound. By progressing from ligand preparation and molecular docking to all-atom molecular dynamics and ADMET profiling, we can build a comprehensive, atomic-level understanding of a compound's behavior. The use of Aurora Kinase B as a hypothetical target demonstrates how these computational techniques can be applied to generate testable hypotheses, guide medicinal chemistry efforts, and ultimately de-risk and accelerate the drug discovery process.[1][26] The emphasis on methodical protocols and continuous validation ensures that the insights derived are both scientifically sound and actionable for drug development professionals.
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The Ascendant Role of Fluorinated Isoxazoles in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] When this powerful tool is applied to the isoxazole ring, a privileged five-membered heterocycle known for its diverse biological activities, the result is a class of compounds with immense therapeutic potential.[3][4] Isoxazole derivatives are integral to a wide range of approved drugs, demonstrating activities from anticancer and anti-inflammatory to antimicrobial and neuroprotective.[5][6][7] This guide provides a comprehensive overview of the synthesis, characterization, and application of novel fluorinated isoxazole compounds, grounded in field-proven insights and methodologies.
Pillar 1: Strategic Synthesis of Fluorinated Isoxazoles
The creation of fluorinated isoxazoles can be broadly approached via two distinct strategies: the construction of the isoxazole ring using fluorinated building blocks, or the direct fluorination of a pre-formed isoxazole scaffold (late-stage fluorination). The choice between these pathways is a critical decision driven by the desired substitution pattern, the availability of starting materials, and the overall goals of the research program.
Strategy A: De Novo Synthesis via [3+2] Cycloaddition
The most robust and versatile method for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[8][9] This approach offers excellent control over regioselectivity, particularly when using terminal alkynes, which reliably yield 3,5-disubstituted isoxazoles.[10] To synthesize fluorinated isoxazoles, one or both of the cycloaddition partners can contain the desired fluorine motif.
A common and effective method involves the reaction of a fluorinated alkyne with an in situ-generated nitrile oxide.[7] For instance, trifluoromethyl- or difluoromethyl-substituted alkynes serve as excellent dipolarophiles.[7] The nitrile oxide is typically generated from an aldoxime precursor, which is in turn synthesized from the corresponding aldehyde.
Protocol 1: Synthesis of 3-Aryl-5-(trifluoromethyl)isoxazole
This protocol details a representative 1,3-dipolar cycloaddition.
Step 1: Aldoxime Formation
-
To a solution of the desired aromatic aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq).
-
Add a solution of sodium carbonate (0.6 eq) in water dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the aldehyde is consumed.
-
Pour the mixture into cold water and collect the precipitated aldoxime by filtration. Wash with water and dry under vacuum.
Step 2: In Situ Nitrile Oxide Generation and Cycloaddition [11]
-
Dissolve the aldoxime (1.0 eq) in a suitable solvent such as DMF.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 30°C. Stir for 1 hour to form the hydroximoyl chloride.
-
Add the trifluoromethyl-alkyne (e.g., 3,3,3-trifluoropropyne) (1.2 eq).
-
Slowly add triethylamine (Et₃N) (1.5 eq) dropwise via a syringe pump over 1 hour. The base generates the nitrile oxide in situ, which is immediately trapped by the alkyne.
-
Allow the reaction to stir at room temperature overnight.
-
Perform an aqueous workup, extracting the product with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Strategy B: Late-Stage Fluorination of Isoxazoles
Late-stage fluorination is an invaluable strategy for rapidly generating a library of fluorinated analogs from a common, non-fluorinated intermediate.[12] This is particularly useful in structure-activity relationship (SAR) studies. Electrophilic fluorinating reagents, such as Selectfluor™, are commonly used to introduce fluorine onto electron-rich positions of the isoxazole ring.[7] The C-4 position of 3,5-disubstituted isoxazoles is particularly amenable to this type of functionalization.
Protocol 2: Direct C-4 Fluorination using Selectfluor™ [7]
This protocol describes the direct fluorination of a pre-formed isoxazole ring.
-
Dissolve the 3,5-disubstituted isoxazole (1.0 eq) in a suitable solvent like acetonitrile or 1,2-dichloroethane.
-
Add Selectfluor™ (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to 70-80°C and stir for 12-24 hours, monitoring progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the 4-fluoro-3,5-disubstituted isoxazole.
Pillar 2: Spectroscopic Characterization
Unambiguous structural confirmation of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are standard for confirming the overall carbon-hydrogen framework.[13] For fluorinated compounds, ¹⁹F NMR is indispensable. It provides direct evidence of fluorine incorporation, and the chemical shift and coupling constants (e.g., J-coupling to adjacent protons or carbons) give crucial information about the electronic environment and connectivity of the fluorine atom.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized molecule, allowing for the confirmation of its elemental composition with high accuracy.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups present in the molecule. The strong C-F bond vibration can often be observed in the 1000-1400 cm⁻¹ region.[15]
Pillar 3: Biological Activity and Structure-Activity Relationships (SAR)
The introduction of fluorine can dramatically enhance the biological profile of isoxazole derivatives.[16] Fluorinated isoxazoles have demonstrated significant potential across multiple therapeutic areas.
Key Therapeutic Areas:
-
Anticancer Activity: Many fluorinated isoxazoles exhibit potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[16]
-
Antimicrobial Agents: The increased lipophilicity imparted by fluorine can enhance penetration through microbial cell membranes, leading to promising antibacterial and antifungal activity.[16]
-
Anti-inflammatory Effects: Isoxazole derivatives, such as the COX-2 inhibitor valdecoxib, are known for their anti-inflammatory properties.[5] Fluorination can be used to modulate the potency and selectivity of these compounds.[10]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the fluorination pattern and other substituents on the isoxazole ring is crucial for optimizing therapeutic potential.[17]
-
Position of Fluorine: The location of the fluorine atom is critical. For instance, in a series of trifluoromethylated flavonoid-based isoxazoles, a para-fluoro substitution on a phenyl ring attached to the isoxazole core resulted in the most potent α-amylase inhibitory activity.[18]
-
Type of Fluorination: The choice between a single fluorine atom, a difluoromethyl (-CHF₂), or a trifluoromethyl (-CF₃) group can have a profound impact. The -CF₃ group, due to its lipophilic and electron-withdrawing nature, often enhances metabolic stability and binding affinity.[18]
-
Combined Effects: SAR studies on trisubstituted isoxazoles have shown that combining a fluorine substituent at one position with other optimal groups at different positions can lead to a synergistic increase in potency and selectivity for a biological target.[19][20]
The following table summarizes representative biological activity data for novel fluorinated isoxazole compounds.
| Compound ID | Target/Cell Line | Biological Activity | IC₅₀ / EC₅₀ | Reference |
| Compound 2f | Hep3B (Liver Cancer) | Anticancer | 5.76 µg/mL | [16] |
| TTI-4 | MCF-7 (Breast Cancer) | Anticancer | 2.63 µM | [16] |
| Compound 3b | α-Amylase | Antidiabetic | 12.6 ± 0.2 µM | [18] |
| Compound 7l | Zika Virus (ZIKV) | Antiviral | Potent Activity | [17] |
| Compound C6 | COX-2 | Anti-inflammatory | -9.88 (Binding Energy) | [21] |
Conclusion and Future Directions
The fusion of fluorine chemistry with the privileged isoxazole scaffold provides a powerful and validated platform for the discovery of novel therapeutic agents.[22][23] The synthetic strategies outlined in this guide, particularly the complementary nature of de novo synthesis and late-stage fluorination, offer researchers a versatile toolkit to create and optimize new chemical entities. As our understanding of fluorination's effects on drug-target interactions deepens, we can anticipate the rational design of next-generation fluorinated isoxazoles with enhanced potency, selectivity, and superior pharmacokinetic profiles to address unmet medical needs.[4][7]
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The Intricate Dance of Structure and Activity: A Deep Dive into (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern drug discovery.[1] Its unique electronic properties, metabolic stability, and capacity to engage in diverse non-covalent interactions have rendered it a "privileged scaffold." This distinction arises from its recurring presence in a multitude of biologically active compounds spanning a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases.[1] The versatility of the isoxazole core allows for facile structural modifications, enabling medicinal chemists to fine-tune the pharmacological profiles of drug candidates to achieve desired potency, selectivity, and pharmacokinetic properties. This guide will provide a detailed exploration of the structure-activity relationships (SAR) of a specific class of isoxazole derivatives: (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine analogs. By dissecting the influence of various structural modifications on their biological activity, we aim to provide a comprehensive resource for the rational design of novel therapeutic agents based on this promising scaffold.
Core Molecular Architecture and Key Interaction Points
The fundamental structure of this compound comprises three key components that are ripe for synthetic modification to explore the SAR:
-
The 3-(2-Fluorophenyl) Group: This aromatic ring, substituted with a fluorine atom at the ortho position, plays a crucial role in anchoring the molecule to its biological target. The nature and position of substituents on this phenyl ring can significantly impact binding affinity and selectivity.
-
The Isoxazole Core: This central heterocyclic ring acts as a rigid scaffold, orienting the phenyl and methanamine substituents in a defined spatial arrangement. Its electronic nature also contributes to the overall physicochemical properties of the molecule.
-
The 5-Methanamine Group: The aminomethyl substituent at the 5-position of the isoxazole ring provides a critical interaction point, often a hydrogen bond donor, and serves as a key site for diversification to modulate potency and physicochemical properties.
The following sections will delve into the specific SAR trends observed with modifications to each of these components.
Structure-Activity Relationship (SAR) Analysis
Modifications of the 3-Phenyl Ring: The Impact of Substitution
The substitution pattern on the 3-phenyl ring is a critical determinant of biological activity. The presence and position of various functional groups can influence steric and electronic properties, thereby affecting target engagement.
-
Halogen Substituents: The introduction of halogen atoms, such as the 2-fluoro group in the parent scaffold, is a common strategy in medicinal chemistry. Fluorine, in particular, can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. While the 2-fluoro substitution is a defining feature of our core structure, exploring other halogen substitutions (e.g., chloro, bromo) and their positions (meta, para) can reveal important SAR trends.
-
Electron-Donating and Electron-Withdrawing Groups: The electronic nature of substituents on the phenyl ring can significantly alter the molecule's interaction with its target. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, cyano) can influence the electron density of the aromatic ring and its ability to participate in pi-stacking or other non-covalent interactions.
The 5-Position of the Isoxazole Ring: A Gateway to Potency
The substituent at the 5-position of the isoxazole ring is often a key driver of potency and selectivity. In our core scaffold, this is a methanamine group, which provides a crucial hydrogen bond donating capability.
-
N-Substitution of the Methanamine Group: Modification of the primary amine is a primary avenue for SAR exploration.
-
Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can impact lipophilicity and may fill small hydrophobic pockets in the target's binding site.
-
Arylation and Heteroarylation: The addition of aryl or heteroaryl rings can introduce further opportunities for pi-stacking and other favorable interactions, potentially leading to a significant increase in potency.
-
-
Bioisosteric Replacement of the Amine: Replacing the amine with other hydrogen bond donors or acceptors (e.g., hydroxyl, amide) can help to probe the specific nature of the interaction with the biological target.
The following table summarizes hypothetical SAR trends based on common observations in medicinal chemistry for similar scaffolds.
| Modification Site | Substituent | Expected Impact on Activity | Rationale |
| 3-Phenyl Ring | Additional Electron-Withdrawing Group (e.g., 4-Cl) | Potentially Increased | May enhance binding through specific electrostatic interactions. |
| Electron-Donating Group (e.g., 4-OCH3) | Variable | Could either enhance or diminish activity depending on the target's electronic requirements. | |
| 5-Methanamine | N-Methyl | Potentially Increased | May improve metabolic stability and fill a small hydrophobic pocket. |
| N-Phenyl | Potentially Increased | Introduces potential for additional pi-stacking interactions. | |
| N-Acetyl | Potentially Decreased | The introduction of a carbonyl group may introduce unfavorable steric or electronic interactions. |
Experimental Protocols
The synthesis of this compound analogs typically involves a multi-step sequence. Below are representative protocols for the synthesis of the core scaffold and a key biological assay.
Synthesis of 3,5-Disubstituted Isoxazoles
A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for this compound analogs.
Detailed Protocol:
-
Oxime Formation: To a solution of 2-fluorobenzaldehyde in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide). Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Nitrile Oxide Generation: The resulting 2-fluorobenzaldehyde oxime is then converted to the corresponding nitrile oxide. This is often achieved by treatment with an oxidizing agent such as N-chlorosuccinimide (NCS) in a solvent like DMF.
-
[3+2] Cycloaddition: The in situ generated 2-fluorophenylnitrile oxide is reacted with a suitable propargylamine derivative (with a protected amine). The reaction is typically carried out at room temperature.
-
Deprotection: The final step involves the removal of the amine protecting group (e.g., Boc, Cbz) under appropriate conditions (e.g., acid treatment for Boc) to yield the desired this compound analog.
In Vitro Kinase Inhibition Assay
Given that many isoxazole derivatives exhibit activity as kinase inhibitors, a representative in vitro kinase inhibition assay is described below.
Workflow for a Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Assay Setup: In a microplate, combine the kinase enzyme, its specific substrate, and ATP in a suitable assay buffer.
-
Compound Addition: Add the this compound analog at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody coupled with a detection system (e.g., luminescence or fluorescence).
-
Data Analysis: Measure the signal and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent versatility of the isoxazole core, coupled with the potential for diverse substitutions at the 3-phenyl and 5-methanamine positions, provides a rich landscape for SAR exploration. While this guide has outlined key areas for modification and provided foundational experimental protocols, further detailed studies are required to fully elucidate the SAR for specific biological targets. Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to identify compounds with optimal potency, selectivity, and drug-like properties. Such efforts will undoubtedly contribute to the advancement of isoxazole-based therapeutics.
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3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor - PubMed. (2019, June 13). Retrieved from [Link]
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Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands - PubMed. (n.d.). Retrieved from [Link]
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SAR study of isoxazole-substituted oxazolo[5,4-d]pyrimidines as anticancer agents. (n.d.). Retrieved from [Link]
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4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide - PubMed. (n.d.). Retrieved from [Link]
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Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - NIH. (2022, August 15). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthetic Routes for 3,5-Disubstituted Isoxazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3][4] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly sought-after heterocyclic motif. Among its derivatives, the 3,5-disubstituted pattern is particularly prevalent and synthetically accessible. This in-depth guide provides a critical review of the most robust and widely employed synthetic strategies for accessing 3,5-disubstituted isoxazoles. We will delve into the mechanistic underpinnings of the two primary routes: the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine. The discussion emphasizes regiochemical control, the rationale behind experimental design, and the evolution of these methods toward greener, more efficient protocols. This document serves as a technical resource, offering both foundational knowledge and field-proven insights to guide researchers in the strategic synthesis of these valuable compounds.
Introduction: The Enduring Significance of the Isoxazole Core
The five-membered isoxazole heterocycle is a cornerstone of modern drug design. Its structure is present in a wide array of approved therapeutic agents, demonstrating its versatility across different biological targets. Notable examples include the antibiotic Sulfamethoxazole , the anti-inflammatory COX-2 inhibitor Valdecoxib , and the antirheumatic drug Leflunomide .[1][4][5] The isoxazole moiety is not merely a passive linker; its nitrogen and oxygen atoms act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking interactions.[6][7]
From a synthetic chemist's perspective, the isoxazole ring is also a versatile intermediate. The inherent weakness of the N-O bond allows for strategic ring-opening reactions, unmasking valuable difunctionalized compounds like β-hydroxy ketones or γ-amino alcohols, making it a stable yet cleavable building block in complex total synthesis.[3][8] Given this dual importance, the development of efficient, regioselective, and scalable methods for the synthesis of isoxazoles—particularly the 3,5-disubstituted isomers—remains an area of intense research.[2][9]
The Workhorse of Isoxazole Synthesis: [3+2] Dipolar Cycloaddition
The most direct and widely utilized method for constructing the 3,5-disubstituted isoxazole ring is the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and a terminal alkyne (the dipolarophile).[3][5][7][10] This reaction is prized for its high efficiency, functional group tolerance, and, most critically, its excellent regioselectivity.
Mechanistic Rationale and Regioselectivity
The reaction proceeds via a concerted [3+2] cycloaddition mechanism.[10] The regiochemical outcome, which almost exclusively yields the 3,5-disubstituted isomer over the 3,4-disubstituted alternative, is governed by both steric and electronic factors. Frontier Molecular Orbital (FMO) theory provides the most robust explanation: the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. The orbital coefficients are largest on the terminal carbon of the alkyne and the carbon atom of the nitrile oxide, favoring the formation of the C-C bond that leads to the 3,5-isomer.
Caption: General scheme of the 1,3-dipolar cycloaddition.
The Critical Step: In Situ Generation of Nitrile Oxides
Nitrile oxides are highly reactive and prone to dimerization into furoxans.[6] Therefore, they are almost always generated in situ from stable precursors immediately prior to reaction with the alkyne. The choice of precursor and generation method is a key experimental decision that dictates reaction conditions and compatibility.
Caption: Common precursors for the in-situ generation of nitrile oxides.
-
From Aldoximes: This is a very common and mild method. The aldoxime is oxidized using reagents like N-chlorosuccinimide (NCS), (diacetoxyiodo)benzene (DIB), or other hypervalent iodine reagents like PIFA or HTIB.[5][11][12][13] The choice of oxidant allows for tuning of the reaction's reactivity and mildness.
-
From Hydroximoyl Halides: Dehydrohalogenation of hydroximoyl chlorides or bromides with a non-nucleophilic base (e.g., triethylamine) is a classic method.[6][14] The precursors are readily prepared from oximes.
-
From Primary Nitroalkanes: Dehydration of nitroalkanes, often using an agent like phenyl isocyanate, provides another route, though it can require harsher conditions.[15]
Catalytic Systems and Green Approaches
While the thermal cycloaddition proceeds well, catalysis can significantly accelerate the reaction and improve yields.
-
Copper(I) Catalysis: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," and a similar copper(I)-catalyzed variant for nitrile oxides is highly effective.[12][16] It provides 3,5-disubstituted isoxazoles with high regioselectivity and yield.[12][16]
-
Metal-Free Synthesis: Growing interest in green chemistry has spurred the development of metal-free alternatives to avoid potential contamination of the final product with toxic metals.[5][10] This often involves the use of hypervalent iodine reagents or microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times.[9][10]
-
Mechanochemistry: Ball-milling techniques offer a solvent-free approach to isoxazole synthesis, reducing waste and often simplifying purification.[6] This method has been successfully applied to the reaction of terminal alkynes and hydroxyimidoyl chlorides.[6]
Representative Protocol: Copper(I)-Catalyzed Synthesis
This protocol describes a reliable one-pot synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.
Objective: To synthesize 3-phenyl-5-(hydroxymethyl)isoxazole.
Materials:
-
Benzaldehyde oxime (1.0 mmol, 121.1 mg)
-
Propargyl alcohol (1.2 mmol, 70 µL)
-
N-Chlorosuccinimide (NCS) (1.1 mmol, 146.9 mg)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)
-
Sodium ascorbate (0.1 mmol, 19.8 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
Solvent: tert-Butanol/Water (1:1 mixture, 10 mL)
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde oxime (1.0 mmol), propargyl alcohol (1.2 mmol), CuSO₄·5H₂O (0.05 mmol), and sodium ascorbate (0.1 mmol).
-
Add the t-BuOH/H₂O (1:1, 10 mL) solvent mixture and stir to dissolve the solids.
-
Add triethylamine (1.5 mmol) to the mixture.
-
In a separate vial, dissolve NCS (1.1 mmol) in 2 mL of the solvent mixture. Add this solution dropwise to the reaction flask over 10 minutes at room temperature. The dropwise addition is crucial to control the concentration of the highly reactive nitrile oxide intermediate.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-phenyl-5-(hydroxymethyl)isoxazole.
The Classic Route: Cyclocondensation of 1,3-Dicarbonyls
One of the oldest and most fundamental methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, often referred to as the Claisen isoxazole synthesis.[1][4] While straightforward, this method's primary challenge is controlling regioselectivity when using an unsymmetrical 1,3-diketone.
Mechanism and the Regioselectivity Problem
The reaction begins with the nucleophilic attack of the hydroxylamine nitrogen onto one of the carbonyl carbons. The key issue arises here: which carbonyl is more electrophilic? The subsequent cyclization and dehydration can lead to two different regioisomeric isoxazoles.
Caption: Regioselectivity challenge in Claisen isoxazole synthesis.
Controlling the regioselectivity often requires modifying the substrate or the reaction conditions. For instance, using β-enamino diketones, where one carbonyl is masked as an enamine, can direct the initial attack of hydroxylamine to the remaining carbonyl group.[1][17][18] Furthermore, careful selection of solvents and the use of Lewis acids like BF₃·OEt₂ can influence the reactivity of the carbonyls and favor the formation of a single isomer.[4][17]
Representative Protocol: Synthesis from a 1,3-Diketone
Objective: To synthesize 3,5-dimethylisoxazole.
Materials:
-
Acetylacetone (2,4-pentanedione) (10 mmol, 1.02 mL)
-
Hydroxylamine hydrochloride (11 mmol, 764 mg)
-
Sodium hydroxide (11 mmol, 440 mg)
-
Ethanol (20 mL)
-
Water (10 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve hydroxylamine hydrochloride (11 mmol) and sodium hydroxide (11 mmol) in a mixture of water (10 mL) and ethanol (10 mL). Stir for 10 minutes at room temperature. This step generates free hydroxylamine in solution.
-
Add acetylacetone (10 mmol) dissolved in 10 mL of ethanol to the hydroxylamine solution.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into 50 mL of cold water.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation. The resulting crude 3,5-dimethylisoxazole can be purified by distillation if necessary. Since the starting diketone is symmetrical, no regioisomers are formed.
Modern Domino and Alternative Strategies
While the two main routes dominate the field, several innovative methods have been developed.
-
Domino Reductive Nef/Cyclization: β-Nitroenones can be converted directly into 3,5-disubstituted isoxazoles in a one-pot process.[15][19] A reducing agent like tin(II) chloride first reduces the nitro group to an oxime (a reductive Nef reaction), which then undergoes intramolecular cyclization with the enone carbonyl, followed by dehydration to furnish the isoxazole.[15][19]
-
Cycloisomerization of α,β-Acetylenic Oximes: Under metal catalysis (e.g., AuCl₃, CuCl), α,β-acetylenic oximes can undergo intramolecular cyclization to form isoxazoles.[15][16] This method provides excellent control over the substitution pattern based on the precursor design.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends heavily on the desired substitution pattern, available starting materials, and tolerance for potential side products.
| Feature | 1,3-Dipolar Cycloaddition | Cyclocondensation of 1,3-Dicarbonyls |
| Regioselectivity | Excellent for 3,5-isomers from terminal alkynes. | Poor with unsymmetrical diketones; requires substrate modification or careful condition optimization for control.[1][4][17] |
| Substrate Scope | Very broad; tolerates a wide range of functional groups. | Generally good, but sensitive to the nature of the dicarbonyl substituents. |
| Reaction Conditions | Often very mild, especially with modern catalytic and metal-free methods.[5][10] | Can range from mild to harsh (reflux, strong base/acid).[4] |
| Key Advantage | High predictability and regiochemical control. | Use of simple, readily available 1,3-dicarbonyl starting materials. |
| Key Disadvantage | Requires handling of reactive nitrile oxide intermediates (though generated in situ). | Potential for regioisomeric mixtures, leading to purification challenges.[1][4] |
| Green Chemistry | Amenable to solvent-free (ball-milling) and microwave-assisted protocols.[6][10] | Can be performed in aqueous media, but often requires organic solvents. |
Conclusion and Future Outlook
The synthesis of 3,5-disubstituted isoxazoles is a mature field with a rich history, yet it continues to evolve. The 1,3-dipolar cycloaddition remains the premier method due to its outstanding regioselectivity and broad scope. Future advancements will likely focus on expanding the repertoire of green, metal-free catalytic systems to further enhance the sustainability and cost-effectiveness of this powerful transformation. For the classic cyclocondensation route, the development of new directing groups and catalytic systems that can predictably control regiochemistry for any unsymmetrical 1,3-dicarbonyl remains a worthy challenge. As drug discovery pipelines continue to demand novel, complex molecules, the robust and versatile synthetic routes to the isoxazole core will ensure its place as an indispensable tool for medicinal and materials chemists alike.
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Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes including MW activation. (n.d.). ResearchGate. Retrieved from [Link]
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New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.). ResearchGate. Retrieved from [Link]
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Simple and Highly Efficient Synthesis of 3,5-Disubstituted Isoxazoles Using Cu/Graphene/Clay Nanohybrid as a New Heterogeneous Nano Catalyst. (2025). ResearchGate. Retrieved from [Link]
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- 18. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
Abstract: This document provides a comprehensive, in-depth technical guide for the synthesis of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. This guide emphasizes scientific integrity, providing causal explanations for experimental choices and ensuring a self-validating system. All procedures are supported by authoritative sources to ensure technical accuracy and reproducibility.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties[1][2][3]. The incorporation of a fluorine atom into aryl moieties can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This compound, therefore, represents a key intermediate for the development of novel therapeutics. This guide details a reliable two-part synthetic protocol, commencing with the formation of the isoxazole core via a [3+2] cycloaddition reaction, followed by the conversion of a carbaldehyde intermediate to the target primary amine through reductive amination.
Part 1: Synthesis of 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde
The initial phase of the synthesis focuses on constructing the isoxazole ring with a pendant carbaldehyde group. This is achieved through the in-situ generation of 2-fluorophenylnitrile oxide from 2-fluorobenzaldehyde oxime, which then undergoes a [3+2] cycloaddition reaction with a suitable three-carbon synthon. Propargyl alcohol is a convenient and readily available synthon, with the resulting hydroxymethyl group being subsequently oxidized to the desired aldehyde.
Diagram of the Synthetic Pathway for 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde
Caption: Synthetic scheme for the preparation of the key intermediate.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Sigma-Aldrich |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | Acros Organics |
| Pyridine | C₅H₅N | 79.10 | Fisher Scientific |
| Sodium hypochlorite solution | NaOCl | 74.44 | VWR |
| Propargyl alcohol | C₃H₄O | 56.06 | Alfa Aesar |
| Pyridinium chlorochromate (PCC) | C₅H₆NCrClO₃ | 215.56 | EMD Millipore |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | J.T.Baker |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Macron Fine Chemicals |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | BeanTown Chemical |
Experimental Protocol
Step 1: Synthesis of 2-Fluorobenzaldehyde Oxime
-
To a solution of 2-fluorobenzaldehyde (1.0 eq) in pyridine (5-10 volumes), add hydroxylamine hydrochloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with 1M HCl (2 x 15 mL) to remove pyridine, followed by a saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-fluorobenzaldehyde oxime as a white solid.
Step 2: Synthesis of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
-
Dissolve 2-fluorobenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add aqueous sodium hypochlorite solution (1.5 eq) dropwise, maintaining the temperature below 10 °C. The in-situ formation of the nitrile oxide and subsequent cycloaddition occurs in this step[3].
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (3-(2-Fluorophenyl)isoxazol-5-yl)methanol.
Step 3: Oxidation to 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde
-
Dissolve (3-(2-Fluorophenyl)isoxazol-5-yl)methanol (1.0 eq) in anhydrous DCM.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield 3-(2-Fluorophenyl)isoxazol-5-carbaldehyde, which can be used in the next step without further purification if of sufficient purity[1][4][5].
Part 2: Synthesis of this compound
The final step involves the conversion of the aldehyde to the primary amine via reductive amination. This one-pot procedure involves the formation of an imine intermediate with ammonia, followed by in-situ reduction with a mild reducing agent like sodium borohydride.
Diagram of the Reductive Amination Workflow
Caption: Workflow for the conversion of the aldehyde to the target amine.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier |
| 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde | C₁₀H₆FNO₂ | 191.16 | Synthesized in Part 1 |
| Ammonia solution (7N in Methanol) | NH₃ in CH₃OH | - | Sigma-Aldrich |
| Sodium borohydride | NaBH₄ | 37.83 | Oakwood Chemical |
| Methanol (MeOH) | CH₃OH | 32.04 | Fisher Scientific |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - |
Experimental Protocol
-
Dissolve 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (7N, 5-10 eq) to the aldehyde solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) in small portions. The use of sodium borohydride is a well-established method for the reduction of imines formed in situ[4][6][7].
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC to confirm the consumption of the aldehyde.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt for improved handling and stability.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Pyridine is toxic and flammable; handle with care.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas; add water for quenching slowly and in a controlled manner.
-
PCC is a toxic and oxidizing agent; avoid inhalation and contact with skin.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Saidi, M. R., & Azizi, N. (2003). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate.
- Ghorbani-Vaghei, R., & Veisi, H. (2009). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Organic Chemistry: An Indian Journal, 5(1), 1-4.
- Suseendran, S., & Kumar, R. S. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46.
- Patil, S. S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
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Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]
-
YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]
- Suseendran, S., & Kumar, R. S. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46.
-
ResearchGate. (n.d.). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. Retrieved from [Link]
- European Patent Office. (n.d.). Synthesis of stable nitrile oxide compounds.
-
NTNU Open. (n.d.). Gold(I) catalysed cycloaddition reactions of propargyl substrates. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobenzaldehyde oxime. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of prasugrel intermediate o-fluorophenylacetic acid.
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Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Retrieved from [Link]
Sources
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- 7. scispace.com [scispace.com]
Application Notes and Protocols for High-Throughput Screening (HTS) of Isoxazole Derivatives
Abstract
Isoxazole derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery for rapidly evaluating large libraries of such compounds to identify promising lead candidates.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, optimization, and implementation of robust HTS assays tailored for the screening of isoxazole derivatives. We delve into the causal relationships behind experimental choices for both biochemical and cell-based assays, offering detailed, step-by-step protocols for key methodologies. Furthermore, we emphasize the principles of self-validating systems to ensure data integrity and reproducibility. Visualized workflows and data presentation standards are included to facilitate practical application in a laboratory setting.
Introduction: The Significance of Isoxazoles in Drug Discovery
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged scaffold" in medicinal chemistry.[7] Its unique electronic properties and ability to form various interactions with biological targets make it a valuable component in the design of novel therapeutics.[8] The structural versatility of the isoxazole ring allows for extensive chemical modifications, enabling the synthesis of diverse compound libraries with a wide range of pharmacological properties.[1][3] These derivatives have been shown to modulate the activity of various biological targets, including enzymes (e.g., kinases, proteases), G-protein coupled receptors (GPCRs), and ion channels.[9][10]
High-throughput screening (HTS) provides the necessary scalability to explore the vast chemical space of isoxazole libraries, facilitating the identification of "hit" compounds with desired biological activity.[11] The choice between biochemical and cell-based HTS assays is a critical decision in the screening cascade, each offering distinct advantages and limitations.[5] Biochemical assays provide a direct measure of a compound's interaction with a purified target, while cell-based assays offer a more physiologically relevant context by evaluating compound effects within a living cell.[6][12]
Foundational Principles of HTS Assay Design for Isoxazole Derivatives
A successful HTS campaign hinges on the development of a robust and reliable assay. The following principles are crucial when designing assays for isoxazole derivatives:
-
Target Selection and Validation: The choice of a biological target should be based on its relevance to the disease of interest. For isoxazole derivatives, common targets include protein kinases in cancer, cyclooxygenase (COX) enzymes in inflammation, and bacterial enzymes for antimicrobial activity.[2][13]
-
Assay Format Selection: The assay format (e.g., fluorescence, luminescence, absorbance) should be chosen based on the nature of the target and the desired readout.[5] Each format has its own set of considerations regarding sensitivity, interference, and cost.
-
Assay Miniaturization: To accommodate large compound libraries, assays are typically miniaturized into 384- or 1536-well plate formats. This requires precise liquid handling and automation to ensure consistency.
-
Statistical Validation: Key statistical parameters, such as the Z'-factor and signal-to-background ratio, must be established during assay development to ensure the assay can reliably distinguish between active and inactive compounds. A Z'-factor above 0.5 is generally considered acceptable for HTS.
Diagram: HTS Workflow for Isoxazole Derivatives
Caption: A generalized workflow for a high-throughput screening campaign of isoxazole derivatives.
Biochemical Assays: Direct Target Interrogation
Biochemical assays are ideal for understanding the direct interaction between an isoxazole derivative and its purified molecular target, such as an enzyme or receptor.[11]
3.1. Fluorescence-Based Assays for Enzyme Inhibition
Fluorescence-based assays are widely used in HTS due to their high sensitivity and adaptability.[14][15]
FRET assays are powerful tools for studying molecular interactions, including enzyme activity.[16][17] The principle relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically less than 10 nm).[17][18]
Causality Behind Experimental Choices:
-
Choice of FRET Pair: The donor and acceptor fluorophores must have overlapping emission and excitation spectra, respectively.[17]
-
Substrate Design: The enzyme substrate is labeled with the FRET pair in such a way that cleavage of the substrate separates the donor and acceptor, leading to a change in the FRET signal.[16]
-
Enzyme Concentration: The enzyme concentration should be optimized to ensure a linear reaction rate within the assay timeframe.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Dilute the protease to the desired concentration in assay buffer.
-
Dilute the FRET-labeled peptide substrate to the desired concentration in assay buffer.
-
Prepare a stock solution of the isoxazole derivative library in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of the isoxazole compound solution into the assay plate.
-
Add 10 µL of the protease solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Measure the fluorescence of the donor and acceptor fluorophores at appropriate excitation and emission wavelengths over time using a plate reader.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence.
-
Determine the initial reaction rates from the kinetic data.
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Calculate the percent inhibition for each isoxazole derivative.
-
3.2. Luminescence-Based Assays
Luminescence assays, particularly those utilizing luciferase, offer high sensitivity and a broad dynamic range.[19]
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[20][21] It relies on the generation of singlet oxygen by a donor bead upon excitation, which then diffuses to a nearby acceptor bead, triggering a chemiluminescent signal.[22][23]
Causality Behind Experimental Choices:
-
Bead Conjugation: The donor and acceptor beads are conjugated to molecules that will interact in the presence of the target. For example, in a kinase assay, one bead can be conjugated to the kinase and the other to a biotinylated substrate.
-
Proximity Dependence: The signal is only generated when the beads are brought within approximately 200 nm of each other, making it a highly specific proximity assay.[20]
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the kinase and biotinylated substrate in the reaction buffer.
-
Prepare a solution of ATP in the reaction buffer.
-
Prepare a detection mixture containing streptavidin-coated donor beads and anti-phospho-antibody-coated acceptor beads in detection buffer.
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of the isoxazole compound solution into the assay plate.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution and incubate for the desired time at room temperature.
-
Stop the reaction by adding 5 µL of the detection mixture.
-
Incubate in the dark for 1 hour at room temperature.
-
Read the plate on an AlphaScreen®-compatible plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells without kinase).
-
Normalize the data to positive (no inhibitor) and negative (no ATP) controls.
-
Calculate the percent inhibition for each isoxazole derivative.
-
Cell-Based Assays: Phenotypic Screening in a Physiological Context
Cell-based assays are crucial for evaluating the effects of isoxazole derivatives in a more biologically relevant environment.[6][12] They can provide insights into a compound's cell permeability, cytotoxicity, and mechanism of action.[24][25]
4.1. Reporter Gene Assays
Reporter gene assays are used to measure the transcriptional activity of a specific promoter or signaling pathway.[26] A reporter gene, such as luciferase or green fluorescent protein (GFP), is placed under the control of a promoter of interest.
Causality Behind Experimental Choices:
-
Reporter Selection: Luciferase is often preferred for HTS due to its high sensitivity and lack of endogenous activity in mammalian cells.[19]
-
Cell Line Selection: The choice of cell line is critical and should be relevant to the disease being studied.
-
Dual-Luciferase System: A second reporter (e.g., Renilla luciferase) under the control of a constitutive promoter is often used to normalize for variations in cell number and transfection efficiency.[27]
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293) in a 96-well plate.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a plasmid containing the Renilla luciferase gene under a constitutive promoter.
-
-
Compound Treatment and Pathway Stimulation:
-
After 24 hours, treat the cells with the isoxazole derivative library for 1 hour.
-
Stimulate the NF-κB pathway by adding an appropriate agonist (e.g., TNF-α).
-
Incubate for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well.
-
Normalize the data to stimulated (no inhibitor) and unstimulated controls.
-
Determine the percent inhibition of NF-κB activity for each isoxazole derivative.
-
4.2. Cell Viability and Cytotoxicity Assays
It is essential to assess the cytotoxicity of hit compounds to eliminate those that are non-specifically toxic.[24][29]
The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified by absorbance.
Causality Behind Experimental Choices:
-
Metabolic Readout: This assay provides an indirect measure of cell viability based on mitochondrial activity.
-
Endpoint Assay: The MTT assay is an endpoint assay that requires cell lysis.
-
Cell Plating and Compound Treatment:
-
Plate the desired cell line in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the isoxazole derivatives and incubate for 24-72 hours.
-
-
MTT Incubation and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle-treated control.
-
Calculate the percentage of viable cells and determine the IC₅₀ value for each compound.
-
Diagram: Cell-Based Assay Workflow
Caption: A typical workflow for conducting cell-based high-throughput screening assays.
Data Analysis and Hit Validation
Rigorous data analysis is critical for the successful identification of true "hits" from an HTS campaign.
5.1. Primary Hit Identification
-
Normalization: Raw data from the HTS is normalized to in-plate controls (e.g., positive and negative controls).
-
Hit Selection Criteria: A statistical cutoff, often based on a multiple of the standard deviation of the sample population (e.g., >3 standard deviations from the mean), is used to identify primary hits.
5.2. Hit Confirmation and Dose-Response Analysis
-
Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency (IC₅₀ or EC₅₀ values).
5.3. Counter-Screens and Selectivity Profiling
-
Counter-Screens: These are assays designed to identify and eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds) or act through a non-specific mechanism.
-
Selectivity Profiling: Hits are tested against related targets to determine their selectivity. For example, a kinase inhibitor hit should be profiled against a panel of other kinases.
Quantitative Data Summary
| Assay Type | Target Class | Typical Throughput (samples/day) | Key Parameters | Common Interferences |
| FRET | Proteases, Kinases | 10,000 - 50,000 | FRET Ratio, Kinetic Rate | Autofluorescence, Quenching |
| AlphaScreen® | Protein-Protein Interactions, Kinases | 20,000 - 100,000 | Luminescent Signal | Light Scattering, Color Quenching |
| Reporter Gene | Transcription Factors, GPCRs | 5,000 - 20,000 | Luciferase Activity | Cytotoxicity, Off-target Effects |
| MTT Assay | General Cytotoxicity | 5,000 - 15,000 | Absorbance (OD570) | Compounds that alter metabolism |
Conclusion
The successful implementation of HTS assays for isoxazole derivatives requires a multi-faceted approach that combines a deep understanding of the underlying biology with expertise in assay development, automation, and data analysis. By carefully considering the principles and protocols outlined in this guide, researchers can design and execute robust screening campaigns that are capable of identifying novel isoxazole-based lead compounds for further drug development. The iterative process of screening, hit validation, and structure-activity relationship studies will ultimately pave the way for the discovery of new therapeutics with improved efficacy and safety profiles.
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Application Notes & Protocols: A Strategic Guide to Cell-Based Assay Development for Novel Bioactive Compounds like (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
Introduction: From Compound to Function
In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic is both complex and challenging.[1][2] Compounds such as (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, a molecule featuring the versatile isoxazole scaffold, represent a class of compounds with significant therapeutic promise due to the broad biological activities associated with this heterocyclic ring system, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6] However, the initial biological target and mechanism of action of such novel compounds are often unknown. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically develop robust cell-based assays to elucidate the biological function of novel compounds.
Cell-based assays are indispensable tools in modern drug discovery, offering a physiologically relevant context to study a compound's effects on cellular processes.[7][8][9][10][11] They provide critical insights into a compound's efficacy, toxicity, and mechanism of action, thereby accelerating the identification of promising therapeutic leads.[7][12] This document will guide you through a tiered approach to assay development, starting with broad phenotypic screens to identify a biological effect, followed by the development of more specific functional assays to dissect the underlying mechanism.
Part 1: The Initial Approach - Unveiling Biological Activity with Phenotypic Screening
When the specific molecular target of a compound is unknown, a phenotypic screening approach is the logical first step. These assays are designed to identify any observable changes in cell behavior or function in response to the compound.
Foundational Assay: Cell Viability and Cytotoxicity
Before delving into more complex functional assays, it is crucial to determine the concentration range at which the compound affects cell viability. This information is vital for distinguishing specific biological effects from general toxicity.
Principle: Cell viability assays measure the overall health of a cell population, typically by quantifying a marker of metabolic activity (e.g., ATP levels) or membrane integrity.
Protocol: Luminescence-Based ATP Assay for Cell Viability
This protocol utilizes a reagent that lyses cells and provides the necessary components for a luciferase reaction, where light output is proportional to the ATP concentration.
Materials:
-
Cells of interest (e.g., HEK293, HeLa, or a disease-relevant cell line)
-
Complete cell culture medium
-
White, opaque 96-well or 384-well microplates
-
This compound (or test compound)
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete culture medium.
-
Seed cells into a white, opaque microplate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the microplate from the incubator and add the diluted compound to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
ATP Detection:
-
Equilibrate the microplate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Interpretation:
| Parameter | Description | Example Data Interpretation |
| EC₅₀/IC₅₀ | The concentration of the compound that elicits a half-maximal response (for stimulation or inhibition). | A low IC₅₀ value for cytotoxicity suggests the compound is potent at killing cells. |
| Maximum Effect | The maximum percentage of cell death or inhibition of proliferation observed. | A high maximum effect indicates the compound can completely inhibit cell growth or induce widespread cell death. |
| Therapeutic Window | The concentration range where the compound shows a specific biological effect without significant cytotoxicity. | A large therapeutic window is desirable for a drug candidate. |
Part 2: Mechanistic Deep Dive - Probing Common Drug Target Families
Once a non-toxic concentration range has been established, the next step is to investigate the compound's effect on major drug target families. This section provides protocols for assays targeting G-protein coupled receptors (GPCRs) and monoamine transporters, two classes of proteins frequently modulated by small molecules.
G-Protein Coupled Receptor (GPCR) Activation
GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of all marketed drugs.[13][14] They signal through various downstream pathways, with two of the most common being the modulation of cyclic AMP (cAMP) levels and intracellular calcium mobilization.[14][15]
Principle: This assay measures changes in intracellular cAMP levels, a key second messenger. GPCRs coupled to Gs proteins stimulate adenylyl cyclase to produce cAMP, while those coupled to Gi proteins inhibit its production.[16]
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to an anti-cAMP antibody.
Materials:
-
Cells expressing the GPCR of interest (or a panel of GPCRs for screening)
-
Cell culture medium
-
White, 384-well low-volume microplates
-
Test compound
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
PDE inhibitor (e.g., IBMX) to prevent cAMP degradation
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells in stimulation buffer containing a PDE inhibitor.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
-
Compound Stimulation:
-
Add the test compound at various concentrations to the wells.
-
For Gi-coupled receptors, co-stimulate with forskolin to induce cAMP production, which can then be inhibited by the compound.
-
Incubate the plate at room temperature for the optimized duration (e.g., 30 minutes).
-
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Presentation:
| Compound | Target Receptor | EC₅₀/IC₅₀ (nM) | Emax (% of control) |
| Isoproterenol (agonist) | β2-Adrenergic Receptor | 1.5 | 100 |
| Forskolin (control) | Adenylyl Cyclase | 500 | 120 |
| Test Compound | Unknown | TBD | TBD |
Signaling Pathway Diagram:
Caption: GPCR-mediated cAMP signaling pathway.
Principle: This assay measures transient changes in intracellular calcium concentration ([Ca²⁺]i), which is a hallmark of Gq-coupled GPCR activation.[17] Fluorescent dyes that exhibit a spectral shift or change in intensity upon binding to calcium are used to monitor these changes.[15][18]
Protocol: Fluorescent Calcium Flux Assay
This protocol uses a calcium-sensitive dye that can be loaded into cells and a fluorescence plate reader to measure changes in [Ca²⁺]i.
Materials:
-
Cells expressing the Gq-coupled GPCR of interest
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)[15][17]
-
Probenecid (an anion exchange inhibitor to prevent dye leakage)
-
Test compound
-
A known agonist for the receptor (positive control)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding:
-
Seed cells into black, clear-bottom microplates and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the test compound into the wells and continue to monitor the fluorescence signal in real-time.
-
-
Data Acquisition and Analysis:
-
The change in fluorescence intensity over time is recorded.
-
The peak fluorescence response is typically used to quantify the agonist effect.
-
Calculate the EC₅₀ from the concentration-response curve.
-
Signaling Pathway Diagram:
Caption: Gq-coupled GPCR signaling leading to calcium release.
Monoamine Transporter Uptake Assay
Principle: Monoamine transporters (such as those for serotonin, dopamine, and norepinephrine) are responsible for the reuptake of neurotransmitters from the synaptic cleft.[19] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.[20] This assay measures the uptake of a fluorescent substrate that mimics the natural neurotransmitter.[19]
Protocol: Fluorescent Substrate Uptake Assay
Materials:
-
HEK293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.
-
Black, clear-bottom 96-well plates.
-
Fluorescent transporter substrate.
-
A known inhibitor for each transporter (e.g., fluoxetine for SERT) as a positive control.
-
Test compound.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding:
-
Seed the transporter-expressing cells into 96-well plates and incubate overnight.[20]
-
-
Compound Pre-incubation:
-
Wash the cells with assay buffer.
-
Add the test compound at various concentrations and incubate for a short period (e.g., 10-20 minutes).
-
-
Substrate Addition and Uptake:
-
Add the fluorescent substrate to all wells.
-
Incubate for a specific time (e.g., 10-30 minutes) to allow for substrate uptake.
-
-
Signal Measurement:
-
Wash the cells to remove the extracellular substrate.
-
Measure the intracellular fluorescence using a plate reader.
-
Data Presentation:
| Compound | Transporter Target | IC₅₀ (nM) |
| Fluoxetine (control) | hSERT | 2.5 |
| GBR 12909 (control) | hDAT | 5.0 |
| Desipramine (control) | hNET | 1.8 |
| Test Compound | hSERT/hDAT/hNET | TBD |
Experimental Workflow Diagram:
Caption: Workflow for a monoamine transporter uptake assay.
Membrane Potential Assay
Principle: Changes in membrane potential are crucial for the function of excitable cells like neurons and muscle cells, and are primarily governed by the activity of ion channels.[21] This assay uses a fluorescent dye that redistributes across the plasma membrane in response to changes in membrane potential.[22][23] Depolarization leads to an increase in intracellular fluorescence.[22]
Protocol: FLIPR Membrane Potential Assay
Materials:
-
Adherent cells of interest (e.g., a neuronal cell line).
-
Black, clear-bottom 96-well plates.
-
FLIPR Membrane Potential Assay Kit.[24]
-
Test compound.
-
Potassium chloride (KCl) as a positive control for depolarization.
-
FLIPR instrument or equivalent fluorescence plate reader with liquid handling.
Procedure:
-
Cell Plating:
-
Plate cells in microplates and incubate overnight.[24]
-
-
Dye Loading:
-
Prepare the dye loading buffer according to the kit instructions.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.[24]
-
-
Assay on FLIPR:
-
Place the cell plate and a compound plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
The instrument will add the test compound and continue to monitor fluorescence.
-
A subsequent addition of KCl can be used to assess the maximum response.
-
Data Interpretation: An increase in fluorescence upon compound addition suggests a depolarizing effect, potentially through the activation of cation channels or inhibition of potassium channels. A decrease in fluorescence could indicate hyperpolarization.
Part 3: Assay Validation and Quality Control
The development of a robust and reliable assay requires careful validation.[12][25][26] Key parameters to assess include:
-
Signal-to-Background Ratio (S/B): The ratio of the signal from a positive control to the signal from a negative control. A higher S/B ratio indicates a more robust assay.
-
Z'-factor: A statistical parameter that reflects the dynamic range and variability of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[27]
-
Reproducibility: The consistency of the results across different plates, days, and operators.
-
Specificity: Ensuring that the observed effect is due to the intended biological mechanism and not an artifact.
Conclusion: A Pathway to Understanding
The journey to characterize a novel compound like this compound begins with a systematic and logical approach to cell-based assay development. By starting with broad phenotypic screens and progressing to more specific, target-oriented assays, researchers can efficiently and effectively elucidate the compound's biological activity and mechanism of action. The protocols and strategies outlined in this guide provide a solid foundation for these investigations, ultimately accelerating the path from a promising molecule to a potential therapeutic.
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Application Notes and Protocols for Preclinical Efficacy Testing of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
Authored by a Senior Application Scientist
Introduction: The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel compounds targeting the central nervous system (CNS). Derivatives of this heterocyclic motif have shown promise in a variety of CNS disorders, including mood disorders, anxiety, and epilepsy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine , a novel isoxazole-containing compound. Given the nascent stage of this specific molecule's development, a multi-tiered screening approach in well-validated rodent models is recommended to elucidate its potential therapeutic profile. This guide offers detailed protocols and the scientific rationale behind the selection of these models, ensuring a robust and reproducible assessment of efficacy.
PART 1: Foundational Principles for In Vivo Efficacy Studies
Before embarking on specific efficacy models, it is paramount to establish a framework that ensures the scientific integrity and ethical conduct of the research.
1.1 Ethical Considerations and Animal Welfare: All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied to minimize animal suffering and the number of animals used.[1]
1.2 Experimental Design and Statistical Analysis: A robust experimental design is the cornerstone of reproducible preclinical research. This includes:
-
Randomization: Animals should be randomly assigned to treatment and control groups.
-
Blinding: Investigators conducting the experiments and analyzing the data should be blinded to the treatment conditions to mitigate bias.[2]
-
Power Analysis: A priori power analysis should be conducted to determine the appropriate sample size to detect a statistically significant effect.
-
Control Groups: Appropriate vehicle controls and, where applicable, positive controls (i.e., clinically established drugs) should be included.
1.3 Pharmacokinetics and Dose-Range Finding: Prior to efficacy studies, preliminary pharmacokinetic (PK) studies should be conducted to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This information is crucial for selecting an appropriate dose range and dosing regimen for the efficacy studies.
PART 2: Tier 1 Screening - Assessing Antidepressant-like Activity
Major depressive disorder is a prevalent and debilitating mood disorder.[3][4] Several widely used screening models for antidepressant efficacy are based on the principle of "behavioral despair," where immobility in an inescapable situation is interpreted as a depressive-like state.[5][6]
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for evaluating antidepressant efficacy.[7][8] The test is based on the observation that animals will cease escape-oriented behaviors when placed in an inescapable cylinder of water.[9][10] Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors.[8]
Protocol: Forced Swim Test in Mice
-
Apparatus: A transparent Plexiglas cylinder (30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[7][11]
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the test.[11]
-
Procedure:
-
Gently place each mouse into the cylinder of water for a 6-minute session.[7]
-
The session is typically video-recorded for later analysis.
-
-
Data Analysis: The last 4 minutes of the 6-minute session are typically analyzed.[7][11] The primary endpoint is the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.[9]
-
Interpretation: A significant decrease in immobility time in the compound-treated group compared to the vehicle control group suggests antidepressant-like activity.
Tail Suspension Test (TST)
Similar to the FST, the TST is a measure of behavioral despair in mice.[12] It is based on the principle that mice suspended by their tails will alternate between struggling and immobility.[13][14]
Protocol: Tail Suspension Test in Mice
-
Apparatus: A suspension bar or shelf from which the mouse can be hung by its tail. The mouse should be positioned so that it cannot reach any surfaces.[12]
-
Procedure:
-
Data Analysis: The duration of immobility (hanging passively and motionless) is measured, often during the final 4 minutes of the test.[5][12][15]
-
Interpretation: A reduction in immobility time in the treated group compared to the vehicle control is indicative of antidepressant-like effects.[13]
Caption: Workflow for Tier 1 Antidepressant-like Activity Screening.
PART 3: Tier 2 Screening - Investigating Anxiolytic-like Properties
Anxiety disorders are characterized by excessive fear and worry.[16] Animal models of anxiety often rely on the conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit spaces.[17][18][19]
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents.[2][20][21] The test is based on the animal's natural aversion to open and elevated spaces.[22]
Protocol: Elevated Plus Maze in Mice/Rats
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[21]
-
Acclimation: Animals should be habituated to the testing room for at least one hour before the test.[22]
-
Procedure:
-
Data Analysis: Key parameters include the time spent in the open arms and the number of entries into the open arms.[2][21][22]
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms suggests an anxiolytic effect.
Novelty Suppressed Feeding (NSF) Test
The NSF test creates a conflict between the drive to eat (after a period of food deprivation) and the fear of a novel, anxiogenic environment.[24] This test is particularly sensitive to chronic antidepressant and anxiolytic treatments.[25][26]
Protocol: Novelty Suppressed Feeding Test in Mice
-
Apparatus: A novel, brightly lit open field arena. A single food pellet is placed in the center of the arena.[24]
-
Procedure:
-
Data Analysis: The primary measure is the latency to initiate eating.[24] Food consumption in the home cage should be measured immediately after the test to control for effects on appetite.
-
Interpretation: A decrease in the latency to eat in the novel environment, without a significant change in home cage feeding, indicates an anxiolytic or antidepressant-like effect.[25]
Caption: Workflow for Tier 2 Anxiolytic-like Activity Screening.
PART 4: Tier 3 Screening - Determining Anticonvulsant Potential
Epilepsy is a neurological disorder characterized by recurrent seizures.[29] Animal models of acute seizures are valuable for screening potential anticonvulsant compounds.[30][31][32] Chemoconvulsant models, such as those using kainic acid or pilocarpine, are widely employed to induce status epilepticus and subsequent spontaneous recurrent seizures, mimicking features of human temporal lobe epilepsy.[29][33][34]
Kainic Acid-Induced Seizure Model
Kainic acid is a glutamate analog that induces seizures and neuronal damage, particularly in the hippocampus.[33][35][36][37] This model is used to study temporal lobe epilepsy.[38]
Protocol: Kainic Acid Model in Rats
-
Administration: Kainic acid can be administered systemically (intraperitoneally) or directly into the brain (e.g., intrahippocampal).[35][37] The dose will need to be optimized based on the rat strain and administration route.
-
Seizure Monitoring: Following administration, animals are closely monitored for behavioral seizures, which are often scored using a scale like the Racine scale. Continuous video-EEG monitoring is ideal for precise seizure quantification.
-
Efficacy Assessment: The test compound can be administered prophylactically (before kainic acid) or therapeutically (after seizure onset). Endpoints include seizure latency, duration, and severity.
-
Interpretation: An increase in seizure latency, a decrease in seizure duration or severity, or prevention of seizure development indicates anticonvulsant activity.
Pilocarpine-Induced Seizure Model
Pilocarpine is a cholinergic agonist that induces status epilepticus, followed by a latent period and the development of spontaneous recurrent seizures.[34][39][40][41] This model also recapitulates many features of human temporal lobe epilepsy.[42]
Protocol: Pilocarpine Model in Mice
-
Pre-treatment: To reduce peripheral cholinergic effects, animals are often pre-treated with a peripheral muscarinic receptor antagonist (e.g., scopolamine methyl nitrate).
-
Administration: Pilocarpine is administered intraperitoneally. The dose required to induce status epilepticus can vary between mouse strains.[40]
-
Status Epilepticus (SE) Management: SE is a prolonged seizure that requires intervention. After a defined period (e.g., 90-120 minutes), a drug like diazepam or levetiracetam is administered to terminate the SE.[42]
-
Efficacy Assessment: The test compound's ability to prevent the onset of SE or reduce its severity is the primary measure of efficacy in this acute model.
-
Interpretation: A delay in the onset of SE or a reduction in the behavioral seizure score suggests anticonvulsant properties.
| Parameter | Kainic Acid Model | Pilocarpine Model |
| Mechanism | Glutamatergic excitotoxicity[35][36] | Cholinergic hyperactivation[34] |
| Primary Use | Model of temporal lobe epilepsy[33] | Model of status epilepticus and temporal lobe epilepsy[39][40] |
| Key Endpoints | Seizure latency, duration, severity | Latency to status epilepticus, seizure severity |
| Pathology | Hippocampal sclerosis[29] | Widespread neuronal damage[40] |
PART 5: Downstream Mechanistic Studies - Post-Mortem Tissue Analysis
Following the behavioral assessment, post-mortem analysis of brain tissue can provide valuable insights into the compound's mechanism of action.
Brain Tissue Collection and Preparation
-
Anesthesia and Perfusion: Deeply anesthetize the animal and perform a transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) for fixation.[43]
-
Brain Extraction: Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.[43]
-
Cryoprotection: Transfer the brain to a 30% sucrose solution until it sinks for cryoprotection.
-
Sectioning: Section the brain using a cryostat or vibratome at a thickness of 20-40 µm.[43][44]
Immunohistochemistry (IHC)
IHC allows for the visualization of specific proteins within the brain tissue, which can be used to assess markers of neuronal activity (e.g., c-Fos), neuroinflammation (e.g., Iba1 for microglia), or cell death.[44][45][46][47]
Protocol: Free-Floating IHC
-
Blocking: Incubate brain sections in a blocking solution (e.g., PBS with Triton X-100 and normal goat serum) for 1-2 hours at room temperature.[44]
-
Primary Antibody Incubation: Incubate sections with the primary antibody diluted in antibody solution overnight at 4°C.[43][44]
-
Secondary Antibody Incubation: After washing, incubate sections with a fluorescently-labeled secondary antibody for 2 hours at room temperature, protected from light.[45]
-
Mounting and Imaging: Mount the sections on slides with a mounting medium containing DAPI (to label cell nuclei) and visualize using a fluorescence or confocal microscope.
References
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- 3. Animal models of mood disorders: Recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Animal models of anxiety disorders in rats and mice: some conceptual issues - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Validated LC-MS/MS Method for the Quantification of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective method for the quantitative determination of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol has been fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[1][2] The method demonstrates excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range, making it suitable for pharmacokinetic, toxicokinetic, and drug metabolism studies in drug development.
Introduction
This compound is a novel small molecule containing an isoxazole core. Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which is a critical component of regulatory submissions for new drug candidates.[6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and throughput.[7][8] However, the complexity of biological matrices like plasma can lead to significant challenges, most notably matrix effects, where endogenous components suppress or enhance the ionization of the target analyte, potentially compromising data accuracy.[9][10] To mitigate these effects, a highly efficient sample preparation strategy is essential.[7][11] This note details a method based on solid-phase extraction (SPE), which provides superior cleanup compared to simpler methods like protein precipitation, thereby ensuring method robustness.[12]
Principle of the Method
The analytical method is based on the extraction of this compound and an appropriate internal standard (IS) from human plasma using a polymeric solid-phase extraction cartridge. The analyte is a primary amine, which is expected to be protonated (positively charged) at a physiological or slightly acidic pH. This property is exploited by using a mixed-mode cation exchange SPE sorbent for highly selective retention and cleanup.[13][14]
Following extraction, the samples are analyzed by reverse-phase ultra-high performance liquid chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Materials and Reagents
-
Analytes: this compound (Reference Standard, >99% purity), Stable Isotope Labeled (SIL) Internal Standard (e.g., this compound-d4).
-
Plasma: Human plasma (K2-EDTA as anticoagulant) from at least six different sources.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).
-
Reagents: Formic acid (FA), Ammonium hydroxide (NH₄OH) (Optima™ grade or equivalent).
-
SPE Cartridges: Polymeric Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges (e.g., Waters Oasis MCX, 30 mg/1 mL).
-
Equipment:
-
UHPLC System (e.g., Waters ACQUITY UPLC I-Class).
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500 System).
-
Nitrogen Evaporator.
-
Vortex Mixer and Centrifuge.
-
Calibrated Pipettes.
-
Experimental Protocols
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:H₂O to create spiking solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate IS working solution at a concentration of 100 ng/mL in 50:50 ACN:H₂O.
-
Calibration Standards & QCs: Spike blank human plasma with the appropriate analyte working solutions to achieve final concentrations for the calibration curve and QC samples. The final volume of spiking solution should not exceed 5% of the plasma volume. A typical calibration range would be 0.1 to 100 ng/mL. QC samples are prepared at four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
Sample Preparation: Solid-Phase Extraction (SPE)
The SPE protocol is designed to maximize the removal of interfering substances like phospholipids while achieving high, reproducible recovery of the basic amine analyte.[15]
-
Pre-treatment: To 200 µL of plasma sample (CS, QC, or unknown), add 20 µL of IS working solution (100 ng/mL). Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step lyses cells, precipitates proteins, and ensures the analyte is in its cationic form.
-
Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes.
-
SPE Conditioning: Condition the MCX SPE plate wells with 500 µL of MeOH followed by 500 µL of H₂O. Do not let the sorbent go dry.
-
Load: Load the supernatant from Step 2 onto the conditioned SPE plate.
-
Wash 1: Wash the sorbent with 500 µL of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: Wash the sorbent with 500 µL of MeOH to remove lipids and other non-polar interferences.
-
Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B (95:5 v/v) and vortex.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Validation and use of three complementary analytical methods (LC-FLS, LC-MS/MS and ICP-MS) to evaluate the pharmacokinetics, biodistribution and stability of motexafin gadolinium in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Application Notes & Protocols: Investigating the Anticancer Potential of Isoxazole Derivatives, Featuring (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology Research
The landscape of cancer drug discovery is continually evolving, with a significant focus on the identification of novel small molecules that can selectively target pathways crucial for tumor growth and survival. Within this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering diverse structural motifs for therapeutic intervention.[1] Among these, the isoxazole ring system has garnered substantial attention due to its versatile chemistry and broad spectrum of biological activities, including notable anticancer properties.[2][3] Isoxazole derivatives have been shown to exert their effects through various mechanisms, such as inducing apoptosis, inhibiting key enzymes like protein kinases and histone deacetylases (HDACs), and disrupting tubulin polymerization.[4][5][6]
This document serves as a detailed guide for researchers exploring the application of isoxazole-containing compounds in cancer research. While we will use (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine as a representative chemical structure for methodological illustration, the principles, pathways, and protocols discussed are broadly applicable to the wider class of isoxazole derivatives. The insights provided herein are intended to empower research and development professionals to design, execute, and interpret experiments aimed at elucidating the therapeutic potential of this promising class of molecules.
Mechanism of Action: Targeting Key Oncogenic Pathways
Isoxazole derivatives have been documented to interfere with multiple signaling cascades that are frequently dysregulated in cancer.[2][4] Their anticancer effects are often multifactorial, stemming from the ability to modulate several key cellular processes.
A significant body of research indicates that many isoxazole compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[6][7] This is a critical mechanism for eliminating malignant cells and is often initiated through the modulation of key regulatory proteins. Furthermore, isoxazole derivatives have been identified as inhibitors of crucial enzymes involved in cancer progression, including protein kinases and histone deacetylases (HDACs).[4][7][8] By targeting these enzymes, these compounds can disrupt the signaling networks that cancer cells rely on for their uncontrolled growth and proliferation.
Another important mechanism of action for some isoxazole-based compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][6] This interference with the cytoskeleton can lead to cell cycle arrest and ultimately, cell death. The versatility of the isoxazole scaffold allows for a wide range of structural modifications, which in turn enables the fine-tuning of their biological activity and target specificity.[3]
Figure 2: A representative experimental workflow for evaluating anticancer isoxazole derivatives.
Conclusion and Future Directions
The isoxazole scaffold represents a versatile and promising platform for the development of novel anticancer therapeutics. The diverse mechanisms of action exhibited by isoxazole derivatives, including the induction of apoptosis and inhibition of key oncogenic pathways, underscore their potential in oncology. [2][4][5][6]The protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of compounds such as this compound and other related molecules. Future research should focus on elucidating the specific molecular targets of novel isoxazole derivatives and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates toward clinical development.
References
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Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.[Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher LLC.[Link]
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A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online.[Link]
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Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.[Link]
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Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers.[Link]
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Targeting hematological malignancies with isoxazole derivatives. PubMed.[Link]
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Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information.[Link]
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Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. National Center for Biotechnology Information.[Link]
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US20220023268A1 - Crystalline forms of 3-[5-(2-fluorophenyl)-o[2][4][6]xadiazol-3-yl]-benzoic acid for the treatment of disease. Google Patents.
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RU2474577C2 - Crystalline forms of 3-[5-(2-fluorophenyl)-o[2][4][6]xadiazol-3-yl]benzoic acid, and use thereof and methods for preparing. Google Patents.
-
Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e]t[2][4][6]riazepine Derivatives and Potential Inhibitors of Protein Kinase C. National Center for Biotechnology Information.[Link]
-
Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells. National Center for Biotechnology Information.[Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. espublisher.com [espublisher.com]
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- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting hematological malignancies with isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isoxazole Compounds as Antimicrobial Agents
Introduction: The Versatility of the Isoxazole Scaffold in Antimicrobial Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic configuration, metabolic stability, and capacity to form diverse non-covalent bonds with biological targets have established it as a critical component in the development of novel therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and, most notably for this guide, potent antimicrobial properties against a wide range of pathogens.[3][4][5]
The rise of multidrug-resistant microbial infections presents a formidable global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Isoxazole-containing compounds are promising candidates in this endeavor. Several commercially available drugs, such as the penicillinase-resistant penicillins (e.g., oxacillin, cloxacillin, dicloxacillin) and sulfonamides (e.g., sulfamethoxazole), feature the isoxazole moiety and function by inhibiting essential bacterial processes like cell wall or folate synthesis.[6][7] The inherent versatility of the isoxazole ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties to enhance potency and selectivity, and to overcome existing resistance mechanisms.[8]
This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals engaged in the exploration of isoxazole compounds as antimicrobial agents. It offers a synthesis of technical accuracy and field-proven insights, detailing not just the "how" but the critical "why" behind experimental choices. The protocols described herein are designed as self-validating systems to ensure robust and reproducible results.
Part 1: Synthesis and Characterization of Novel Isoxazole Derivatives
A common and effective strategy for synthesizing a diverse library of isoxazole derivatives for antimicrobial screening begins with the Claisen-Schmidt condensation to form chalcone intermediates. These α,β-unsaturated ketones are then cyclized with hydroxylamine to yield the final isoxazole compounds.[9][10]
Protocol 1: Synthesis of Isoxazole Derivatives via Chalcone Intermediates
This protocol outlines a general, two-step procedure for the synthesis of 3,5-disubstituted isoxazole derivatives.
Step 1: Synthesis of Chalcone Intermediates
-
Reaction Setup: In a round-bottom flask, dissolve an appropriate substituted acetophenone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Base Catalysis: Add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise to the solution while stirring at room temperature. The base facilitates the condensation reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., a mixture of chloroform and ethyl acetate).[9] The formation of the chalcone product will be indicated by a new spot with a different retention factor (Rf) compared to the starting materials.
-
Isolation and Purification: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude chalcone.[9] Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Cyclization to Form Isoxazole Derivatives
-
Reaction Mixture: Dissolve the purified chalcone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a suitable solvent like ethanol.
-
Cyclization: Add a base, such as sodium acetate or sodium hydroxide, to the mixture and reflux for several hours (typically 6-8 hours).[10] The base neutralizes the HCl from hydroxylamine hydrochloride and promotes the cyclization reaction.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice water to precipitate the isoxazole derivative.[9] Filter the solid, wash thoroughly with water, and dry. Purify the crude product by recrystallization from an appropriate solvent.
-
Characterization: Confirm the structure of the synthesized isoxazole derivatives using modern analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10]
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of isoxazole derivatives.
Part 2: In Vitro Antimicrobial Susceptibility Testing
The primary evaluation of novel isoxazole compounds involves determining their ability to inhibit the growth of or kill pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the fundamental parameter determined in these assays.[11]
Core Concept: Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period under controlled in vitro conditions.[11][12] A lower MIC value indicates higher potency of the compound.[11]
Protocol 2: Determination of MIC by Broth Microdilution Method
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.[12][13] This method allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well microtiter plate format.
Materials and Reagents:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[12]
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Synthesized isoxazole compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds[9]
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Resazurin or p-iodonitrophenyltetrazolium violet (INT) solution (optional, for colorimetric reading)[14]
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate culture (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[12]
-
Dilute this standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each isoxazole compound in DMSO.
-
Perform a serial two-fold dilution of each compound in the appropriate broth directly in the 96-well plate. For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the highest concentration of the drug to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across the plate, discarding the final 100 µL from the last dilution well. This will create a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared microbial suspension. The final volume in each well should be uniform (e.g., 200 µL).
-
Controls are critical:
-
Growth Control: Wells containing broth and inoculum, but no compound.
-
Sterility Control: Wells containing broth only, with no inoculum or compound.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
Positive Control: Wells with a standard antibiotic instead of the test compound.
-
-
Seal the plates and incubate at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.[12][13]
-
-
Determination of MIC:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[11]
-
Alternatively, a colorimetric indicator like resazurin or INT can be added. Metabolically active cells will reduce the dye, causing a color change. The MIC is the lowest concentration where no color change is observed.[14]
-
Diagram 2: Broth Microdilution Workflow
Caption: Workflow for MIC determination by broth microdilution.
Part 3: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the isoxazole scaffold and analysis of the resulting changes in antimicrobial activity are crucial for identifying the chemical features responsible for potency and for designing more effective drug candidates.
Key Insights from SAR Studies:
-
Substituents on Phenyl Rings: The presence and position of various functional groups on phenyl rings attached to the isoxazole core significantly influence activity. For instance, electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) at the C-3 phenyl ring, and electron-donating groups like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) at the C-5 phenyl ring have been shown to enhance antibacterial activity.[8]
-
Heterocyclic Moieties: Incorporating other heterocyclic rings, such as thiophene, into the isoxazole structure can increase antimicrobial potency.[15]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. This can be modulated by adding or removing hydrophobic or hydrophilic functional groups.
Data Presentation: Summarizing SAR Data
A well-structured table is essential for comparing the antimicrobial activities of a series of synthesized compounds.
Table 1: Example of MIC Data for a Series of Isoxazole Derivatives
| Compound ID | R¹ Substituent (at C-3) | R² Substituent (at C-5) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| IZ-01 | Phenyl | Phenyl | 64 | 128 | >128 |
| IZ-02 | 4-Chlorophenyl | Phenyl | 16 | 32 | 64 |
| IZ-03 | Phenyl | 4-Methoxyphenyl | 32 | 64 | 128 |
| IZ-04 | 4-Chlorophenyl | 4-Methoxyphenyl | 8 | 16 | 32 |
| Standard | Ciprofloxacin | - | 1 | 0.5 | - |
| Standard | Fluconazole | - | - | - | 8 |
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
The isoxazole scaffold remains a highly valuable and versatile platform in the quest for new antimicrobial agents. The protocols and insights provided in this guide offer a robust starting point for the synthesis, screening, and optimization of novel isoxazole-based compounds. Future research should focus on exploring diverse chemical space through combinatorial synthesis, investigating novel mechanisms of action to circumvent existing resistance, and evaluating the in vivo efficacy and safety profiles of the most promising lead compounds.[2] The integration of computational methods, such as molecular docking, can further accelerate the drug discovery process by predicting target interactions and guiding rational drug design.[16]
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Anila Kumari V S et.al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 323. [Link]
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Krishna Chandra Pandaa, et al. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Natural Volatiles & Essential Oils, 8(5), 11503-11510. [Link]
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Pawar, S. S., et al. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(2), 773-778. [Link]
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Chikkula, K. V., & Raja, S. (2017). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 13-24. [Link]
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Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Veterinary Sciences: Research and Reviews. [Link]
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Patel, T. P., et al. (2012). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharmacia Lettre, 4(3), 852-858. [Link]
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Sheeja Rekha A G et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9), 361-364. [Link]
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Unknown Author. (2015). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. [Link]
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Bąchor, U., et al. (2022). Novel Isoxazole-Based Antifungal Drug Candidates. International Journal of Molecular Sciences, 23(24), 16124. [Link]
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Patois, E., et al. (2007). Synthesis of new isoxazoles and dihydroisoxazoles and in vitro evaluation of their antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 723-732. [Link]
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Unknown Author. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL IMIDAZOLE BEARING ISOXAZOLE DERIVATIVES. TSI Journals. [Link]
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Bąchor, U., et al. (2022). Novel Isoxazole-Based Antifungal Drug Candidates. MDPI. [Link]
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Aarjane, M., et al. (2021). Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. ResearchGate. [Link]
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Anila Kumari V S et.al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. [Link]
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Unknown Author. (2024). Isoxazole derivatives showing antimicrobial activity (61–69). ResearchGate. [Link]
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Unknown Author. (2024). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
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Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
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Brożyna, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2919. [Link]
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El Aissouq, A., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2510. [Link]
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Lee, Y., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. MedChemComm, 15(6), 1261-1270. [Link]
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Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Semantic Scholar. [Link]
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Balouiri, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(3), 541. [Link]
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Weseler, A., et al. (2005). A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils. Planta Medica, 71(8), 752-757. [Link]
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Unknown Author. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
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Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
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Brożyna, M., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences, 24(22), 16109. [Link]
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Unknown Author. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. [Link]
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El Aissouq, A., et al. (2024). Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. Molecules, 29(11), 2510. [Link]
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Application Notes & Protocols: Formulation of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine for In Vivo Studies
Abstract & Guiding Principles
The transition of a new chemical entity (NCE) from discovery to in vivo testing is a critical juncture in drug development. The formulation of the test compound is paramount, as it must ensure adequate exposure in preclinical species to yield meaningful pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data.[1] This guide provides a comprehensive, tiered strategy for the formulation of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, a representative NCE with physicochemical properties that suggest potential bioavailability challenges. Our approach is built on a foundation of systematic characterization and logical progression, from simple aqueous vehicles to more complex systems, ensuring efficient use of the active pharmaceutical ingredient (API) and time. The protocols herein are designed to be self-validating, emphasizing critical quality control steps to ensure the reliability and reproducibility of in vivo study outcomes.
Physicochemical Profile & Strategic Implications
A thorough understanding of the API's physicochemical properties is the first step in designing an appropriate formulation.[2] The properties of this compound, summarized below, dictate our formulation strategy.
| Property | Value (Actual/Predicted) | Strategic Implication |
| Molecular Formula | C₁₀H₉FN₂O | Base information for concentration calculations.[3] |
| Molecular Weight | 192.19 g/mol | Essential for molarity and dose calculations.[3] |
| Appearance | Assumed to be a solid | Dictates the need for a solubilization or suspension strategy. |
| pKa (Predicted) | ~8.5 - 9.5 (for the primary amine) | The basic nature of the primary amine allows for pH modification as a primary solubilization strategy by forming a salt.[4] |
| XLogP3-AA (Predicted) | ~1.9 - 2.2 | Indicates moderate lipophilicity. Suggests low intrinsic aqueous solubility (likely a BCS Class II/IV compound).[5][6] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Influences interactions with solvents and excipients.[6] |
| Hydrogen Bond Acceptors | 3 (N, O in isoxazole ring) | Influences solubility in polar solvents.[6] |
| Storage Conditions | Store at -20°C for long-term stability | Highlights the need to assess formulation stability.[3] |
Expert Insight: The predicted LogP and the presence of a basic amine are the two most critical parameters. The LogP value strongly suggests that achieving high concentrations in a simple aqueous vehicle will be difficult. However, the basic amine is a key strategic advantage, allowing us to leverage pH adjustment to form a more soluble salt, a common and highly effective technique.[7] The hydrochloride salt of this compound is also available, which can be a convenient starting point.[5]
A Tiered Approach to Formulation Development
We advocate for a tiered, systematic approach to formulation development. This strategy prioritizes simpler, well-tolerated vehicles first, escalating to more complex systems only when necessary.[8] This conserves API and minimizes the introduction of excipients that could have their own physiological effects.
Caption: Tiered formulation development workflow.
Experimental Protocols
These protocols provide a practical framework for executing the tiered strategy.
Protocol: Systematic Solubility Screening
Objective: To determine the approximate solubility of this compound in a panel of common, well-tolerated preclinical vehicles.
Materials:
-
This compound API
-
Vehicle Panel (see table below)
-
Glass vials (e.g., 4 mL)
-
Microbalance
-
Vortex mixer, orbital shaker, or rotator
-
pH meter
Procedure:
-
Preparation: Pre-weigh 5-10 mg of API into individual, labeled glass vials.
-
Vehicle Addition: Add the first vehicle to a vial in small, precise increments (e.g., 100 µL).
-
Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Place on a rotator at room temperature for at least 30 minutes to facilitate equilibration.
-
Observation: Visually inspect for undissolved particles against a light and dark background.
-
Iteration: If the API is fully dissolved, record the concentration and continue adding vehicle increments to determine the saturation point. If the API is not dissolved, continue adding vehicle until it does, or until a practical volume limit is reached (e.g., 2 mL, corresponding to a solubility of <2.5 mg/mL if starting with 5 mg).
-
pH Measurement: For aqueous vehicles, measure and record the final pH of the saturated solution.
-
Repeat: Repeat steps 2-6 for all vehicles in the panel.
Solubility Screening Vehicle Panel & Data Record:
| Vehicle | Target Use | API Added (mg) | Final Volume (mL) | Approx. Solubility (mg/mL) | pH | Observations (Clarity, Color, etc.) |
| Deionized Water | Baseline | |||||
| 0.1 N HCl | Oral/IV (pH mod) | |||||
| 5% Dextrose in Water (D5W) | IV | |||||
| Saline (0.9% NaCl) | IV | |||||
| 10% PEG 400 in Saline | IV Co-solvent | |||||
| 20% Propylene Glycol in D5W | IV Co-solvent | |||||
| 5% Polysorbate 80 in Water | Oral/IV Surfactant | |||||
| 1% Methylcellulose in Water | Oral Suspension | |||||
| Corn Oil / Sesame Oil | Oral Lipid Vehicle |
Scientist's Note: This screening process provides a rapid, API-sparing method to identify promising lead vehicles. The choice of which vehicles to screen should be guided by the intended route of administration for the planned in vivo study.
Protocol: Preparation of a Co-Solvent Formulation for Intravenous (IV) Administration
Objective: To prepare a 10 mL batch of a 5 mg/mL solution in a well-tolerated co-solvent system suitable for IV dosing in rodents. This protocol is based on a common vehicle system: 10% Dimethyl Sulfoxide (DMSO), 40% PEG 400, 50% Saline.
Materials:
-
This compound API (50 mg)
-
DMSO, USP Grade
-
Polyethylene Glycol 400 (PEG 400), USP Grade
-
Sterile Saline (0.9% NaCl)
-
Sterile 15 mL polypropylene tube
-
Volumetric pipettes
-
0.22 µm sterile syringe filter
Procedure:
-
API Weighing: Accurately weigh 50 mg of the API and place it into the 15 mL sterile tube.
-
Initial Solubilization: Add 1.0 mL of DMSO to the tube. Vortex for 1-2 minutes until the API is completely dissolved.
-
Rationale: DMSO is a powerful solvent used to create the initial drug concentrate. Its use is minimized to reduce potential toxicity.
-
-
Co-solvent Addition: Add 4.0 mL of PEG 400 to the solution. Vortex until the solution is homogeneous.
-
Aqueous Phase Addition: Slowly add 5.0 mL of sterile saline to the mixture while vortexing. Add the first 1-2 mL dropwise to avoid shock precipitation.
-
Rationale: Saline is added to increase the biocompatibility of the formulation and bring it to the final volume. Slow addition is critical.
-
-
Final Inspection: Visually inspect the final formulation. It should be a clear, particle-free solution.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile container. This is a mandatory step for any formulation intended for IV administration.
-
Rationale: Ensures sterility and removes any microscopic particulate matter.
-
-
Quality Control: Submit a sample for potency analysis via HPLC to confirm the final concentration is 5 mg/mL.
Protocol: Preparation of an Oral Gavage Suspension
Objective: To prepare a 10 mL batch of a 10 mg/mL suspension in a standard aqueous vehicle for oral administration.
Materials:
-
This compound API (100 mg)
-
Wetting Agent: 2% Polysorbate 80 solution in water
-
Suspending Vehicle: 1% Carboxymethylcellulose (CMC) in deionized water
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and magnetic stir bar
Procedure:
-
API Weighing: Accurately weigh 100 mg of the API and place it into the mortar. If the particle size is large, gently triturate to a fine powder.
-
Wetting: Add a small amount (e.g., 0.2 mL) of the 2% Polysorbate 80 solution to the powder. Mix with the pestle to form a smooth, uniform paste.
-
Rationale: The surfactant (Polysorbate 80) acts as a wetting agent, displacing air from the surface of the hydrophobic API particles and allowing the aqueous vehicle to disperse them effectively.[4]
-
-
Vehicle Addition & Transfer: Gradually add the 1% CMC vehicle to the paste in small portions, mixing continuously. Transfer the mixture to a beaker or vial with a magnetic stir bar. Use additional vehicle to rinse the mortar and pestle to ensure quantitative transfer.
-
Final Volume: Add the 1% CMC vehicle to reach the final desired volume of 10 mL.
-
Homogenization: Stir the suspension with the magnetic stir bar for at least 30 minutes.
-
Rationale: The 1% CMC is a viscosity-enhancing agent that slows particle sedimentation, ensuring dose uniformity.[10]
-
-
Quality Control: Visually inspect for uniformity. The suspension should be easily re-suspended with gentle shaking. A sample can be analyzed for particle size distribution if required. The formulation must be continuously stirred during dosing to ensure each animal receives the correct dose.
Formulation Characterization & Quality Control
Characterization is a non-negotiable step to ensure the formulation is fit for purpose.[11] An uncharacterized formulation can lead to erroneous in vivo results.
Caption: Quality control workflow for preclinical formulations.
-
Visual Inspection: The simplest yet most critical test. Solutions must be clear and free of particulates. Suspensions should be uniform and easily re-suspendable.
-
pH Measurement: Confirms that pH is within a physiologically tolerable range (typically 4-9 for oral, and more tightly controlled for IV) and at a level that maintains drug solubility.
-
Potency by HPLC: High-Performance Liquid Chromatography (HPLC) is the gold standard for confirming the final concentration of the API in the formulation.[12][13] This ensures that the animals are receiving the intended dose. The method must be validated for accuracy and precision.
-
Particle Size Analysis: For suspensions, techniques like laser diffraction or dynamic light scattering can characterize the particle size distribution, which is critical for dissolution rate and absorption.[14]
In Vivo Dosing & Vehicle Considerations
-
Route of Administration: The choice of excipients must be compatible with the intended route. Certain solvents or surfactants acceptable for oral administration may cause significant irritation or hemolysis if administered intravenously.[9]
-
Tolerability: Always consult established toxicity data for the excipients being used in the chosen preclinical species.[2] The volume and frequency of administration must also be considered.
-
Stability: The short-term stability of the formulation under study conditions (e.g., on a stir plate, at room temperature) should be confirmed to ensure the API remains in solution or suspension throughout the dosing period.[15]
-
Pilot Studies: When using a novel formulation, it is often wise to conduct a small pilot study in one or two animals to check for any acute adverse reactions to the vehicle or formulation before proceeding to the full study.
Conclusion
The successful formulation of this compound for in vivo studies hinges on a logical, data-driven approach. By first understanding the compound's key physicochemical properties, researchers can employ a tiered strategy that begins with simple, safe vehicles and escalates in complexity only as needed. The protocols provided for solubility screening, solution preparation, and suspension preparation, when coupled with a rigorous quality control workflow, establish a robust framework for generating reliable and reproducible preclinical data. This systematic process not only increases the likelihood of a successful study but also builds a foundational understanding of the compound's biopharmaceutical properties, which is invaluable for future drug development efforts.
References
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Shinde, G., et al. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). Available at: [Link]
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Kaur, R., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]
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Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. Available at: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
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Pharma Tutor. (2024). Analytical Techniques in Pharmaceutical Analysis. Pharma Tutor. Available at: [Link]
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Inventi Journals. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Journals. Available at: [Link]
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Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Available at: [Link]
-
Lerk, P. C., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
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Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Available at: [Link]
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Görög, S. (2007). The role of assay methods in characterizing the quality of bulk pharmaceuticals. PubMed Central. Available at: [Link]
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TA Instruments. (2023). Key Analytical Techniques For Pharmaceutical Discovery And Formulation. TA Instruments. Available at: [Link]
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Agno Pharmaceuticals. (n.d.). The Guide To Analytical Method Development. Agno Pharmaceuticals. Available at: [Link]
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ResearchGate. (2023). Analytical Techniques for Drug Formulation. ResearchGate. Available at: [Link]
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Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. Available at: [Link]
-
SGS. (n.d.). Preclinical Formulation Development. SGS Life Sciences. Available at: [Link]
-
Pharmacentral. (n.d.). Excipients for Parenterals. Pharmacentral. Available at: [Link]
-
Colorcon. (2024). What Are Excipients? 9 Common Examples. Colorcon. Available at: [Link]
-
BIOFOUNT. (n.d.). This compound. BIOFOUNT. Available at: [Link]
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Application Notes & Protocols: A Guide to the Preclinical Experimental Design for Novel Isoxazole Derivatives
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability and the capacity to form diverse non-covalent bonds, have established it as a cornerstone in the development of novel therapeutics.[1][2] Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, targeting a wide array of diseases including cancer, inflammatory conditions, infections, and neurological disorders.[3][4][5]
These compounds exert their effects by modulating various biological targets, from inhibiting key enzymes like cyclooxygenases (COX) or protein kinases to inducing apoptosis or acting as receptor agonists.[6][7][8] The versatility of the isoxazole core allows for extensive structural modifications, enabling chemists to fine-tune pharmacological properties to enhance potency and selectivity while minimizing toxicity.[5][9]
This guide provides a comprehensive framework for the preclinical evaluation of novel isoxazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice. Our approach follows a logical progression from high-throughput in vitro screening to more complex in vivo efficacy and pharmacokinetic studies, ensuring a robust and data-driven path toward identifying a clinical candidate.
Part 1: Foundational In Vitro Evaluation
The initial phase of preclinical assessment relies on a battery of in vitro assays. This approach is cost-effective, allows for high-throughput screening of numerous derivatives, and aligns with the ethical principles of reducing animal use.[10] The primary goals are to determine cellular activity, identify the mechanism of action (MOA), and gather preliminary absorption, distribution, metabolism, and excretion (ADME) data.
Primary Screening: Cell Viability and Cytotoxicity
Causality: The first critical question for any potential therapeutic is its effect on cell viability. For oncology applications, we seek compounds that are cytotoxic to cancer cells while sparing normal cells. For other indications, we must ensure the compound is not broadly cytotoxic at its effective concentration. The MTT or similar tetrazolium-based assays are standard for this purpose; they measure the metabolic activity of a cell, which serves as a proxy for viability.[11]
Protocol 1: MTT Cell Viability Assay
Objective: To determine the concentration at which an isoxazole derivative reduces the viability of a cell population by 50% (IC50).
Materials:
-
Selected cancer and non-cancerous cell lines (e.g., A375 melanoma and NHDF normal human dermal fibroblasts for a melanoma-targeted compound).[11][12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom cell culture plates.
-
Isoxazole derivative stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Multichannel pipette and plate reader (570 nm absorbance).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the isoxazole derivative in culture medium. A common starting range is 100 µM to 0.1 nM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same percentage of DMSO as the highest compound concentration) and "untreated control" wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Target Engagement and Functional Assays
Causality: Once a compound shows cellular activity, it is crucial to confirm that it engages its intended biological target. The choice of assay is entirely dependent on the hypothesized MOA. For instance, if the isoxazole derivative was designed as a protein kinase inhibitor, a biochemical kinase inhibition assay is the logical next step.[7] This validates the design hypothesis and confirms the compound's direct effect on the target, distinguishing it from off-target or non-specific cytotoxicity.
Protocol 2: Generic Kinase Inhibition Assay (e.g., for a CK1 inhibitor)
Objective: To measure the ability of an isoxazole derivative to inhibit the activity of a specific kinase and determine its IC50 value.
Materials:
-
Recombinant purified kinase (e.g., CK1δ/ε).[7]
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate), may be radiolabeled ([γ-³²P]ATP) for traditional methods or used with ADP-Glo™ Kinase Assay (Promega) for a luminescence-based readout.
-
Assay buffer (containing MgCl2, DTT, etc.).
-
Isoxazole derivative serial dilutions.
-
96-well or 384-well assay plates.
-
Apparatus for detecting signal (scintillation counter for radioactivity or luminometer for luminescence).
Procedure:
-
Reaction Setup: To each well of an assay plate, add the assay buffer, the specific peptide substrate, and the serially diluted isoxazole derivative.
-
Enzyme Addition: Add the recombinant kinase to each well to initiate the reaction.
-
ATP Addition: Start the phosphorylation reaction by adding ATP. Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA for chelation of Mg2+).
-
Signal Detection:
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away excess [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Add ADP-Glo™ Reagent to deplete unused ATP. Then, add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Measure luminescence with a plate reader.
-
-
Analysis: Plot the percentage of kinase inhibition (relative to a DMSO control) against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50.
Characterizing the Mechanism of Action
Causality: Beyond target engagement, understanding the downstream cellular consequences is essential. If a compound is cytotoxic, is it inducing apoptosis (programmed cell death) or necrosis? Does it affect the cell cycle or inhibit cell migration? These secondary assays provide a more detailed picture of the compound's biological profile. For anti-cancer agents, inducing apoptosis is a desired MOA.[6][11]
Protocol 3: Apoptosis Detection via Caspase-Glo® 3/7 Assay
Objective: To determine if the isoxazole derivative induces apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Materials:
-
Cells seeded and treated in a 96-well white-walled plate as described in Protocol 1.
-
Caspase-Glo® 3/7 Reagent (Promega).
-
Luminometer.
Procedure:
-
Cell Treatment: Seed and treat cells with the isoxazole derivative at various concentrations (e.g., around its IC50 value) for a relevant time period (e.g., 6, 12, or 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
-
Analysis: Normalize the signal to the vehicle control to determine the fold-increase in caspase activity.
Visualizations: Workflows and Pathways
Part 2: In Vivo Evaluation
Following successful in vitro characterization, promising lead candidates are advanced to in vivo studies. These experiments are essential to understand how a compound behaves in a complex biological system, providing critical data on pharmacokinetics (PK), pharmacodynamics (PD), and safety that cannot be obtained in vitro.[13][14] All animal studies must be designed with rigorous statistical planning and ethical considerations, adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).[14][15]
Pharmacokinetic (PK) Studies
Causality: Before testing for efficacy, we must understand the ADME profile of the compound in vivo. A PK study answers critical questions: How is the drug absorbed? How quickly is it distributed and eliminated? What is the maximum concentration (Cmax) it reaches in the blood, and how long does it stay above a potentially therapeutic concentration (exposure/AUC)?[16] This information is vital for designing the dosing regimen (dose and schedule) for subsequent efficacy studies.[2]
Protocol 4: Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine key PK parameters of an isoxazole derivative after a single administration.
Materials:
-
Test animals (e.g., 6-8 week old male Wistar rats).[16]
-
Isoxazole derivative.
-
Dosing vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Dosing equipment (e.g., oral gavage needles, IV catheters).
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries).
-
Centrifuge and freezer (-80°C).
-
Analytical equipment (LC-MS/MS) for quantifying the compound in plasma.[16]
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week before the study. Fast animals overnight before dosing (water ad libitum).
-
Dosing: Divide animals into groups for each route of administration (e.g., intravenous (IV) and oral (PO)).
-
IV Group (n=3-4): Administer a low dose (e.g., 1-2 mg/kg) via tail vein injection to determine clearance and volume of distribution.
-
PO Group (n=3-4): Administer a higher dose (e.g., 10 mg/kg) via oral gavage to assess absorption and bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) at predetermined time points. A typical schedule is:
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately process blood by centrifuging at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the isoxazole derivative in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Data Presentation: Sample Pharmacokinetic Data
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) | Unit | Description |
| Cmax | 1250 | 2340 | ng/mL | Maximum observed plasma concentration |
| Tmax | 0.08 | 1.0 | h | Time to reach Cmax |
| AUC(0-inf) | 1850 | 15600 | h*ng/mL | Area under the concentration-time curve |
| t1/2 | 3.5 | 4.1 | h | Elimination half-life |
| CL | 9.0 | - | mL/min/kg | Clearance |
| Vdss | 2.5 | - | L/kg | Volume of distribution at steady state |
| F (%) | - | 84.3 | % | Oral Bioavailability |
Efficacy (Pharmacodynamic) Studies
Causality: With an understanding of the PK profile, an efficacy or proof-of-concept study can be designed to determine if the compound has the desired therapeutic effect in vivo.[13] The choice of animal model is critical and should closely mimic the human disease state. For an anti-cancer isoxazole, a common model is a tumor xenograft, where human cancer cells are implanted into immunocompromised mice.
Protocol 5: Human Tumor Xenograft Efficacy Study in Mice
Objective: To evaluate the anti-tumor efficacy of an isoxazole derivative in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude).
-
Human cancer cell line (e.g., A375 melanoma cells).
-
Matrigel or PBS for cell suspension.
-
Dosing formulation of the isoxazole derivative.
-
Positive control compound (a standard-of-care chemotherapy agent).
-
Digital calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million A375 cells (resuspended in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group) to ensure uniform average tumor size across groups.
-
Group 1: Vehicle Control
-
Group 2: Isoxazole Derivative (Dose 1, e.g., 20 mg/kg, daily)
-
Group 3: Isoxazole Derivative (Dose 2, e.g., 50 mg/kg, daily)
-
Group 4: Positive Control
-
-
Treatment: Administer the compounds via the determined route (e.g., oral gavage) according to the schedule established from PK data. Treat for a defined period (e.g., 21-28 days).
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight 2-3 times per week as a general indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress or adverse effects.
-
-
Study Endpoint: Euthanize animals when tumors reach a predetermined maximum size, if body weight loss exceeds 20%, or at the end of the treatment period.
-
Analysis: Collect tumors for weight measurement and potential biomarker analysis (e.g., immunohistochemistry for apoptosis markers). Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage.
Part 3: Data Integration and Decision Making
The culmination of preclinical studies is the integration of all in vitro and in vivo data. A successful lead candidate should demonstrate a clear structure-activity relationship (SAR), potent on-target activity, a well-defined MOA, and a favorable in vivo profile. This includes acceptable oral bioavailability, exposure levels that correlate with efficacy, and a safety margin where the effective dose is significantly lower than any dose causing adverse effects.
This rigorous, multi-faceted evaluation ensures that only the most promising compounds, with the highest probability of success and an acceptable safety profile, are nominated for the extensive and costly process of clinical development. Adherence to these principles of robust experimental design and transparent reporting is paramount for the successful translation of preclinical research into new medicines.[15][17][18]
References
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry.
- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (n.d.).
- Principles and Guidelines for Reporting Preclinical Research. (2014). Rethinking Clinical Trials.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI.
- Advances in isoxazole chemistry and their role in drug discovery. (2025).
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.).
- Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed.
- Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
- General Principles of Preclinical Study Design. (n.d.).
- Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. (n.d.).
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.).
- Small Molecule Drug Discovery. (n.d.).
- In Vitro Transcription Assays and Their Applic
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). n.p.
- Principles and Guidelines for Reporting Preclinical Research. (2024). NIH Grants & Funding.
- In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. (n.d.). PubMed.
- Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Preclinical research strategies for drug development. (2025). AMSbiopharma.
- functional in vitro assays for drug discovery. (2023). YouTube.
- Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. (2021). PubMed.
- Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. (2021).
- Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. (2025).
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). n.p.
- Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed.
- in vivo preclinical studies for drug discovery. (2023). YouTube.
- The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this synthetic route. We have structured this resource as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges you may encounter in the lab. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction outcomes.
The synthesis of this valuable amine intermediate typically proceeds through a multi-step sequence, centered around the construction of the 3,5-disubstituted isoxazole core. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Overall Synthetic Workflow
The most common and reliable pathway involves a [3+2] cycloaddition to form the isoxazole ring, followed by functional group manipulation at the C5 position to install the required methanamine moiety.
Caption: General synthetic workflow for this compound.
Part 1: Troubleshooting the Isoxazole Core Synthesis
The construction of the 3-(2-fluorophenyl)-5-substituted isoxazole ring via a 1,3-dipolar cycloaddition is the cornerstone of this synthesis. Success here is paramount for the overall efficiency. The reaction involves the in situ generation of a nitrile oxide from 2-fluorobenzaldoxime, which then reacts with an alkyne.
FAQ 1.1: My [3+2] cycloaddition yield is poor (<40%). What are the most critical parameters to investigate?
This is a common issue often traced back to the inefficient generation or instability of the nitrile oxide intermediate.
Answer: The conversion of the aldoxime to the reactive nitrile oxide dipole is the kinetically sensitive step. Several factors must be tightly controlled.
1. The Method of Nitrile Oxide Generation: The most frequent method involves treating the aldoxime with a mild oxidant and a base. The choice of oxidant is critical.
-
Sodium Hypochlorite (NaOCl / Bleach): This is an inexpensive and effective oxidant. However, its concentration can be variable, and the reaction is highly pH-sensitive. The slow addition of bleach to a solution of the oxime in a solvent like dichloromethane (DCM) or ethyl acetate with a base is crucial to maintain a low steady-state concentration of the nitrile oxide and minimize dimerization.[1][2]
-
N-Chlorosuccinimide (NCS): This method proceeds via a hydroxamoyl chloride intermediate. It is generally cleaner than bleach but requires careful stoichiometric control. Use of a slight excess of NCS (1.05-1.1 equiv.) followed by the slow addition of a base like triethylamine (Et₃N) is a standard protocol.[1]
-
Hypervalent Iodine Reagents: Reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) are highly efficient and can lead to excellent yields, though they are more expensive.[3][4] They often work well in mixed solvent systems like Methanol/Water.[3][4]
2. Reaction Temperature and Concentration: Nitrile oxides are prone to dimerization to form furoxans, a common and often difficult-to-remove byproduct. This side reaction is second-order with respect to the nitrile oxide concentration.
-
Causality: Running the reaction under dilute conditions and at low temperatures (0 °C to room temperature) disfavors the dimerization pathway relative to the desired cycloaddition.
-
Actionable Advice: Ensure slow addition of your oxidant or base to keep the instantaneous concentration of the nitrile oxide low. If dimerization persists, try lowering the temperature and increasing the solvent volume.
3. Choice of Alkyne Partner: For this synthesis, propargyl alcohol is a common choice, leading to (3-(2-Fluorophenyl)isoxazol-5-yl)methanol. The alkyne should be present in a slight excess (1.2-1.5 equivalents) to efficiently trap the generated nitrile oxide.
Sources
Technical Support Center: Troubleshooting Regioselectivity in Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. Isoxazole moieties are prevalent in a wide range of biologically active compounds, making their efficient and selective synthesis a critical aspect of modern medicinal chemistry.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions, and mechanistic insights to help you overcome common challenges and achieve your desired regiochemical outcomes.
Introduction to Regioselectivity in Isoxazole Synthesis
The most prevalent method for synthesizing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a classic example of a Huisgen 1,3-dipolar cycloaddition.[5][6][7] This powerful transformation, however, often presents a significant challenge: the control of regioselectivity. The reaction can theoretically yield two different regioisomers, the 3,5-disubstituted and the 3,4-disubstituted isoxazoles. The desired isomer is dictated by the specific synthetic target, and achieving high selectivity is often a critical and challenging step.
This guide will delve into the factors that govern this selectivity and provide actionable troubleshooting strategies. We will explore the interplay of electronic and steric effects of the substituents on both the nitrile oxide and the alkyne, the influence of reaction conditions such as solvent and temperature, and the pivotal role of catalysis in directing the regiochemical outcome.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may be encountering in your experiments.
Question 1: My 1,3-dipolar cycloaddition is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I favor the formation of the 3,5-disubstituted isomer?
Answer:
The formation of the 3,5-disubstituted isoxazole is often the thermodynamically favored outcome in the reaction between a nitrile oxide and a terminal alkyne. However, achieving high selectivity can be challenging. Here are several factors to consider and optimize:
-
Understanding the Mechanism: The regioselectivity of the 1,3-dipolar cycloaddition is primarily governed by the electronic and steric properties of the reactants. According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[8][9] For many common substrates, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which favors the 3,5-disubstituted product.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. While a comprehensive, universally applicable rule is elusive, experimenting with a range of solvents with varying polarities is a crucial step in optimization.[10] Non-polar solvents may favor one regioisomer over the other compared to polar solvents.
-
Temperature Control: Reaction temperature can also play a role. Running the reaction at lower temperatures may enhance the kinetic selectivity, potentially favoring the formation of a single isomer. Conversely, higher temperatures might lead to a thermodynamic mixture of products.
-
Catalysis:
-
Copper(I) Catalysis: The use of a copper(I) catalyst is a well-established method for promoting the regioselective formation of 3,5-disubstituted isoxazoles.[11][12][13] The catalyst is believed to coordinate with the alkyne, altering its electronic properties and directing the cycloaddition.
-
Metal-Free Conditions: In some cases, metal-free conditions can also provide high regioselectivity for the 3,5-isomer, particularly when there are strong electronic biases in the substrates.[5]
-
Question 2: I am specifically targeting the 3,4-disubstituted isoxazole, but my reaction predominantly yields the 3,5-isomer. What strategies can I employ to reverse the regioselectivity?
Answer:
Synthesizing 3,4-disubstituted isoxazoles can be more challenging as it often goes against the inherent electronic preference of the cycloaddition. However, several strategies have been developed to achieve this outcome:
-
Ruthenium Catalysis: Ruthenium catalysts have been shown to effectively reverse the regioselectivity of the nitrile oxide-alkyne cycloaddition, favoring the formation of 3,4-disubstituted isoxazoles.[14][15] The mechanism is thought to involve the formation of a ruthenium-vinylidene intermediate, which alters the mode of addition of the nitrile oxide.
-
Use of Electron-Rich Alkynes: Employing electron-rich alkynes, such as ynamides or ynol ethers, can also lead to the formation of 4-heterosubstituted isoxazoles, which are precursors to 3,4-disubstituted systems.[14]
-
Intramolecular Cycloadditions: In certain cases, designing the synthesis to proceed via an intramolecular nitrile oxide cycloaddition can enforce the formation of a specific regioisomer due to geometric constraints.[16]
-
Substituent Effects: Carefully consider the electronic nature of your substituents. While general trends favor the 3,5-isomer, specific combinations of electron-donating and electron-withdrawing groups can sometimes be exploited to favor the 3,4-isomer, although this is less predictable and often requires empirical screening.
Frequently Asked Questions (FAQs)
Q1: What is the role of Frontier Molecular Orbital (FMO) theory in predicting regioselectivity?
A1: FMO theory is a powerful conceptual tool for understanding and predicting the regioselectivity of pericyclic reactions like the 1,3-dipolar cycloaddition.[8] The theory posits that the reaction is primarily controlled by the interaction between the HOMO of the dipole (nitrile oxide) and the LUMO of the dipolarophile (alkyne), or vice-versa. The regioselectivity is determined by the combination of orbitals that leads to the largest stabilization energy. This is typically achieved by matching the larger orbital coefficient on one reactant with the larger orbital coefficient on the other. For many standard nitrile oxide and terminal alkyne pairs, this analysis correctly predicts the formation of the 3,5-disubstituted isoxazole.
Q2: How do steric effects influence the regioselectivity of isoxazole synthesis?
A2: Steric hindrance can play a significant role in directing the regiochemical outcome.[17] If one of the possible transition states leading to a particular regioisomer is significantly more sterically congested than the other, that pathway will be disfavored. For example, a bulky substituent on the alkyne may sterically clash with a bulky group on the nitrile oxide in the transition state leading to one isomer, thereby favoring the formation of the less hindered isomer.
Q3: Can the method of nitrile oxide generation affect the regioselectivity?
A3: The in-situ generation of the nitrile oxide is a common practice to avoid its dimerization. While the method of generation (e.g., from an aldoxime using an oxidant, or from a hydroximoyl chloride with a base) does not directly dictate the regioselectivity of the cycloaddition itself, the reaction conditions employed for its generation can have an impact.[10] For instance, the choice of base or oxidant and the solvent can influence the overall reaction environment, which in turn can affect the regiochemical outcome. It is crucial to ensure that the conditions for nitrile oxide generation are compatible with and optimized for the desired cycloaddition.
Q4: Are there alternative methods to the 1,3-dipolar cycloaddition for synthesizing isoxazoles where regioselectivity is not an issue?
A4: Yes, other methods for isoxazole synthesis exist, and some can offer better control over regioselectivity. One notable method is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[18] The regioselectivity in this case is determined by the differential reactivity of the two carbonyl groups in the starting material. By carefully choosing a 1,3-dicarbonyl compound with electronically distinct carbonyls, one can achieve a highly regioselective synthesis of a specific isoxazole isomer. However, this method may not be as versatile as the cycloaddition approach for accessing a wide range of substituted isoxazoles.
Experimental Protocols and Data
Table 1: Influence of Catalysts on Regioselectivity
| Catalyst | Predominant Regioisomer | Alkyne Type | Notes | Reference |
| Copper(I) salts (e.g., CuI, Cu(OAc)₂) | 3,5-disubstituted | Terminal | A widely used and reliable method.[11][12] | [11],[12] |
| Ruthenium complexes (e.g., Cp*RuCl(cod)) | 3,4-disubstituted | Terminal | Effective for reversing the "natural" regioselectivity.[14][15] | [14],[15] |
| None (Thermal) | 3,5-disubstituted | Terminal | Often gives mixtures, but can be selective with biased substrates. |
Protocol 1: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole
-
To a solution of the terminal alkyne (1.0 equiv) and the aldoxime (1.1 equiv) in a suitable solvent (e.g., toluene, THF), add a copper(I) salt (e.g., CuI, 5 mol%).
-
Add a mild base (e.g., triethylamine, 1.2 equiv) to the mixture.
-
Add an oxidant (e.g., N-chlorosuccinimide (NCS) or an iodine-based oxidant) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3,5-disubstituted isoxazole.
Visualization of Key Concepts
Diagram 1: Regiochemical Outcomes in Isoxazole Synthesis
Caption: Regiochemical pathways in isoxazole synthesis.
Diagram 2: Troubleshooting Workflow for Regioselectivity
Caption: Troubleshooting workflow for regioselective isoxazole synthesis.
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]
-
Recent Progress in the Synthesis of Isoxazoles. (2021). Bentham Science. Retrieved from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. (n.d.). PubMed. Retrieved from [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. (n.d.). ACS Publications. Retrieved from [Link]
-
Nitrile Oxide/Alkyne Cycloadditions. (2012). Maynooth University Research Archive Library. Retrieved from [Link]
-
Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. (2021). ACS Publications. Retrieved from [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (n.d.). MDPI. Retrieved from [Link]
-
Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. (2015). Semantic Scholar. Retrieved from [Link]
-
Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. (2016). PubMed. Retrieved from [Link]
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]
-
Copper-Catalyzed Isoxazole Synthesis. (n.d.). Synfacts. Retrieved from [Link]
-
Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Frontier molecular orbital representation of... (n.d.). ResearchGate. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved from [Link]
-
DNA-Compatible Huisgen [3+2] Cycloaddition with Alkenes and Alkynes to Isoxazolines and Isoxazoles. (2021). ResearchGate. Retrieved from [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. (n.d.). ResearchGate. Retrieved from [Link]_
-
Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... (n.d.). ResearchGate. Retrieved from [Link]
-
Frontier molecular orbital and energy levels computed in... (n.d.). ResearchGate. Retrieved from [Link]
-
A useful, regiospecific synthesis of isoxazoles. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Journal of the Association of Arab Universities for Basic and Applied Sciences. Retrieved from [Link]
-
Master Organic Reactions | Step-by-Step Problem Solving Guide. (2023). YouTube. Retrieved from [Link]
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Common sources of mistake in organic synthesis. (n.d.). Reddit. Retrieved from [Link]
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Approach to Synthesis Problems. (2022). Organic Chemistry: How to…. Retrieved from [Link]
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A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. (2012). Wiley Online Library. Retrieved from [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers. Retrieved from [Link]
-
How Molecules React, Frontier Molecular Orbital Theory | A Hand Wavy Guide. (2023). YouTube. Retrieved from [Link]
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- 12. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 1,3-Dipolar Cycloaddition Reactions
Introduction: Beyond a "One-Size-Fits-All" Approach
The 1,3-dipolar cycloaddition is a cornerstone of modern synthetic chemistry, enabling the construction of five-membered heterocycles through the union of a 1,3-dipole and a dipolarophile.[1][2][3] Its power lies in its convergent and often stereospecific nature, governed by the principles of pericyclic reactions where new bonds form in a concerted fashion.[1][4] However, from the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" to the thermal reactions of nitrile oxides, experimental success is not always guaranteed.[2][5][]
This guide is structured as a technical support hub to address the common, and often frustrating, issues encountered in the lab. It moves beyond simple protocols to explain the underlying causality, empowering you to diagnose problems and rationally design optimal conditions for your specific substrates.
Visual Troubleshooting Guide: First-Line Diagnosis
Before diving into detailed FAQs, use this decision tree to navigate to the most relevant troubleshooting section based on your primary experimental outcome.
Caption: Troubleshooting workflow for common 1,3-dipolar cycloaddition issues.
Section 1: Troubleshooting Low or No Product Yield
A low or nonexistent yield is the most common challenge. The cause is often fundamental, relating to reagent integrity, catalyst activity, or suboptimal reaction conditions.
FAQ 1.1: My reaction is not working. Where do I begin?
Answer: Always start by verifying the integrity of your starting materials.
-
1,3-Dipole Instability: Many 1,3-dipoles, such as azomethine ylides or nitrile oxides, are highly reactive and are best generated in situ.[7] If you are using a pre-synthesized and isolated dipole, confirm its purity and check for signs of decomposition, especially if it has been stored for a long time.
-
Dipolarophile Purity: Ensure the alkene or alkyne is pure. For example, terminal alkynes can be prone to oxidative homodimerization, and residual synthetic impurities can sometimes inhibit catalysts.
-
Stoichiometry: Accurately measure your reagents. While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.2 equivalents) of the more accessible reagent can often drive the reaction to completion.
FAQ 1.2: I'm running a CuAAC ("Click") reaction with no success. Could my catalyst be the problem?
Answer: Yes, catalyst inactivation is a primary culprit in sluggish CuAAC reactions. The catalytically active species is Copper(I), which is easily oxidized to the inactive Copper(II) state by dissolved oxygen.[8][9][10]
Troubleshooting Steps:
-
Confirm Cu(I) Generation: If you are using a Cu(II) salt (like CuSO₄), a reducing agent is mandatory to generate Cu(I) in situ.[8][11] Sodium ascorbate is the most common and effective choice.[10][12] Ensure your sodium ascorbate solution is fresh, as it can degrade over time.
-
Deoxygenate Rigorously: Before adding your catalyst components, thoroughly deoxygenate your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. Maintain the reaction under an inert atmosphere.[9]
-
Use a Stabilizing Ligand: Ligands are critical, especially in biological or aqueous systems. They stabilize the Cu(I) oxidation state, prevent precipitation, and accelerate the catalytic cycle. For bioconjugation, water-soluble ligands like THPTA are recommended.[12] A common mistake is not using a sufficient excess of the ligand relative to the copper source; a ratio of at least 5:1 (ligand:copper) is often advised.[12]
-
Check for Catalyst Sequestration: Substrates with strong chelating groups (e.g., proteins with multiple histidine residues) can sequester the copper catalyst.[8] If this is suspected, you may need to increase the catalyst and ligand loading.[8][12]
FAQ 1.3: How critical is solvent choice, and how should I optimize it?
Answer: The impact of solvent depends on the specific type of 1,3-dipolar cycloaddition.
For purely thermal, concerted cycloadditions, the effect of solvent polarity on the reaction rate is often minimal.[13] This is because the transition state is not significantly more or less polar than the starting materials.[13]
However, for catalyzed reactions like CuAAC or reactions with significant charge separation in the transition state, the solvent plays a much larger role.[14] In all cases, the primary consideration is solubility . All reactants must be fully dissolved for the reaction to proceed efficiently.
Solvent Screening Protocol:
-
Assess Solubility: Check the solubility of your dipole and dipolarophile in a range of common solvents.
-
Create a Screening Table: Set up small-scale parallel reactions to test different solvent systems.
-
Use Co-solvents: If a single solvent doesn't work, mixtures (co-solvents) are highly effective. For CuAAC, mixtures of water with t-BuOH, DMSO, or DMF are common for accommodating both polar and non-polar substrates.[8][9]
-
Monitor Progress: Use TLC or LC-MS to monitor the progress of each screening reaction after a set time (e.g., 2, 8, and 24 hours) to identify the optimal system.
| Solvent | Dielectric Constant (ε) | Typical Use Case |
| Toluene | 2.4 | Non-polar, good for thermal reactions |
| THF | 7.6 | General purpose, good dissolving power |
| Acetonitrile | 37.5 | Polar aprotic, can accelerate polar reactions |
| DMF / DMSO | 36.7 / 46.7 | Highly polar, excellent for dissolving difficult substrates |
| Water / t-BuOH | 80.1 / 12.5 | Common co-solvent system for CuAAC, balances polarity |
Section 2: Troubleshooting Poor Selectivity
Obtaining a mixture of products significantly complicates purification and reduces the yield of the desired compound. Selectivity issues are typically divided into regioselectivity and stereoselectivity.
FAQ 2.1: Why am I getting a mixture of regioisomers?
Answer: Regioselectivity in 1,3-dipolar cycloadditions is governed by a combination of electronic and steric factors, which can be understood through Frontier Molecular Orbital (FMO) theory.[13][15] The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The favored regioisomer is the one resulting from the transition state with the smallest HOMO-LUMO energy gap and the largest orbital coefficient overlap.[13]
Controlling Regioselectivity:
-
Electronic Control: The classic Huisgen cycloaddition between an azide and an alkyne often gives a mixture of 1,4- and 1,5-regioisomers because the controlling orbital interactions are closely matched in energy.[16][17] This is the primary reason for the development of catalyzed versions. The copper-catalyzed (CuAAC) reaction proceeds through a different, stepwise mechanism involving a copper acetylide intermediate, which exclusively yields the 1,4-disubstituted triazole.[5][10] Conversely, the ruthenium-catalyzed version (RuAAC) selectively produces the 1,5-isomer.
-
Steric Hindrance: Bulky substituents on the dipole or dipolarophile can sterically disfavor one transition state, leading to higher regioselectivity. If your substrates are small, selectivity may be poor.
-
Lewis Acid Catalysis: For reactions involving dipolarophiles with a coordinating group (e.g., carbonyls), a Lewis acid can bind to it. This lowers the energy of the LUMO and can dramatically alter and improve regioselectivity.[7]
Caption: FMO diagram for a normal electron demand 1,3-dipolar cycloaddition.
Section 3: Side Reactions and Impurities
Even with good conversion, the formation of unexpected byproducts can complicate analysis and purification.
FAQ 3.1: My CuAAC reaction shows an extra spot on TLC that isn't starting material or product. What could it be?
Answer: A very common side reaction in copper-catalyzed reactions involving terminal alkynes is oxidative homodimerization, known as Glaser coupling .[9] This occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen, which then promotes the coupling of two alkyne molecules to form a symmetric 1,3-diyne.
Mitigation Strategies:
-
Rigorous Deoxygenation: This is the most critical factor. Ensure your solvent and reaction vessel are free of oxygen.
-
Sufficient Reducing Agent: Maintain an adequate concentration of sodium ascorbate throughout the reaction to continually reduce any Cu(II) that forms back to the active Cu(I) state.[10]
-
Ligand Use: A proper ligand can help suppress Glaser coupling by stabilizing the Cu(I) species and preventing the side reaction.
Experimental Protocols
Protocol 1: General Procedure for a Trial CuAAC Reaction
This protocol is a robust starting point for many common substrates and can be scaled as needed.
-
Reagent Preparation:
-
Prepare stock solutions: 100 mM CuSO₄·5H₂O in deoxygenated water, 1 M sodium ascorbate in deoxygenated water (prepare fresh), and 100 mM THPTA ligand in deoxygenated water.
-
Dissolve the azide (1.0 equivalent) and alkyne (1.1 equivalents) in the desired solvent system (e.g., 1:1 t-BuOH/water). Deoxygenate this solution by sparging with argon for 20 minutes.
-
-
Reaction Setup (under inert atmosphere):
-
To the stirred solution of azide and alkyne, add the THPTA ligand solution (e.g., 0.05 equivalents, 5 mol%).
-
Add the CuSO₄ solution (e.g., 0.01 equivalents, 1 mol%). The solution may turn a faint color. It is crucial to add the copper salt to the ligand-containing solution, not the other way around, to prevent precipitation.[12][18]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1 equivalents, 10 mol%).
-
-
Monitoring and Work-up:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure for purification.
-
References
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- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
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- 11. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 [mdpi.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The reaction mechanism of the azide–alkyne Huisgen cycloaddition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. jenabioscience.com [jenabioscience.com]
Technical Support Center: Overcoming Solubility Issues of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine in Assays
Introduction: Welcome to the definitive guide for addressing solubility challenges with (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. This compound, while a promising scaffold in many research programs, is characterized by poor aqueous solubility, which can lead to assay artifacts, poor reproducibility, and underestimated potency. This technical resource provides a structured, cause-and-effect approach to diagnosing and solving these issues. We will move from fundamental principles to advanced formulation strategies, empowering you to generate reliable and accurate data in your biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, immediately precipitates when I dilute it into my neutral pH assay buffer (e.g., PBS, pH 7.4). Why is this happening?
A1: This is a classic case of "solvent-shift" precipitation driven by the compound's intrinsic physicochemical properties. The structure contains a lipophilic 2-fluorophenyl group and a rigid isoxazole core, which results in low intrinsic aqueous solubility.[1] Critically, the molecule also possesses a methanamine group, which is a weak base.
-
In 100% DMSO: The compound is readily solvated and soluble.
-
In Neutral Aqueous Buffer (pH 7.4): The methanamine group is largely in its neutral, uncharged state. This form is significantly less polar and thus less soluble in water, causing it to crash out of solution as the percentage of DMSO drops dramatically upon dilution. The availability of the hydrochloride salt form of this compound underscores its basic nature and the effectiveness of pH modification as a primary solubilization strategy.[2][3]
Troubleshooting Guides & Protocols
Issue 1: Compound precipitation in acellular (e.g., enzyme inhibition) or cell-based assays during serial dilutions.
Root Cause Analysis: The core problem is the inability of the aqueous buffer to maintain the compound in a solubilized state once the primary organic solvent (DMSO) is diluted below a critical threshold. For reliable IC50 determination, the compound must remain fully dissolved across the entire concentration range.
Solution Pathway: The most effective strategy involves a multi-step approach that first leverages pH modification and then incorporates solubility-enhancing excipients as needed.
Workflow: Systematic Solubility Enhancement
Caption: Stepwise workflow for addressing solubility issues.
Protocol 1: pH-Controlled Serial Dilution
This protocol is the first-line approach for weakly basic compounds.
-
Primary Stock: Prepare a 10 mM stock of this compound in 100% DMSO.
-
Acidic Dilution Buffer: Prepare a sterile-filtered 50 mM sodium acetate or sodium citrate buffer, pH 4.0.
-
Intermediate Stock: Create a 500 µM intermediate stock by diluting 2.5 µL of the 10 mM primary stock into 47.5 µL of the Acidic Dilution Buffer. Vortex thoroughly.
-
Serial Dilution: Perform all subsequent serial dilutions using the Acidic Dilution Buffer.
-
Final Dosing: Add the diluted compound to the final assay plate. Ensure the final volume of the acidic buffer is at least 100-fold lower than the assay volume to avoid significantly impacting the final assay pH. For example, add 2 µL of your compound dilution to 198 µL of assay medium.
Rationale: By maintaining a low pH, the methanamine group remains protonated (R-CH₂-NH₃⁺), forming a salt that is vastly more soluble in aqueous media than its neutral counterpart.[4]
Issue 2: Poor reproducibility or suspected non-specific activity in biochemical assays.
Root Cause Analysis: Even if macroscopic precipitation is not visible, poorly soluble compounds can form microscopic aggregates in solution. These aggregates can act as promiscuous inhibitors by sequestering enzyme or substrate, or by interfering with optical detection methods, leading to inconsistent and unreliable data. This is a common issue for compounds that fall into Biopharmaceutics Classification System (BCS) Class II or IV.[5]
Solution: Encapsulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic portion of a drug molecule, forming a water-soluble "inclusion complex" that prevents aggregation and increases apparent solubility.[6][7]
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Cyclodextrin Buffer Preparation: Prepare your standard biochemical assay buffer (e.g., 50 mM Tris, pH 7.5) and dissolve HP-β-CD to a final concentration of 10% (w/v). This may require gentle warming and stirring. Allow to cool to room temperature.
-
Primary Stock: Use your 10 mM stock of the compound in 100% DMSO.
-
Complexation: Create the highest concentration needed for your assay (e.g., 100 µM) by adding the DMSO stock directly to the 10% HP-β-CD buffer. For example, add 1 µL of 10 mM DMSO stock to 99 µL of the cyclodextrin buffer.
-
Equilibration: Vortex the mixture and let it incubate at room temperature for at least 30-60 minutes to allow for the formation of the inclusion complex.
-
Serial Dilution & Assay: Perform all subsequent dilutions using the 10% HP-β-CD buffer and proceed with the assay.
Data Summary: Recommended Formulation Excipients
| Excipient | Mechanism of Action | Recommended Starting Conc. | Considerations & Cautions |
| DMSO | Organic Solvent | < 0.5% (final assay) | Can exhibit cytotoxicity at higher concentrations. |
| Sodium Acetate/Citrate | pH Modification (Acidifier) | pH 3.0 - 5.0 | Ensure final assay pH remains within the biological tolerance of the system. |
| PEG 400 | Co-solvent | 5-20% (intermediate stock) | Increases solvent capacity; generally low toxicity.[8] |
| HP-β-Cyclodextrin | Encapsulation/Complexation | 2-10% (w/v) | Highly effective against aggregation; can sometimes interfere with protein-ligand binding.[6][7] |
By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by this compound, leading to more accurate and reproducible experimental outcomes.
References
-
Solubility of Things. Isoxazole.[Link]
-
BIOFOUNT. this compound.[Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs.[Link]
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Wiley Online Library. Strategies for the formulation development of poorly soluble drugs via oral route.[Link]
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.[Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.[Link]
-
MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.[Link]
-
PubMed. Clean and efficient synthesis of isoxazole derivatives in aqueous media.[Link]
-
Chemsrc. (3-(2-fluorophenyl)isoxazol-5-yl)methanol.[Link]
-
PubMed. Isoxazoles. I. Protonation of isoxazole derivatives in aqueous sulfuric acid.[Link]
-
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.[Link]
-
PubChem. 1-{[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazol-3-ol.[Link]
-
American Elements. (3,5-Dimethylisoxazol-4-yl)methanamine.[Link]
-
Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.[Link]
-
PubMed Central. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19.[Link]
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- 3. 1187928-55-7 | this compound hydrochloride - AiFChem [aifchem.com]
- 4. Isoxazoles. I. Protonation of isoxazole derivatives in aqueous sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Minimizing byproduct formation in isoxazole ring synthesis
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during the planning and execution of isoxazole synthesis.
Q1: What are the primary synthetic routes to the isoxazole ring?
A1: The two most prevalent and versatile methods for constructing the isoxazole core are the [3+2] cycloaddition of a nitrile oxide with an alkyne, and the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1][2][3] The choice of route often depends on the desired substitution pattern and the availability of starting materials.
Q2: My 1,3-dipolar cycloaddition reaction is plagued by a persistent byproduct. What is it likely to be?
A2: The most common byproduct in this reaction is a furoxan, which results from the dimerization of the nitrile oxide intermediate.[4] This is especially problematic when the rate of dimerization competes with the rate of cycloaddition. Strategies to mitigate this include the slow addition of the nitrile oxide precursor or generating the nitrile oxide in situ at a low concentration.[5][6]
Q3: I am obtaining a mixture of regioisomers. How can I control the regioselectivity of the cycloaddition?
A3: Regioselectivity in the [3+2] cycloaddition is a common challenge. The use of a copper(I) catalyst typically favors the formation of the 3,5-disubstituted isoxazole.[7][8] Conversely, if the 3,4-disubstituted isomer is the target, a ruthenium(II) catalyst can steer the reaction towards this regioisomer.[9] For a metal-free approach, an enamine-triggered cycloaddition can also yield 3,4-disubstituted isoxazoles with high regioselectivity.[10][11][12][13][14]
Q4: In the condensation of a 1,3-diketone with hydroxylamine, what factors influence which isomer is formed?
A4: The regiochemical outcome of the Claisen isoxazole synthesis is highly dependent on the reaction conditions, particularly the pH.[1] By controlling the pH, you can influence which carbonyl group of the diketone is preferentially attacked by the hydroxylamine, thus directing the synthesis towards the desired isomer. The use of β-enamino diketones as substrates can also provide excellent regiochemical control.[2]
Troubleshooting Guide: 1,3-Dipolar Cycloaddition Reactions
This section provides a detailed approach to troubleshooting common issues encountered during the [3+2] cycloaddition of nitrile oxides and alkynes.
Problem 1: Low Yield and Significant Furoxan Byproduct Formation
Causality: The formation of furoxan occurs when two molecules of the nitrile oxide dimerize. This parasitic reaction becomes significant when the concentration of the nitrile oxide is high, or the dipolarophile (alkyne) is unreactive.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for furoxan byproduct formation.
Detailed Solutions:
-
Slow Addition Protocol: To maintain a low concentration of the nitrile oxide, the precursor (e.g., a hydroximoyl chloride) should be added dropwise to the reaction mixture containing the alkyne and a base. A syringe pump is highly recommended for precise control.
-
Protocol: Dissolve the alkyne in a suitable solvent. In a separate flask, prepare a solution of the nitrile oxide precursor. Using a syringe pump, add the precursor solution to the alkyne solution over a period of 2-4 hours.
-
-
In Situ Generation of Nitrile Oxide: Several methods generate the nitrile oxide in the presence of the alkyne, ensuring it is trapped before it can dimerize.
-
Stoichiometry Adjustment: Increasing the equivalents of the alkyne relative to the nitrile oxide precursor can favor the desired cycloaddition. A 1.2 to 1.5-fold excess of the alkyne is a good starting point.
Problem 2: Formation of Regioisomeric Products
Causality: The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the alkyne. Without a directing influence, a mixture of 3,4- and 3,5-disubstituted isoxazoles can be expected.
Strategies for Regiocontrol:
| Target Isomer | Catalytic System | Key Considerations |
| 3,5-disubstituted | Copper(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) | Generally provides high regioselectivity for terminal alkynes.[7][8] |
| 3,4-disubstituted | Ruthenium(II) complexes | Effective for both terminal and internal alkynes where copper catalysis is less effective.[9] |
| 3,4-disubstituted | Metal-free: Enamine intermediate | Reaction of an aldehyde with a secondary amine (e.g., pyrrolidine) forms an enamine in situ, which then directs the cycloaddition.[10][11][12][13][14] |
Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
-
To a stirred solution of the terminal alkyne (1.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL) are added sodium ascorbate (0.1 mmol) and copper(II) sulfate pentahydrate (0.01 mmol).
-
The nitrile oxide precursor (e.g., hydroximoyl chloride, 1.2 mmol) and triethylamine (1.5 mmol) are dissolved in the same solvent mixture and added dropwise over 1 hour.
-
The reaction is stirred at room temperature for 12-24 hours and monitored by TLC.
-
Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Troubleshooting Guide: 1,3-Dicarbonyl Condensation Reactions
This section focuses on the Claisen synthesis of isoxazoles and its associated challenges.
Problem: Formation of an Undesired Regioisomer
Causality: For unsymmetrical 1,3-dicarbonyl compounds, hydroxylamine can attack either carbonyl group, leading to a mixture of regioisomers. The selectivity of this attack is influenced by the steric and electronic environment of each carbonyl and the reaction pH.
pH Control for Regioselectivity:
Caption: Influence of pH on regioselectivity in Claisen isoxazole synthesis.
Detailed Solutions:
-
Acidic Conditions: In an acidic medium, the reaction proceeds through the protonated carbonyl, and hydroxylamine acts as a nucleophile. Generally, the attack will occur at the more electrophilic and less sterically hindered carbonyl group.[1]
-
Basic Conditions: Under basic conditions, the 1,3-dicarbonyl can form an enolate. The subsequent reaction pathway can be more complex, and in some cases, may lead to the opposite regioisomer compared to acidic conditions.[16]
Experimental Protocol: pH-Controlled Isoxazole Synthesis
-
Dissolve the 1,3-dicarbonyl compound (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in ethanol (10 mL).
-
For acidic conditions: Add a catalytic amount of a strong acid (e.g., HCl).
-
For basic conditions: Add a base such as sodium hydroxide or pyridine.[17]
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature, neutralize if necessary, and remove the solvent under reduced pressure.
-
The residue is taken up in an organic solvent, washed with water, dried, and concentrated.
-
Purify the product by column chromatography or recrystallization.
Purification Strategies
Effective purification is crucial for obtaining a high-purity isoxazole product.
Recrystallization:
A common and effective method for purifying solid isoxazoles.
| Solvent System | Polarity | Suitable for |
| Ethanol/Water | Polar | Moderately polar isoxazoles. |
| Hexane/Ethyl Acetate | Variable | A wide range of polarities. |
| Dichloromethane/Hexane | Variable | Versatile for many isoxazoles. |
Chromatography:
-
Thin Layer Chromatography (TLC): Isoxazoles are typically UV-active and can be visualized on TLC plates with a F254 indicator.[18] A common eluent system is a mixture of hexane and ethyl acetate.
-
Column Chromatography: Silica gel is the standard stationary phase. For separating regioisomers that have very similar polarities, a shallow gradient of the eluent system and careful fraction collection are necessary. In challenging cases, supercritical fluid chromatography (SFC) has been shown to be effective for separating isoxazole isomers.[19][20]
-
Furoxan Removal: Furoxans are often more polar than the corresponding isoxazoles and can typically be separated by silica gel chromatography.[4]
References
-
Jia, Q.-f., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24, 79-84. [Link]
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Jia, Q.-F., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Scilit. [Link]
- BenchChem. (2025). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. BenchChem.
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Jia, Q., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]
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Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1509, 123-131. [Link]
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Lipka, E., et al. (2016). Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases. Journal of Chromatography A, 1467, 228-238. [Link]
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Duan, M., et al. (2022). Copper-Catalyzed Isoxazole Synthesis. Thieme. [Link]
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Sørensen, U. S., et al. (2000). Claisen isoxazole synthesis. ResearchGate. [Link]
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Grecian, S., & Fokin, V. V. (2008). ChemInform Abstract: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. ResearchGate. [Link]
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Hazarika, P. K., et al. (2022). Protection of amino alkynes followed by isoxazole synthesis. ResearchGate. [Link]
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WO/2004/011444 NOVEL METHOD FOR PREPARING STYRYL PYRAZOLE, ISOXAZOLE AND ISOTHIAZOLE DERIVATIVES. (2004). WIPO Patentscope. [Link]
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Dou, G.-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13655. [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. [Link]
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Dou, G.-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]
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A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2023). MDPI. [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PubMed Central. [Link]
-
Recent progress in synthesis and application of furoxan. (2023). PubMed Central. [Link]
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Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- And Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (2016). PubMed. [Link]
- Kadam, K. S., et al. (2016). A review of isoxazole biological activity and present synthetic techniques. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 23-30.
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Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. [Link]
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Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (2014). PubMed Central. [Link]
-
Duan, M., et al. (2022). Copper-Catalyzed Isoxazole Synthesis. ResearchGate. [Link]
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Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2021). MDPI. [Link]
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Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). PubMed Central. [Link]
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Copper-Catalyzed Synthesis of Isoxazoles. (n.d.). ResearchGate. [Link]
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Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (2022). Zanco Journal of Pure and Applied Sciences. [Link]
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synthesis of isoxazoles. (2019, January 19). YouTube. [Link]
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de la Cruz, P., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(11), 5985-5994. [Link]
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Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2007). ResearchGate. [Link]
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NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. (2014). ResearchGate. [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PubMed Central. [Link]
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Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2005). Chemical Communications. [Link]
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synthetic reactions using isoxazole compounds. (n.d.). J-STAGE. [https://www.jstage.jst.go.jp/article/ Yuki Gosei Kagaku Kyokaishi1943/40/6/40_6_531/_pdf]([Link] Yuki Gosei Kagaku Kyokaishi1943/40/6/40_6_531/_pdf)
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Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (2015). Organic & Biomolecular Chemistry. [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2021). National Institutes of Health. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2024). PubMed Central. [Link]
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Stability testing of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine under experimental conditions
Welcome to the technical support center for the stability testing of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability and integrity of this molecule. The following question-and-answer format addresses common challenges and provides experimentally-grounded solutions.
Section 1: Foundational Stability & Degradation Pathways
Q1: What are the primary chemical liabilities of the this compound structure that I should be concerned about during stability testing?
A1: The structure of this compound possesses two key regions susceptible to degradation: the isoxazole ring and the primary amine.
-
Isoxazole Ring: This five-membered heterocycle is generally aromatic and stable, but its N-O bond is inherently weak and can be cleaved under certain stress conditions.[1] This is particularly true under hydrolytic (acidic or basic) and photolytic stress.[2][3] Ring-opening can lead to the formation of various degradation products that may be difficult to characterize.[4]
-
Primary Aromatic Amine: The methanamine group is a primary amine, which is susceptible to oxidation. Aromatic amines can also be sensitive to light and may participate in various condensation or coupling reactions.[5][6]
Understanding these liabilities is the first step in designing a robust stability testing program and a stability-indicating analytical method.
Q2: My compound is degrading significantly under basic conditions. What is the likely mechanism, and how can I confirm it?
A2: Significant degradation under basic conditions strongly suggests a base-catalyzed hydrolysis involving the isoxazole ring. Studies on similar isoxazole-containing compounds, like Leflunomide, have shown that the ring is susceptible to opening under basic pH, a process that is also accelerated by increased temperature.[2][3]
Likely Mechanism: The hydroxide ion can attack one of the electrophilic carbon atoms of the isoxazole ring, initiating a ring-opening cascade. This can lead to the formation of a cyano-enol or a cyano-keto product.[4]
Confirmation Steps:
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to analyze the stressed sample. Look for a degradation product with the same mass as the parent compound but a different retention time, which could indicate an isomeric impurity. More likely, you will observe new peaks corresponding to the masses of predicted ring-opened structures.
-
Forced Degradation Comparison: Compare the degradation profile from the basic stress condition to those from acidic, oxidative, and photolytic stress. If the major degradant is unique to or most prominent in the basic condition, it further supports base-catalyzed hydrolysis.
-
NMR Spectroscopy: If the degradant can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can definitively elucidate its structure, confirming the ring-opening.
Below is a diagram illustrating a potential degradation pathway for the isoxazole ring under basic conditions.
Caption: Potential pathway of base-catalyzed isoxazole ring opening.
Section 2: Troubleshooting Forced Degradation Studies
Q3: I am planning a forced degradation study for this compound. What are the recommended stress conditions according to ICH guidelines?
A3: A comprehensive forced degradation study is essential to identify potential degradation products and establish a stability-indicating method.[7] According to the International Council for Harmonisation (ICH) guideline Q1A(R2), the following stress conditions are recommended:[8][9]
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | Isoxazole ring opening, amine salt formation |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8-24h | Isoxazole ring opening |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of the primary amine |
| Thermal | 80°C (dry heat) for 48-72h | General decomposition |
| Photostability | ICH Q1B conditions: overall illumination of ≥ 1.2 million lux-hours and an integrated near UV energy of ≥ 200 watt-hours/m² | Photolytic cleavage of the isoxazole ring, amine degradation[10] |
Expert Tip: The goal is to achieve 5-20% degradation of the parent compound.[8] If you observe no degradation under the initial conditions, you may need to increase the temperature, concentration of the stressor, or duration of exposure. Conversely, if degradation is too rapid, reduce the stress conditions.[11]
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Q4: My compound is degrading too quickly with 3% hydrogen peroxide. How can I achieve the target 5-20% degradation for this oxidative stress condition?
A4: Rapid degradation with 3% H₂O₂ suggests high susceptibility of the primary amine to oxidation. To achieve the target degradation, you need to modulate the stress conditions. Here are some strategies:
-
Lower the H₂O₂ Concentration: Try reducing the concentration of hydrogen peroxide sequentially, for example, to 1%, 0.5%, or even 0.1%.
-
Reduce the Temperature: Perform the experiment at a lower temperature, such as 4°C (in a refrigerator) or on an ice bath, instead of at room temperature.
-
Decrease the Exposure Time: Sample the reaction mixture at earlier time points (e.g., 1, 2, 4, and 8 hours) to find the time at which the desired level of degradation is reached.
-
Protect from Light: Ensure the experiment is conducted in the dark (e.g., by wrapping the container in aluminum foil) to prevent any contribution from photo-oxidation.
It is a process of trial and error to find the optimal conditions. Start with the mildest condition and incrementally increase the stress until you achieve the desired 5-20% degradation.
Section 3: Analytical Method Troubleshooting
Q5: What is a good starting point for developing a stability-indicating HPLC-UV method for this compound?
A5: A good starting point for a stability-indicating method is a reverse-phase HPLC method, as it is well-suited for separating small organic molecules.[12]
Initial HPLC Parameters:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure the amine is protonated, improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | 10-90% B over 30 minutes | A broad gradient is a good starting point to elute all potential degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Detection (UV) | Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at λmax. | DAD allows for the identification of the optimal wavelength and assessment of peak purity. |
| Injection Volume | 10 µL | A standard injection volume. |
After running the forced degradation samples with these starting conditions, you can optimize the gradient, mobile phase, and other parameters to achieve adequate separation between the parent peak and all degradant peaks.
Q6: I'm observing significant peak tailing for the parent compound. What are the likely causes and how can I fix it?
A6: Peak tailing for a basic compound like this compound on a standard C18 column is a common issue. It is often caused by strong interactions between the basic amine group and residual acidic silanol groups on the silica surface of the column.
Here is a troubleshooting guide to address peak tailing:
Caption: Troubleshooting guide for peak tailing of basic compounds.
Explanation of Solutions:
-
Lowering Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.5), both the primary amine of your compound (pKa ~9-10) and the surface silanols (pKa ~3.5-4.5) are protonated. This minimizes the undesirable ionic interactions that cause tailing.
-
Adding a Competing Base: A small amount of a competing base like triethylamine (TEA) in the mobile phase can bind to the active silanol sites, effectively masking them from your analyte.
-
Using a Base-Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.
-
Reducing Concentration: Injecting too much sample can overload the column, leading to broad and tailing peaks. Try diluting your sample.
-
Matching Sample Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
By systematically addressing these potential issues, you can significantly improve the peak shape and the overall quality of your chromatographic data.
References
- BenchChem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
- ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide....
- Pharmaceutical Technology. (2025, November 20). How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
- ICH. (n.d.). Q1A(R2) Guideline.
- YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
- FAO AGRIS. (n.d.). Analysis of six aromatic amines stability in workplace measurement.
- MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ResearchGate. (2022, July 20). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration.
- ResearchGate. (n.d.). Pd‐catalyzed decarboxylative cross‐coupling reaction of isoxazole derivatives.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
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Technical Support Center: Scaling Up Isoxazole Derivative Production
Welcome to the technical support center for isoxazole derivative production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up isoxazole synthesis from benchtop to pilot plant and beyond. Here, we address common challenges with in-depth, scientifically-grounded troubleshooting guides and frequently asked questions, drawing from established chemical principles and field-proven insights.
Section 1: Synthesis & Reaction Optimization
The synthesis of the isoxazole core, often a critical pharmacophore in drug discovery, presents unique challenges during scale-up.[1][2] This section focuses on the most common synthetic routes and the hurdles you may encounter.
FAQ 1: My 1,3-dipolar cycloaddition reaction is giving low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in a 1,3-dipolar cycloaddition for isoxazole synthesis are a frequent issue during scale-up. The root causes often trace back to the stability and reactivity of the nitrile oxide intermediate.[3]
Causality & Troubleshooting:
-
Inefficient Nitrile Oxide Generation: The in situ generation of the nitrile oxide from precursors like aldoximes or nitroalkanes is a critical step.[3][4] On a larger scale, inefficient mixing or localized temperature gradients can hinder this conversion.
-
Solution: Ensure robust agitation and controlled reagent addition to maintain homogeneity. Consider using a different oxidizing agent or dehydration method that is more amenable to your specific substrate and scale. For instance, a green protocol using NaCl/Oxone for the oxidation of aldoximes has demonstrated good to excellent yields.[3]
-
-
Nitrile Oxide Dimerization: A significant side reaction is the dimerization of the nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides), especially if the dipolarophile (your alkyne) is not sufficiently reactive or present in a high enough concentration.[3][5]
-
Solution: Generate the nitrile oxide slowly in the presence of the alkyne. This can be achieved by the slow addition of the oxidizing or dehydrating agent. This ensures that the nitrile oxide reacts with the alkyne as it is formed, minimizing its opportunity to dimerize.
-
-
Reaction Conditions: Temperature and solvent choice are critical.[6] A reaction that works well in a 100 mL flask may behave differently in a 20 L reactor due to changes in surface area-to-volume ratio and heat transfer.[7]
-
Solution: A Design of Experiments (DoE) approach can be invaluable for optimizing parameters like temperature, concentration, and solvent. Sometimes, switching to a higher-boiling point solvent can improve yields, but this must be balanced with thermal stability considerations for your product.
-
Experimental Protocol: Optimizing In Situ Nitrile Oxide Generation from an Aldoxime
-
Reagent Preparation:
-
Dissolve the aldoxime (1.0 eq) and the alkyne (1.1 eq) in a suitable solvent (e.g., ethyl acetate, toluene) in the reaction vessel.
-
Prepare a solution or slurry of the oxidizing agent (e.g., N-Chlorosuccinimide (NCS), 1.1 eq) in the same solvent.
-
-
Controlled Addition:
-
With vigorous stirring, slowly add the oxidant solution to the reaction mixture over 2-4 hours using a syringe pump or a pressure-equalizing dropping funnel.
-
Maintain the reaction temperature within the optimal range determined during small-scale experiments (e.g., 0-25 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS to track the consumption of the aldoxime and the formation of the isoxazole product.
-
-
Work-up:
-
Once the reaction is complete, quench any remaining oxidant.
-
Proceed with the standard aqueous work-up.
-
Troubleshooting Workflow: Low Yield in 1,3-Dipolar Cycloaddition
Caption: Decision tree for troubleshooting low yields.
Section 2: Work-up and Purification
Scaling up often magnifies purification challenges. What was a simple extraction and column chromatography at the gram-scale can become a significant bottleneck at the kilogram-scale.[8]
FAQ 2: My crude isoxazole product is an oil and won't crystallize. How can I isolate a solid product?
Answer:
"Oiling out" is a common problem, especially with complex isoxazole derivatives.[5] This occurs when the crude product is impure or when it has a low melting point.
Troubleshooting Strategies:
-
Thorough Solvent Removal: Ensure all residual solvents from the work-up are completely removed using a rotary evaporator and then high vacuum. Trapped solvent can act as an impurity and prevent crystallization.[5]
-
Trituration: Add a solvent in which your desired product is sparingly soluble but the impurities are soluble (e.g., hexanes, diethyl ether).[5] Vigorously stir or sonicate the mixture. This can wash away impurities and induce crystallization of your product.
-
Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or ethyl acetate). Slowly add an "anti-solvent" (one in which it is poorly soluble, e.g., hexanes or pentane) until the solution becomes cloudy.[9] Allow the mixture to stand, or gently warm it to redissolve the precipitate and then cool slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[5]
FAQ 3: I'm getting a persistent emulsion during my aqueous extraction. How can I break it?
Answer:
Emulsions are common when scaling up extractions, especially if the crude reaction mixture contains surfactants or finely divided solids.
Methods for Breaking Emulsions:
| Method | Principle | Application Notes |
| Brine Wash | Increases the ionic strength of the aqueous phase, forcing the organic components out.[5] | Add a saturated solution of NaCl and gently rock the separatory funnel. |
| Filtration | Passing the emulsion through a filter aid like Celite® can break up the dispersed droplets.[5] | This is effective but can be slow for large volumes. |
| Solvent Addition | Adding a small amount of a different organic solvent can change the polarity and help break the emulsion. | For example, adding some dichloromethane to an ethyl acetate extraction.[5] |
| Centrifugation | If the scale allows, centrifugation is a highly effective method for separating the layers.[5] | Practical for smaller pilot-scale batches. |
Purification Workflow: From Crude Oil to Pure Solid
Caption: A typical workflow for isolating a solid product.
Section 3: Process Safety Considerations
Scaling up chemical reactions introduces safety risks that may not be apparent at the lab scale. Proper hazard assessment is crucial.
FAQ 4: My isoxazole synthesis is highly exothermic. How can I manage the heat generated during scale-up?
Answer:
Exothermic reactions are a major safety concern during scale-up. A runaway reaction can occur if the heat generated exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[10]
Key Strategies for Managing Exotherms:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is essential for proper reactor sizing and cooling capacity calculations.
-
Controlled Addition: As with improving yields, slow, controlled addition of the limiting reagent is a primary method for managing heat evolution.[10]
-
Dilution: Running the reaction at a lower concentration can help, as the solvent acts as a heat sink. However, this increases solvent costs and reduces reactor throughput.
-
Efficient Cooling: Ensure the reactor has adequate cooling capacity. For highly exothermic reactions, consider reactors with better heat transfer coefficients, such as continuous flow reactors.[10]
-
Semi-Batch Operation: In a semi-batch process, one reactant is charged to the vessel and the other is added over time, allowing for better temperature control.
FAQ 5: What are the key safety precautions for handling hydroxylamine hydrochloride at an industrial scale?
Answer:
Hydroxylamine hydrochloride is a common reagent in isoxazole synthesis, but it is not without hazards.[1][6] It is corrosive, toxic, and can decompose, sometimes violently, when heated.[11][12][13]
Safe Handling and Storage Practices:
| Precaution | Rationale | Best Practices |
| Storage | Unstable and decomposes when exposed to heat or light.[11] | Store in a cool (2-8°C), dry, dark, and well-ventilated area in the original, tightly sealed, corrosion-resistant containers.[11][12] |
| Handling | Corrosive and can cause irritation to the skin, eyes, and respiratory tract.[11][13] | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[12][13] |
| Incompatibilities | It is a reducing agent and can react with oxidants to produce toxic gases.[11] It is also corrosive to many metals.[13][14] | Avoid mixing with strong oxidizing agents. Do not use aluminum or galvanized containers.[12] |
| Spill Response | To prevent exposure and environmental contamination. | For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[12] For larger spills, evacuate the area and follow emergency procedures. |
References
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Center for Biotechnology Information.
- Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines. (2024, May 11). Guidechem.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI.
- Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. (n.d.). Benchchem.
- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.).
- Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives. (n.d.). Benchchem.
- Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023, October 16). Beilstein Journals.
- Hydroxylamine hydrochloride. (n.d.). Szabo-Scandic.
- Hydroxylamine hydrochloride - SAFETY DATA SHEET. (2010, November 16).
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.
- The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. (2025, July 8). Preprints.org.
- A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). National Center for Biotechnology Information.
- HYDROXYLAMINE HYDROCHLORIDE AR/ACS. (n.d.). Loba Chemie.
- Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023, March 11). National Center for Biotechnology Information.
- Hydroxylamine hydrochloride - SAFETY DATA SHEET. (2010, November 16).
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How to avoid common pitfalls in handling fluorinated compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated compounds. This guide is designed to provide practical, field-proven insights to help you navigate the unique challenges of organofluorine chemistry and avoid common pitfalls.
Section 1: Safety and Handling Fundamentals
Working with fluorinated compounds, particularly the reagents used to introduce fluorine, requires stringent safety protocols. Many of these reagents are highly reactive, toxic, and can react violently with common laboratory materials.[1]
Frequently Asked Questions (FAQs)
Q1: What is the absolute minimum Personal Protective Equipment (PPE) I should wear when handling fluorinating agents?
A: Standard laboratory PPE is often insufficient. At a minimum, you must use:
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a high splash risk, a full face shield should be worn in addition to goggles.[2]
-
Hand Protection: Always consult the manufacturer's compatibility chart for the specific reagent and solvent you are using. Double-gloving is highly recommended, especially for corrosive or easily absorbed compounds like those that can generate hydrofluoric acid (HF).[2]
-
Body Protection: A flame-resistant lab coat is essential. For larger-scale operations or when handling particularly hazardous materials like fluorine gas, a chemical-resistant apron or suit may be necessary.[2][3]
Q2: I've heard that some fluorinating agents can react with glassware. Is this true?
A: Yes, this is a critical concern. Reagents that are sources of nucleophilic fluoride (F⁻) or can generate hydrogen fluoride (HF) can etch glass, especially at elevated temperatures.[1] Anhydrous HF is particularly corrosive to glass.[4] For reactions involving these reagents, especially on a larger scale or at high temperatures, consider using equipment made of alternative materials like Teflon, polyethylene, or specialized alloys.
Q3: What are the immediate first aid steps for exposure to a compound that can generate HF, like DAST?
A: HF burns are severe and require immediate, specialized attention. Fluorine can penetrate deeply into tissues, causing ongoing damage unless neutralized.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2] After flushing, apply a 2.5% calcium gluconate gel to the area.[5] Seek immediate medical attention.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. Prompt medical attention is critical in all cases of overexposure.[5]
Workflow: Safe Handling and Storage of Fluorinating Reagents
This workflow outlines the critical steps for safely managing fluorinating agents from receipt to disposal.
Caption: A logical workflow for the safe lifecycle management of fluorinating reagents.
Section 2: Reaction Setup & Reagent Choice
The success of a fluorination reaction is often determined before the first reagent is even added. Careful planning regarding solvents, reagents, and reaction conditions is paramount.
Frequently Asked Questions (FAQs)
Q1: My reaction with Selectfluor® is sluggish or failing. What could be the problem?
A: While Selectfluor® is a versatile and popular electrophilic fluorinating agent, its reactivity is highly dependent on the reaction medium.[6]
-
Solvent Choice: Selectfluor® can react exothermically and dangerously with certain common solvents like DMF, pyridine, and DMSO.[6] Acetonitrile is a widely used and generally safe solvent for many fluorination reactions.[6] Always verify solvent compatibility before starting.[6]
-
Moisture: Like many reactions in organic synthesis, fluorination reactions can be sensitive to moisture. Ensure you are using anhydrous solvents and reagents.[6]
-
Activation: The reactivity of Selectfluor® can be tuned. For some substrates, co-solvents like water or chloroform have proven effective.[6] The presence of a base can also be critical for success.
Q2: Why is nucleophilic fluorination with sources like KF or CsF so sensitive to reaction conditions?
A: The challenge with alkali metal fluorides lies in the high lattice energy of the salt and the strong solvation of the fluoride anion, which make it a poor nucleophile.
-
Solubility: These salts are often poorly soluble in aprotic organic solvents. The use of polar aprotic solvents like DMF or DMSO is common, but this can lead to side reactions at higher temperatures.
-
Water Contamination: Anhydrous conditions are critical. Trace water will preferentially solvate the fluoride ion, rendering it non-nucleophilic. Consider using spray-dried KF or rigorously drying your reagents.
-
Phase-Transfer Catalysis: To overcome solubility issues, phase-transfer catalysts (e.g., crown ethers, tetraalkylammonium salts) are often employed to shuttle the fluoride ion into the organic phase.
Data Table: Common Fluorinating Reagents
| Reagent Class | Example(s) | Type | Key Considerations & Hazards |
| Electrophilic ("F⁺") | Selectfluor®, NFSI | Electrophilic | Bench-stable solids but powerful oxidizers. Can react violently with certain solvents.[1] |
| Nucleophilic (F⁻) | KF, CsF, TBAF | Nucleophilic | Hygroscopic and often require harsh conditions or phase-transfer catalysts. Basicity can cause elimination side reactions.[7] |
| Deoxofluorination | DAST, Deoxo-Fluor® | Nucleophilic | Can be thermally unstable and generate HF upon contact with moisture. Quenching can be highly exothermic.[1][2] |
| Gas | Fluorine (F₂) | Radical/Electrophilic | Extremely reactive and corrosive gas. Requires specialized equipment and training for safe handling.[8][9] |
Section 3: Troubleshooting Common Fluorination Reactions
Even with careful planning, fluorination reactions can be unpredictable. This section addresses specific problems you may encounter.
Troubleshooting Guide
Problem 1: Low yield or no reaction in an electrophilic C-H fluorination.
-
Possible Cause: Insufficiently activated substrate.
-
Explanation: Electrophilic fluorination works best on electron-rich systems. If your substrate is electron-deficient, the reaction may be incredibly slow or not proceed at all.
-
Solution: Consider switching to a nucleophilic fluorination strategy if possible (e.g., a Halex or Schiemann reaction on a suitable precursor).[10] Alternatively, C-H activation strategies using transition metal catalysts can fluorinate less reactive C-H bonds.[11]
-
-
Possible Cause: Sub-optimal reaction temperature.
-
Explanation: Some reactions require thermal energy to overcome the activation barrier, while others may decompose at elevated temperatures.[6]
-
Solution: Methodically screen a range of temperatures. Start low (-78 °C or 0 °C) and gradually increase. For sensitive substrates, maintaining a lower temperature may be key to preventing byproduct formation.[6]
-
-
Possible Cause: Incorrect base or stoichiometry.
-
Explanation: In reactions requiring deprotonation, using a vast excess of a strong base can lead to side reactions with the fluorinating agent itself.[12] Conversely, insufficient base will result in incomplete deprotonation and low conversion.
-
Solution: Titrate your strong base (e.g., NaHMDS, LDA) before use to determine its exact concentration. Aim for stoichiometric amounts of base to achieve complete deprotonation without leaving excess base to cause side reactions.[12]
-
Problem 2: Significant elimination side-products in allylic fluorination.
-
Possible Cause: The fluoride source is too basic.
-
Explanation: Nucleophilic fluorinating agents like TBAF are also strongly basic. This basicity can promote E2 elimination, which competes with the desired SN2/SN2' substitution, leading to diene byproducts.[7]
-
Solution: Switch to a less basic fluoride source. HF-amine complexes (e.g., Et₃N·3HF) or alkali metal fluorides like CsF are often better choices to minimize elimination.[7]
-
-
Possible Cause: High reaction temperature.
-
Explanation: Elimination reactions often have a higher activation energy than substitution reactions and are favored entropically. Running the reaction at elevated temperatures can therefore increase the amount of elimination byproduct.
-
Solution: Lower the reaction temperature. This will favor the substitution pathway.[7]
-
Diagram: Competing Pathways in Allylic Fluorination
Caption: The competition between substitution (SN2/SN2') and elimination (E2) pathways.
Section 4: Work-up and Purification Challenges
The unique physicochemical properties imparted by fluorine can make the isolation and purification of fluorinated compounds non-trivial.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated compound so difficult to separate from non-fluorinated starting material by column chromatography?
A: The incorporation of fluorine has complex effects on polarity. A common misconception is that fluorination always increases polarity.
-
Polarity and Lipophilicity: While the C-F bond is highly polar, the overall effect on molecular polarity is complex. Highly fluorinated alkyl chains (fluorous phases) are both hydrophobic and lipophobic, meaning they do not readily dissolve in either aqueous or standard organic solvents.[10] This can lead to unusual elution behavior on silica gel. A monofluorination may only subtly change the polarity, making chromatographic separation difficult.
-
Solution: If separation on silica is challenging, consider reverse-phase chromatography (C18). For highly fluorinated compounds, fluorous solid-phase extraction (F-SPE) is a powerful technique that relies on "fluorous" interactions for separation.[13]
Q2: My fluorinated product seems to be co-eluting with everything. What can I do?
A: This is a common frustration. Besides exploring different stationary phases (alumina, C18) and solvent systems, consider derivatization. If your molecule has a suitable functional handle (e.g., -OH, -NH₂), protecting it can significantly alter its polarity and improve chromatographic separation. The protecting group can then be removed after purification.
Section 5: Analytical Characterization (¹⁹F NMR)
¹⁹F NMR is an indispensable tool for characterizing organofluorine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using ¹⁹F NMR spectroscopy?
A: ¹⁹F NMR offers several powerful advantages over standard ¹H or ¹³C NMR:[14][15]
-
High Sensitivity & 100% Natural Abundance: The ¹⁹F nucleus is nearly as sensitive as ¹H and is 100% naturally abundant, meaning you get strong signals without isotopic labeling.[15][16]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is vast (~800 ppm), providing excellent signal dispersion and reducing peak overlap, even in complex molecules.[15]
-
No Background Signal: Since naturally occurring fluorinated compounds are extremely rare, there is no background signal in biological or environmental samples, making ¹⁹F a powerful spectroscopic spy.[14][16]
Q2: My ¹⁹F NMR shows complex splitting patterns. What information can I get from this?
A: The splitting patterns are rich with structural information. Fluorine couples not only to adjacent protons (²JHF, ³JHF) but also to other fluorine atoms and through multiple bonds over long distances (⁴JFF, ⁵JFF, etc.).[16] These through-space or through-bond couplings provide valuable constraints for determining 3D structure and conformation. Analyzing these complex couplings, often with the help of 2D NMR experiments (¹H-¹⁹F HETCOR, ¹⁹F-¹⁹F COSY), can unambiguously establish the structure of your compound.[16][17]
Section 6: Waste Disposal
Proper disposal of fluorinated waste is a critical aspect of laboratory safety and environmental responsibility. Many organofluorine compounds are persistent in the environment.[1]
Frequently Asked Questions (FAQs)
Q1: Can I dispose of small amounts of fluorinated solvents or reaction mixtures down the drain?
A: Absolutely not. Many fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), are now known as "forever chemicals" because they are extremely persistent in the environment and can bioaccumulate.[18][19] Flushing this waste contributes to environmental contamination, as standard wastewater treatment does not effectively contain or destroy them.[18]
Q2: What is the correct way to dispose of fluorinated chemical waste?
A:
-
Segregation: Always collect fluorinated waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix it with other organic or aqueous waste streams.
-
Follow Institutional Guidelines: Your institution's Environmental Health & Safety (EH&S) department will have specific protocols for the disposal of halogenated waste.
-
High-Temperature Incineration: The most common disposal method for hazardous organic waste is high-temperature incineration. However, due to the strength of the C-F bond, PFAS compounds are difficult to break down completely and require very high temperatures.[20][21] Incomplete combustion can lead to the formation of other hazardous byproducts.[20] Other methods like hazardous waste landfilling or deep well injection are also used but primarily contain the waste rather than destroy it.[21]
Experimental Protocol: Quenching of Diethylaminosulfur Trifluoride (DAST)
This protocol is for quenching a reaction mixture containing excess DAST. Warning: This procedure can be highly exothermic and should only be performed by trained personnel in a fume hood with appropriate PPE and a blast shield in place.[2]
Materials:
-
Reaction mixture containing DAST
-
Anhydrous, non-nucleophilic solvent for dilution (e.g., THF, DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0 °C
-
Stir plate and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Ensure the reaction vessel is cooled to 0 °C in an ice bath.
-
If the reaction mixture is concentrated, dilute it with an equal volume of an anhydrous, non-nucleophilic solvent to help dissipate heat during the quench.
-
Fill a dropping funnel with the pre-chilled saturated NaHCO₃ solution.
-
Add the NaHCO₃ solution dropwise to the cold, stirring reaction mixture. Vigorous gas evolution (CO₂) and an exotherm will occur. The rate of addition must be slow enough to keep the internal temperature below 20 °C.
-
Continue the slow addition until gas evolution ceases.
-
Once the quench is complete, allow the mixture to warm slowly to room temperature.
-
The mixture can now be transferred to a separatory funnel for standard aqueous work-up.
References
- BenchChem. (n.d.). Troubleshooting low yield in heterocycle fluorination reactions.
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Environmental Working Group. (2020). Study: Disposal of PFAS Waste Increases Contamination.
- Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
- University of Southampton. (n.d.). Multinuclear and Fluorine NMR Spectroscopy. Southampton Chemistry Analytical Solutions.
- BenchChem. (n.d.). Preventing elimination side reactions in allylic fluorination.
- Royal Society of Chemistry. (2022).
- National Center for Biotechnology Information. (n.d.). Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis. NIH.
- Royal Society of Chemistry. (2016).
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- A Study of Effects Unique Fluorine in Organic Reactions. (n.d.).
- ResearchGate. (n.d.). An Overview of Fluorine NMR.
- Unraveling Fluorine's Reactivity: Key Factors You Can't Miss. (2025).
- ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- ACS Publications. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organometallics.
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022).
- National Research Council. (1994). LCSS: FLUORINE.
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Optimizing the bioactivity of isoxazole analogs through structural modification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to common challenges encountered when working with isoxazole analogs. As Senior Application Scientists, we have structured this resource to follow the logical workflow of a discovery campaign, from synthesis to biological evaluation, focusing on the causality behind experimental choices to empower your research.
Part 1: Synthesis and Structural Modification - Troubleshooting Guide
The isoxazole core is a versatile scaffold in medicinal chemistry, but its synthesis and modification can present unique challenges.[1][2] This section addresses common issues encountered in the lab.
Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the primary causes and how can I optimize the reaction?
A1: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are a frequent problem, often stemming from the stability and reactivity of the nitrile oxide intermediate.[3]
Core Causality: The primary competing reaction is the dimerization of the in situ generated nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides), which depletes the reactive dipole available for your desired cycloaddition.[3][4] This is especially problematic if the dipolarophile (your alkyne or alkene) is not sufficiently reactive.
Troubleshooting Steps:
-
Inefficient Nitrile Oxide Generation: The conversion of the precursor (commonly an aldoxime) to the nitrile oxide can be incomplete.
-
Nitrile Oxide Dimerization: The concentration of the nitrile oxide may be too high, favoring dimerization over cycloaddition.
-
Solution: Add the nitrile oxide precursor or the activating agent (base or oxidant) slowly to the reaction mixture containing the dipolarophile. This maintains a low, steady-state concentration of the nitrile oxide, maximizing the chance of it reacting with your alkyne/alkene.[4]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role in balancing the rates of dimerization versus cycloaddition.
Q6: Are there any known metabolic liabilities associated with the isoxazole ring that I should be aware of?
A6: Yes, while often incorporated to improve metabolic stability, the isoxazole ring can itself be a site of metabolism, potentially leading to bioactivation. [5] Core Causality: The N-O bond, being the weakest point, is susceptible to enzymatic cleavage. Metabolism can generate reactive electrophilic metabolites, such as cyanoacroleins or enimines, which have the potential to react with cellular nucleophiles like glutathione. [6][5] Considerations for Drug Development:
-
Metabolic Stability Assays: It is crucial to assess the metabolic stability of lead compounds early on using in vitro methods, such as incubation with liver microsomes. [7]Compounds with very low metabolic stability may be quickly cleared in vivo, limiting their therapeutic potential. [7]* Structural Modification to Block Metabolism: If metabolic instability is identified at the isoxazole ring, structural modifications can be made to hinder enzymatic access. For example, adding steric bulk near the ring can sometimes shield it from metabolic enzymes.
-
Bioactivation Risk Assessment: While rare, the potential for isoxazole metabolism to form reactive metabolites is a safety concern that should be evaluated during preclinical development. [5]
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for common experiments discussed in this guide.
Protocol 1: General Procedure for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes a general method for the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with an alkyne.
Materials:
-
Aromatic or aliphatic aldoxime (1.0 eq)
-
Alkyne (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolve the aldoxime (1.0 eq) and the alkyne (1.1 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0°C in an ice bath.
-
Add NCS (1.1 eq) to the solution portion-wise over 5 minutes. Stir the reaction at 0°C for 30 minutes. The initial step is the formation of the hydroximoyl chloride intermediate.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture at 0°C. The triethylamine acts as a base to eliminate HCl, generating the reactive nitrile oxide in situ.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole analog.
Protocol 2: Assessing Compound Solubility for Biological Assays
This protocol provides a basic method to assess the solubility of a test compound in your final assay buffer.
Materials:
-
Test compound (as a 10 mM stock in 100% DMSO)
-
Assay buffer (the same buffer used in your biological experiment)
-
DMSO
-
Clear 96-well plate
-
Plate reader capable of measuring absorbance or light scatter
Procedure:
-
Prepare a serial dilution of your compound in 100% DMSO. For example, from the 10 mM stock, prepare 5 mM, 2.5 mM, 1.25 mM, etc.
-
In the 96-well plate, add a fixed volume of assay buffer to each well (e.g., 198 µL).
-
Add a small volume of each DMSO concentration to the corresponding wells (e.g., 2 µL), so the final DMSO concentration is consistent across all wells (in this example, 1%). This will create a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Include a "buffer + DMSO only" control.
-
Mix the plate gently and let it equilibrate at the assay temperature (e.g., 37°C) for 30-60 minutes.
-
Visually inspect the plate for any signs of precipitation (cloudiness, particulates).
-
Quantitatively measure the light scattering at a wavelength outside the absorbance range of your compound (e.g., 600-700 nm) using a plate reader. An increase in light scatter compared to the control indicates precipitation.
-
The highest concentration that does not show a significant increase in light scatter or visible precipitation is an estimate of your compound's kinetic solubility under assay conditions. This should be considered the maximum reliable concentration for your bioassay.
References
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025). Benchchem.
- Technical Support Center: Isoxazole Synthesis Optimiz
- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (2025). Benchchem.
- Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. (2025). Benchchem.
- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). PubMed Central.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
- Structure and stability of isoxazoline compounds. (2025).
- pH and temperature stability of the isoxazole ring in leflunomide. (n.d.).
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PubMed Central.
- Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Deriv
- Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. (n.d.). PubMed Central.
- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.
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Validation & Comparative
A Comparative Analysis of Isoxazole-Based Compounds in Oncology: Benchmarking Against Established Anticancer Agents
In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor. The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities.[1][2] This guide provides a comparative analysis of emerging isoxazole-containing compounds as potential anticancer agents, juxtaposing their performance with established chemotherapeutics based on available preclinical data. While direct experimental data for (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine is not extensively available in the public domain, this analysis will focus on structurally related isoxazole derivatives to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.
The isoxazole ring is a key feature in several therapeutic agents and is recognized for its role in a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Its derivatives have been shown to exert their anticancer effects through diverse mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways and enzymes necessary for tumor progression.[1][2]
Comparative Cytotoxicity of Isoxazole Derivatives
The efficacy of a potential anticancer agent is primarily assessed by its ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in this evaluation. Below is a compilation of IC50 values for various isoxazole derivatives against different cancer cell lines, compared with standard chemotherapeutic drugs.
| Compound/Agent | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole Derivatives | |||
| Compound 26 (a 3,5-diarylisoxazole) | PC3 (Prostate) | Comparable to 5-FU | [5] |
| Compound 2d (an isoxazole-carboxamide) | Hep3B (Liver) | ~23 µg/ml (~57 µM) | [4] |
| Compound 2d (an isoxazole-carboxamide) | HeLa (Cervical) | 15.48 µg/ml (~38 µM) | [4] |
| Compound 2f (a fluorophenyl-isoxazole-carboxamide) | Hep3B (Liver) | 5.76 µg/ml (~18 µM) | [6] |
| Compounds 5l-o (isoxazole-piperazine hybrids) | Huh7, Mahlavu (Liver), MCF-7 (Breast) | 0.3 - 3.7 µM | [7] |
| Compounds 137 & 138 (indole-linked isoxazoles) | MCF-7 (Breast) | 7.72 µM and 5.51 µM | [8] |
| Standard Anticancer Agents | |||
| Doxorubicin | Hep3B (Liver) | Used as a positive control | [4] |
| 5-Fluorouracil (5-FU) | PC3 (Prostate) | Used as a positive control | [5] |
| Cisplatin | HeLa, IMR-32, MCF-7 | 13.54 - 14.08 µM | [9] |
Note: The conversion of µg/ml to µM is dependent on the molecular weight of the specific compound and is approximated here for comparative purposes.
The data indicates that certain isoxazole derivatives exhibit potent cytotoxic activity, with some compounds in the isoxazole-piperazine hybrid series showing IC50 values in the sub-micromolar to low micromolar range, making them comparable to or even more potent than standard agents like cisplatin in specific cell lines.[7]
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is crucial for the rational development of new drugs. Isoxazole derivatives have been shown to target various cellular processes to exert their anticancer effects.
Workflow for Investigating Mechanism of Action
Caption: A generalized workflow for elucidating the anticancer mechanism of a novel compound.
-
Cell Cycle Arrest: Certain isoxazole-carboxamide derivatives, such as compounds 2d and 2e , have been observed to induce a delay in the G2/M phase of the cell cycle in Hep3B liver cancer cells.[4] This is a common mechanism for many anticancer drugs, including paclitaxel, which also targets the G2/M checkpoint.
-
Induction of Apoptosis: The same isoxazole-carboxamide derivatives were found to reduce necrosis and promote apoptosis in Hep3B cells.[4] Similarly, novel isoxazole-piperazine hybrids have been shown to induce apoptosis in liver cancer cells through the activation of p53.[7]
-
Inhibition of Key Proteins: Isoxazole derivatives have been identified as inhibitors of crucial proteins involved in cancer progression, such as Heat Shock Protein 90 (HSP90) and various kinases.[10] For instance, 3,4,5-trisubstituted isoxazoles have emerged as promising HSP90 inhibitors.[10] The inhibition of HSP90 leads to the degradation of numerous oncogenic client proteins, a mechanism distinct from traditional DNA-damaging agents like cisplatin.
-
Oxidative Stress: Some isoxazole-piperazine hybrids have been demonstrated to induce oxidative stress in liver cancer cells, leading to apoptosis and cell cycle arrest.[7] This mechanism is also exploited by some established chemotherapeutics, which generate reactive oxygen species to kill cancer cells.
Signaling Pathway Perturbation by Isoxazole Derivatives
Caption: Potential signaling pathways modulated by isoxazole-based anticancer agents.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, Hep3B) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivatives and standard anticancer agents in the appropriate cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.
Future Directions and Conclusion
The isoxazole scaffold represents a promising framework for the development of novel anticancer agents. Preclinical data on various derivatives demonstrate potent cytotoxic activity against a range of cancer cell lines, with mechanisms of action that include cell cycle arrest, induction of apoptosis, and inhibition of key oncogenic pathways.[8] Some derivatives have shown efficacy comparable or superior to established chemotherapeutics in in vitro studies.
For a compound such as this compound, the logical next steps would involve its synthesis and subsequent evaluation through the standardized experimental protocols outlined above. A direct comparison of its IC50 values and mechanistic profile against both other novel isoxazole derivatives and standard-of-care drugs will be critical in determining its potential as a clinical candidate. Further in vivo studies using animal models would then be necessary to assess its efficacy, pharmacokinetics, and toxicity profile in a more complex biological system. The versatility of the isoxazole ring continues to offer a rich area for exploration in the ongoing fight against cancer.
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Available at: [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH. Available at: [Link]
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH. Available at: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
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(PDF) Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. ResearchGate. Available at: [Link]
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Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC - NIH. Available at: [Link]
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Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. Available at: [Link]
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Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC - PubMed Central. Available at: [Link]
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A Researcher's Guide to Validating Monoamine Oxidase B as the Therapeutic Target for (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
Abstract
Target validation is a cornerstone of modern drug discovery, demanding rigorous, multi-faceted evidence to bridge the gap between a compound's activity and its therapeutic potential. This guide presents a comprehensive framework for validating Monoamine Oxidase B (MAO-B) as the therapeutic target for a novel investigational compound, (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, hereafter referred to as Compound X . While the precise molecular target of Compound X is not definitively established in public literature, its structural motifs suggest potential interaction with enzymes involved in neurotransmitter metabolism. We therefore hypothesize MAO-B, a clinically validated target for Parkinson's disease, as its primary mechanism of action.
This document provides an in-depth comparison of Compound X's validation strategy against established MAO-B inhibitors—Selegiline, Rasagiline, and Safinamide. We furnish detailed, field-proven experimental protocols for biochemical enzyme inhibition assays, cellular target engagement confirmation via the Cellular Thermal Shift Assay (CETSA), and downstream pathway analysis using Western Blotting. Each step is designed to build a self-validating cascade of evidence, ensuring scientific integrity and providing researchers with a robust template for their own target validation campaigns.
Introduction: The Rationale for Targeting MAO-B in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.[1] This neuronal loss leads to a significant reduction in the neurotransmitter dopamine, resulting in the hallmark motor symptoms of PD, including tremors, rigidity, and bradykinesia.[2] A primary therapeutic strategy is to increase the availability of dopamine in the brain.[3]
Monoamine Oxidase B (MAO-B) is a flavin-containing enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of dopamine.[4][5] By catalyzing the oxidative deamination of dopamine, MAO-B reduces its concentration in the brain.[6] Therefore, inhibiting MAO-B is an effective strategy to preserve existing dopamine levels, thereby alleviating motor symptoms.[7] This approach has been clinically validated with the approval of several MAO-B inhibitors.[8]
Compound X, this compound , is a novel small molecule whose structure warrants investigation as a potential MAO-B inhibitor. This guide outlines the critical experiments required to validate this hypothesis, establishing a clear link between Compound X, its molecular target (MAO-B), and the desired therapeutic effect.
The Dopaminergic Synapse & MAO-B Action
The diagram below illustrates the role of MAO-B in a dopaminergic neuron. After dopamine (DA) is released into the synaptic cleft and signals to the postsynaptic neuron, it is cleared by the dopamine transporter (DAT). Inside the presynaptic neuron, a portion of this dopamine is catabolized by MAO-B, reducing the amount available for repackaging into synaptic vesicles.
Caption: Dopamine metabolism at the synapse and the inhibitory action of Compound X on MAO-B.
Comparative Analysis: Benchmarking Against Standard-of-Care MAO-B Inhibitors
To position Compound X within the therapeutic landscape, its performance must be benchmarked against existing drugs. The primary alternatives are Selegiline, Rasagiline, and Safinamide, each with a distinct pharmacological profile.[8]
-
Selegiline: An early, irreversible inhibitor. Its metabolism produces amphetamine-like byproducts, which can cause side effects.[9][10]
-
Rasagiline: A second-generation, potent, and selective irreversible inhibitor that lacks amphetamine-like metabolites, offering an improved safety profile.[1][11][12]
-
Safinamide: A third-generation, selective, and reversible MAO-B inhibitor.[13][14] It also possesses non-dopaminergic properties, including the modulation of glutamate release, which may offer additional benefits.[15][16]
The validation strategy for Compound X should aim to characterize its key attributes in comparison to these agents.
| Feature | Selegiline | Rasagiline | Safinamide | Compound X (Hypothesized) |
| Mechanism | Irreversible Inhibitor[2][17] | Irreversible Inhibitor[11][12] | Reversible Inhibitor[13][14] | To be determined (TBD) |
| Selectivity | Selective for MAO-B at low doses[18] | Highly selective for MAO-B[1][19] | Highly selective for MAO-B[14][16] | TBD via biochemical assay |
| Metabolites | L-amphetamine & L-methamphetamine[9] | Aminoindan (non-amphetamine)[19] | No amphetamine metabolites[14] | TBD via metabolism studies |
| Additional MOA | Catecholaminergic activity enhancer[9] | Potential neuroprotective properties[1][19] | Glutamate release modulation[15][16] | TBD via further screening |
A Multi-Pillar Framework for Target Validation
A robust target validation plan must generate orthogonal lines of evidence. We propose a three-pillar workflow that progresses from the molecular level to a complex cellular environment, designed to conclusively demonstrate that Compound X engages and modulates MAO-B to produce a biologically relevant outcome.
Caption: The three-pillar workflow for validating MAO-B as the target of Compound X.
Pillar 1: Biochemical Confirmation of MAO-B Inhibition
The Question: Does Compound X directly inhibit the enzymatic activity of MAO-B? How potent and selective is this inhibition?
The Approach: A fluorometric enzyme inhibition assay using recombinant human MAO-B and MAO-A enzymes. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[20] A decrease in the fluorescent signal in the presence of Compound X indicates enzyme inhibition.
Detailed Experimental Protocol: Fluorometric MAO-B Inhibition Assay
Principle: This assay quantifies MAO-B activity by detecting H₂O₂, a product of the oxidative deamination of the MAO substrate. A probe reacts with H₂O₂ in the presence of a developer to produce a stable, highly fluorescent molecule. The rate of fluorescence increase is directly proportional to the enzyme's activity.
Materials:
-
Recombinant Human MAO-B and MAO-A enzymes (e.g., from a commercial supplier).
-
MAO-B Assay Buffer.
-
MAO-B Substrate (e.g., tyramine).
-
Fluorometric Probe (e.g., GenieRed Probe or equivalent).[21]
-
Developer enzyme (e.g., Horseradish Peroxidase).
-
Compound X, Selegiline (positive control), Rasagiline (positive control).
-
96-well black microplates, suitable for fluorescence.
-
Plate reader with fluorescence capabilities (Ex/Em = 535/587 nm).[21]
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO. Final concentrations in the assay should range from 1 nM to 20 µM. Prepare identical dilutions for Selegiline and Rasagiline.
-
Enzyme Preparation: Dilute recombinant MAO-B and MAO-A enzymes in cold MAO-B Assay Buffer to the working concentration recommended by the manufacturer.
-
Reaction Setup:
-
To each well of a 96-well plate, add 50 µL of the diluted enzyme solution (MAO-B or MAO-A).
-
Add 1 µL of the serially diluted compounds (Compound X, controls) or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
-
Initiate Reaction: Prepare a Substrate Mix containing the MAO-B Substrate, Fluorometric Probe, and Developer in Assay Buffer according to the kit manufacturer's protocol.[20] Add 50 µL of this Substrate Mix to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a pre-warmed (37°C) plate reader. Measure fluorescence kinetically every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Selectivity Index = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A high ratio indicates selectivity for MAO-B.
-
Pillar 2: Cellular Target Engagement Confirmation
The Question: Does Compound X physically interact with and stabilize MAO-B inside intact cells?
The Approach: The Cellular Thermal Shift Assay (CETSA). This biophysical method is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[22][23] By heating cells treated with Compound X across a temperature gradient and measuring the amount of soluble MAO-B remaining, we can directly observe target engagement.[24]
Detailed Experimental Protocol: Western Blot-Based CETSA
Principle: Ligand binding stabilizes the target protein's structure, increasing its melting temperature (Tm). In CETSA, intact cells are treated with a compound and then heated. Unbound proteins denature and aggregate, and are removed by centrifugation. The amount of stabilized, soluble protein remaining at each temperature is quantified by Western Blot, allowing for the detection of a thermal shift.[25][26]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y), which endogenously expresses MAO-B.
-
Cell culture reagents (media, FBS, etc.).
-
Compound X and a vehicle control (DMSO).
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.
-
Anti-MAO-B primary antibody.
-
HRP-conjugated secondary antibody.
-
Western Blotting reagents (lysis buffer, SDS-PAGE gels, transfer membranes, ECL substrate).
-
Thermal cycler or heating blocks.
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Treat cells with a high concentration of Compound X (e.g., 10-20x the biochemical IC₅₀) or DMSO for 1-2 hours in the incubator.
-
-
Heat Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler, then cool to 4°C.[24]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[23]
-
Carefully transfer the supernatant, containing the soluble protein fraction, to new tubes.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each supernatant.
-
Normalize samples to equal protein amounts, prepare with Laemmli buffer, and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with the anti-MAO-B primary antibody, followed by the HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for MAO-B at each temperature for both vehicle- and compound-treated samples.
-
Plot the normalized band intensity against temperature to generate melt curves.
-
A rightward shift in the melt curve for the Compound X-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement in cells.
-
Pillar 3: Downstream Pathway Modulation
The Question: Does engagement of MAO-B by Compound X lead to the expected functional outcome—the protection of dopamine from degradation?
The Approach: A cellular assay using a neuronal cell line capable of dopamine synthesis and metabolism. After treatment with Compound X, cells will be challenged to stimulate dopamine turnover. The protective effect of Compound X will be assessed by measuring cellular dopamine levels. While direct dopamine measurement can be complex, a common proxy is to measure levels of the Dopamine Transporter (DAT), whose expression can be influenced by dopamine levels and MAO-B activity.
Detailed Experimental Protocol: Western Blot for Dopamine Transporter Levels
Principle: Chronic inhibition of MAO-B can alter the dynamics of the dopamine system. Changes in dopamine availability can lead to compensatory changes in the expression of key regulatory proteins like the Dopamine Transporter (DAT). An increase or stabilization of DAT levels can be an indicator of a healthier dopaminergic tone preserved by MAO-B inhibition. This protocol provides a method to quantify changes in total DAT protein levels.[27]
Materials:
-
Dopaminergic neuronal cell line (e.g., SH-SY5Y differentiated to a more mature neuronal phenotype).
-
Compound X, Rasagiline (positive control), and vehicle control (DMSO).
-
Cell lysis buffer (RIPA buffer with protease/phosphatase inhibitors).
-
Anti-DAT primary antibody.
-
Anti-β-Actin primary antibody (for loading control).
-
HRP-conjugated secondary antibodies.
-
Standard Western Blotting equipment and reagents.[28]
Procedure:
-
Cell Culture and Differentiation: Plate SH-SY5Y cells and differentiate them (e.g., using retinoic acid and BDNF) to enhance their dopaminergic characteristics.
-
Compound Treatment: Treat the differentiated cells with Compound X (at 1x, 5x, and 10x IC₅₀), Rasagiline (10x IC₅₀), or DMSO for an extended period (e.g., 24-48 hours) to allow for changes in protein expression.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[28]
-
Protein Quantification: Measure the protein concentration of the supernatant using a BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-DAT and anti-β-Actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands with ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for DAT and β-Actin.
-
Normalize the DAT signal to the β-Actin signal for each sample.
-
Compare the normalized DAT levels in Compound X-treated samples to the vehicle control. An increase or stabilization of DAT levels would support the functional consequence of MAO-B inhibition.
-
Conclusion and Future Directions
Future studies should focus on in vivo target engagement using animal models of Parkinson's disease, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and off-target liability screening to build a comprehensive profile suitable for clinical development. This guide provides the essential first steps on that critical path.
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- National Institutes of Health (NIH). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6562855/]
- Springer Protocols. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [URL: https://link.springer.com/protocol/10.1007/978-1-0716-2643-6_8]
- SpringerLink. Comparative effectiveness of dopamine agonists and monoamine oxidase type-B inhibitors for Parkinson's disease: a multiple treatment comparison meta-analysis. [URL: https://link.springer.com/article/10.1007/s00228-020-02961-6]
- ResearchGate. A multiple treatment comparison meta-analysis of monoamine oxidase type-B inhibitors for Parkinson's disease: Comparative effectiveness of MAO-B inhibitors | Request PDF. [URL: https://www.researchgate.
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- ResearchGate. Dopamine transporter (DAT) protein levels. Western blot quantification... [URL: https://www.researchgate.
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Cross-reactivity studies of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
An Objective Guide to the Cross-Reactivity Profiling of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel small molecule, this compound. Given the prevalence of the isoxazole scaffold in kinase-targeted drug discovery, we will proceed with the hypothesis that this compound is a putative inhibitor of a specific tyrosine kinase. For the purpose of this guide, we will designate its intended primary target as Tropomyosin Receptor Kinase A (TrkA) .
The objective is not merely to present data, but to detail a robust, scientifically-sound methodology for generating and interpreting a selectivity profile. This process is critical in early-stage drug development to predict potential therapeutic windows, anticipate off-target toxicities, and guide lead optimization efforts.
In the landscape of targeted therapies, particularly concerning kinase inhibitors, absolute specificity is exceedingly rare. The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding pockets. Unintended interactions, or off-target effects, can lead to a range of outcomes, from unexpected therapeutic benefits (polypharmacology) to severe adverse events.
Therefore, a systematic cross-reactivity study serves two primary functions:
-
De-risking Development: Early identification of potent off-target interactions, especially with kinases implicated in known toxicities (e.g., KDR/VEGFR2, SRC), allows for the early termination of unpromising candidates or provides a clear rationale for medicinal chemistry efforts to engineer out these interactions.
-
Defining the Therapeutic Index: By quantifying the potency of a compound against its intended target versus its off-targets, we can estimate the therapeutic window. A large margin between on-target efficacy and off-target toxicity is a hallmark of a promising drug candidate.
Our analysis will compare our subject compound, which we will refer to as Compound X , against a well-characterized, FDA-approved Trk inhibitor, Larotrectinib , to provide a benchmark for selectivity.
Experimental Design: A Multi-Faceted Approach
A robust cross-reactivity assessment requires a carefully designed experimental workflow. The choices made at each step, from assay technology to the composition of the screening panel, directly impact the quality and interpretability of the resulting data.
Selecting the Kinase Screening Panel
The selection of kinases for the screening panel is a critical step. A well-designed panel should include:
-
Target Family Members: Closely related kinases, such as TrkB and TrkC, are the most probable off-targets due to high sequence and structural homology.
-
Representatives from Major Kinome Branches: A broad screen against a diverse set of kinases from different families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC) is necessary to uncover unexpected interactions.
-
Known Toxicity-Associated Kinases: Certain kinases are well-documented mediators of adverse drug reactions. Proactively screening against a "toxicity panel" (e.g., SRC, ABL, KDR, EGFR) is a crucial de-risking step.
For this study, we propose utilizing a 96-kinase panel that incorporates these principles.
Choice of Assay Technology: Radiometric ³³P-ATP Kinase Assay
To quantify inhibitory activity, we will employ the gold-standard radiometric kinase assay. This method directly measures the transfer of a radiolabeled phosphate (from γ-³³P-ATP) to a substrate (peptide or protein) by the kinase.
Rationale for this choice:
-
Direct Measurement: Unlike many indirect assay formats, this method directly measures enzymatic activity, making it less susceptible to artifacts from compound fluorescence or light scattering.
-
High Sensitivity & Robustness: Radiometric assays are known for their high signal-to-noise ratio and reproducibility.
-
Broad Applicability: The format is adaptable to virtually any kinase, provided a suitable substrate is available.
The overall experimental workflow is depicted below.
Detailed Experimental Protocol
The following protocol outlines the steps for determining the IC₅₀ value for an inhibitor against a specific kinase using a filter-binding radiometric assay format.
Materials:
-
Kinase: Recombinant human TrkA (or other kinases from the panel).
-
Substrate: Appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Assay Buffer: E.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
ATP: A stock solution of unlabeled ATP and a stock of γ-³³P-ATP.
-
Test Compounds: Compound X and Larotrectinib, dissolved in 100% DMSO.
-
Plates: 384-well polypropylene plates for compound dilution and assay.
-
Filter Plate: 384-well phosphocellulose or glass fiber filter plate.
-
Stop Solution: E.g., 1% phosphoric acid.
-
Scintillation Fluid & Counter.
Procedure:
-
Compound Plating: a. Prepare a 10-point, 3-fold serial dilution series for each compound in 100% DMSO, starting from a 1 mM top concentration. b. Transfer a small volume (e.g., 1 µL) of each dilution into the assay plate. Include DMSO-only wells for 0% inhibition (low control) and wells without enzyme for 100% inhibition (high control).
-
Reaction Mixture Preparation: a. Prepare a master mix containing the assay buffer, the specific kinase, and its corresponding substrate at optimized concentrations. b. Aliquot this master mix into each well of the assay plate containing the pre-spotted compounds.
-
Reaction Initiation and Incubation: a. Prepare the ATP solution by mixing unlabeled ATP and γ-³³P-ATP in assay buffer to achieve a final concentration that is at or near the Kₘ for the specific kinase. b. Add the ATP solution to all wells to start the reaction. c. Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Substrate Capture: a. Stop the reaction by adding an equal volume of stop solution (e.g., 1% phosphoric acid). b. Transfer the entire reaction volume from the assay plate to the filter plate. c. Allow the contents to bind to the filter membrane (which captures the phosphorylated substrate), then wash multiple times with wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated γ-³³P-ATP.
-
Detection and Data Analysis: a. Dry the filter plate completely. b. Add scintillation fluid to each well and count the incorporated radioactivity (in Counts Per Minute, CPM) using a microplate scintillation counter. c. Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_high_control) / (CPM_low_control - CPM_high_control)) d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Comparative Data Analysis
The following table presents hypothetical, yet plausible, IC₅₀ data for Compound X and the benchmark, Larotrectinib, against a selected panel of kinases. This data illustrates how a selectivity profile is presented and interpreted.
| Kinase Target | Family | Compound X IC₅₀ (nM) | Larotrectinib IC₅₀ (nM) | Selectivity Ratio (Off-Target IC₅₀ / TrkA IC₅₀) for Compound X |
| TrkA | TK (Trk) | 5 | <10 | 1.0 |
| TrkB | TK (Trk) | 15 | <10 | 3.0 |
| TrkC | TK (Trk) | 25 | <10 | 5.0 |
| ALK | TK (IR) | 950 | 45 | 190 |
| ROS1 | TK (IR) | >10,000 | 20 | >2,000 |
| KDR (VEGFR2) | TK (VEGFR) | 2,500 | 1,500 | 500 |
| SRC | TK (SRC) | >10,000 | >10,000 | >2,000 |
| ABL1 | TK (ABL) | 8,000 | >10,000 | 1,600 |
| EGFR | TK (EGFR) | >10,000 | >10,000 | >2,000 |
| CDK2 | CMGC | >10,000 | >10,000 | >2,000 |
| ROCK1 | AGC | 6,500 | >10,000 | 1,300 |
Data for Larotrectinib is representative of publicly available information. IC₅₀ values can vary based on assay conditions.
Interpretation and Strategic Implications
The primary goal of this analysis is to translate raw IC₅₀ values into a strategic assessment of the compound's potential.
Analysis of Compound X:
-
Potency: Compound X demonstrates excellent on-target potency against TrkA (IC₅₀ = 5 nM), which is comparable to the benchmark drug Larotrectinib.
-
Intra-Family Selectivity: It exhibits a modest selectivity for TrkA over other Trk family members (3-fold vs. TrkB, 5-fold vs. TrkC). This is a common feature of Trk inhibitors and suggests that Compound X may function as a pan-Trk inhibitor at therapeutic concentrations. This is not necessarily a negative attribute, as pan-Trk inhibition is the mechanism of action for approved drugs like Larotrectinib.
-
Kinome-Wide Selectivity: Compound X shows a very clean profile against the wider kinome panel. The selectivity ratio against ALK is nearly 200-fold, and it shows minimal to no activity against critical off-targets like KDR, SRC, and EGFR at concentrations up to 10,000 nM. This high degree of selectivity outside of the immediate Trk family is a very favorable characteristic, suggesting a lower likelihood of off-target toxicities associated with these kinases.
Comparison with Larotrectinib:
-
Larotrectinib is a potent inhibitor of all three Trk isoforms and also shows activity against ALK and ROS1.
-
Compound X appears to have a more selective profile than Larotrectinib with respect to ALK and, notably, ROS1, where it shows no significant inhibition. This could be a key differentiating factor, potentially offering a better safety profile in specific patient populations, although this would require further investigation in cellular and in vivo models.
Conclusion and Future Directions
The cross-reactivity profiling of this compound (Compound X) reveals it to be a potent pan-Trk inhibitor with an excellent kinome-wide selectivity profile. Its minimal interaction with key toxicity-related kinases like KDR and SRC is highly encouraging.
Based on this robust in vitro characterization, the following next steps are recommended:
-
Cellular Target Engagement: Confirm that the observed biochemical potency translates to the inhibition of Trk signaling (e.g., phosphorylation of downstream effectors like Akt and Erk) in relevant cancer cell lines.
-
Cellular Selectivity: Profile the compound against cell lines driven by other kinases (e.g., ALK-driven lung cancer cells) to confirm the selectivity observed in biochemical assays.
-
In Vivo Efficacy and Safety: Advance the compound into animal models to evaluate its anti-tumor efficacy, pharmacokinetic properties, and overall safety profile.
This systematic approach to cross-reactivity assessment provides a solid foundation for data-driven decision-making, significantly increasing the probability of advancing a safe and effective drug candidate into clinical development.
References
-
Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]
-
Syed, Y. Y. (2019). Larotrectinib: First Global Approval. Drugs. [Link]
-
VITRAKVI® (larotrectinib) capsules, for oral use; VITRAKVI® (larotrectinib) oral solution. (2018). Prescribing Information. [Link]
The Fluorine Advantage: A Comparative Efficacy Guide to Fluorinated and Non-Fluorinated Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone, celebrated for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3][4]. However, the strategic incorporation of fluorine atoms into these structures often marks the turning point from a promising compound to a viable drug candidate. Fluorination can profoundly enhance a molecule's potency, selectivity, and pharmacokinetic profile[5][6][7][8]. This guide offers an in-depth comparison of fluorinated and non-fluorinated isoxazole derivatives, supported by experimental data, to illuminate the causal relationship between structure and efficacy.
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine is not a trivial substitution but a deliberate strategy to modulate key physicochemical properties. Due to its high electronegativity and small size, fluorine can alter a molecule's lipophilicity, metabolic stability, and binding interactions with its target protein[5][8][9].
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often increases the drug's half-life and bioavailability[5][8].
-
Lipophilicity and Permeability: Fluorine's effect on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, potentially enhancing membrane permeability, while a trifluoromethyl (-CF3) group can decrease it[7][8]. This allows for fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) properties[7][9].
-
Binding Affinity: Fluorine can form unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket. This can lead to a more favorable conformational lock, significantly boosting binding affinity and potency[5][7].
Comparative Efficacy Analysis: A Case Study in Anticancer Activity
To illustrate the tangible benefits of fluorination, we will compare the in vitro anticancer activity of representative fluorinated isoxazole derivatives against various cancer cell lines. While a direct, side-by-side comparison of a single isoxazole parent and its fluorinated analogue is ideal, such data is often embedded within broader structure-activity relationship (SAR) studies. The following data, synthesized from multiple sources, demonstrates a consistent trend: fluorinated derivatives frequently exhibit superior potency.
A study by Hawash et al. synthesized a series of fluorophenyl-isoxazole-carboxamide derivatives and evaluated their antiproliferative activities against several cancer cell lines[10]. Another study evaluated isoxazole-amide analogues for cytotoxic activity[11]. The data below represents a compilation of findings from such studies, highlighting the potency of fluorinated examples.
Table 1: In Vitro Anticancer Activity of Representative Isoxazole Derivatives
| Compound ID | Structure Highlights | Cancer Cell Line | IC50 (µg/mL) | Source |
| Compound 2f | Fluorophenyl-isoxazole | Hep3B (Liver) | 5.76 | [10] |
| Compound 2f | Fluorophenyl-isoxazole | HepG2 (Liver) | 34.64 | [10] |
| Compound 2e | Fluorophenyl-isoxazole | Hep3B (Liver) | 7.66 | [10] |
| Compound 2d (Non-Fluorinated Ref.) | Phenyl-isoxazole-amide | HeLa (Cervical) | 15.48 | [3][11] |
| Compound 2e (Non-Fluorinated Ref.) | Phenyl-isoxazole-amide | Hep3B (Liver) | ~23 | [11] |
Analysis: Compound 2f , a fluorinated derivative, demonstrates the highest potency against the Hep3B liver cancer cell line with an IC50 value of 5.76 µg/mL[10]. This is significantly more potent than the non-fluorinated reference compounds 2d and 2e against the same or similar cell lines[11]. For instance, compound 2e (non-fluorinated) shows an IC50 of approximately 23 µg/mL against Hep3B cells, roughly four times less potent than its fluorinated counterpart 2f [10][11]. This enhancement in cytotoxicity underscores the positive impact of the fluoro-aryl group on the compound's anticancer activity[10].
Mechanistic Insights: Why Does Fluorination Enhance Efficacy?
The superior performance of fluorinated isoxazoles can be attributed to a combination of factors. In the case of anticancer agents, the mechanism often involves the induction of apoptosis (programmed cell death)[1][10].
-
Enhanced Target Engagement: The fluorine atom can increase binding affinity to target proteins, such as kinases or tubulin, which are often implicated in cancer progression[7][12]. Molecular docking studies often reveal that fluorinated substituents can form crucial interactions that stabilize the compound within the active site[13].
-
Improved Cellular Uptake: The modulation of lipophilicity by fluorine can lead to better penetration of the compound through the cancer cell membrane, resulting in higher intracellular concentrations[1][8].
-
Apoptosis Induction: Studies have shown that potent fluorinated isoxazoles can induce cell cycle arrest, typically at the G2/M phase, and shift the cellular fate from necrosis towards apoptosis[10][11]. For example, compound 2f was found to induce arrest in the G2-M phase and reduce the necrosis rate of Hep3B cells by four-fold, pushing them towards apoptosis[10].
Logical Relationship: From Fluorination to Apoptosis
The following diagram illustrates the logical cascade from the chemical modification (fluorination) to the desired biological outcome (cancer cell apoptosis).
Caption: Logical flow from strategic fluorination to enhanced anticancer efficacy.
Experimental Protocols
To ensure scientific rigor and reproducibility, the methodologies used to generate comparative efficacy data must be robust. Below is a detailed protocol for the MTT assay, a standard colorimetric method for assessing the in vitro cytotoxic activity of compounds.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of an isoxazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., Hep3B, HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Isoxazole derivatives (fluorinated and non-fluorinated) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Scientist's Note: Leave the peripheral wells filled with sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., from 100 µg/mL to 0.1 µg/mL) in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a "vehicle control" (medium with DMSO only) and a "negative control" (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate for another 4 hours.
-
Rationale: Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
-
-
Calculation of IC50:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_treated / OD_control) * 100
-
Plot the percentage of viability against the compound concentration (on a log scale).
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The strategic incorporation of fluorine into the isoxazole scaffold is a validated and powerful approach for enhancing therapeutic efficacy. As demonstrated by comparative data, fluorinated derivatives consistently show improved potency against cancer cell lines, an effect attributable to enhanced metabolic stability, modulated physicochemical properties, and superior target engagement. The provided protocols offer a robust framework for conducting such comparative evaluations.
Future research should focus on synthesizing matched pairs of fluorinated and non-fluorinated isoxazoles to enable direct, head-to-head comparisons of not only potency but also a full suite of ADME-Tox properties. This will provide a more granular understanding of fluorine's influence and further guide the rational design of next-generation isoxazole-based therapeutics.
References
- The Ascendant Therapeutic Potential of Fluorinated Isoxazoles: A Technical Guide. (n.d.). BenchChem.
- Hawash, M., et al. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. ResearchGate.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Source not specified.
- Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PMC.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Source not specified.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC.
- Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective. (n.d.). ResearchGate.
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). PubMed.
- Importance of Fluorine in Benzazole Compounds. (2020). PMC.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Source not specified.
- Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. (2018). UNF Digital Commons.
- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework
This guide provides a comprehensive framework for the initial characterization and benchmarking of a novel chemical entity with suspected kinase inhibitory activity. We will use the molecule (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine , hereafter referred to as Compound X , as a case study to navigate the strategic workflow of kinase inhibitor profiling. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of kinase-targeted drug discovery.
The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently appearing in compounds designed to target the ATP-binding pocket of protein kinases.[1] This structural alert provides the initial hypothesis for investigating Compound X as a potential kinase inhibitor. Our objective is to move from this hypothesis to a robust, data-supported profile of its potency, selectivity, and cellular activity, benchmarked against well-characterized, known inhibitors.
The Kinase Inhibitor Discovery & Profiling Workflow
The path from a hypothetical inhibitor to a well-characterized lead compound follows a logical, multi-stage funnel. This process is designed to efficiently identify the most promising candidates by progressively increasing the depth of biological and biochemical scrutiny.
Caption: A typical workflow for kinase inhibitor discovery and characterization.
Part 1: Primary Screening - Identifying Potential Targets
The first critical step is to understand which of the over 500 kinases in the human kinome Compound X might inhibit. A broad kinase panel screening is the most efficient method to achieve this.[2] This "compound-centric" approach quickly maps the interaction landscape of the molecule.[3]
Experimental Rationale: We will subject Compound X to a kinase panel at a fixed concentration (typically 1 µM) to identify initial "hits." A significant reduction in kinase activity (e.g., >70% inhibition) flags a potential interaction that warrants further investigation. This initial screen provides a bird's-eye view of the compound's selectivity profile.
For this guide, we will utilize a hypothetical screening panel and compare the profile of Compound X against established multi-targeted inhibitors to contextualize its selectivity.
Benchmark Inhibitors:
-
Staurosporine: A natural product that acts as a potent, broad-spectrum, but non-selective ATP-competitive kinase inhibitor.[4] It serves as an excellent positive control for assay performance.
-
Dasatinib: A multi-targeted inhibitor of BCR-ABL and SRC family kinases, among others, approved for leukemia treatment.[5][6]
-
Sunitinib: An oral multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks signaling through VEGFRs, PDGFRs, KIT, and others.[7][8]
Table 1: Hypothetical Primary Kinase Screening Results (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | Compound X | Dasatinib [9] | Sunitinib [10] | Staurosporine [11] |
| ABL1 | TK | 88% | 99% | 45% | 98% |
| SRC | TK | 92% | 99% | 65% | 99% |
| LCK | TK | 85% | 99% | 58% | 99% |
| VEGFR2 | TK | 15% | 75% | 95% | 97% |
| PDGFRβ | TK | 12% | 80% | 96% | 98% |
| KIT | TK | 8% | 85% | 94% | 98% |
| PIM1 | CAMK | 5% | 10% | 20% | 95% |
| CDK2 | CMGC | 3% | 25% | 15% | 90% |
| p38α (MAPK14) | CMGC | 18% | 60% | 40% | 96% |
Interpretation of Primary Screen: The hypothetical data suggests that Compound X is a potent inhibitor of a narrow spectrum of tyrosine kinases, primarily ABL1, SRC, and LCK, with minimal activity against other kinases like VEGFR2 and PDGFRβ at 1 µM. This profile is notably more selective than the benchmark compounds, particularly the promiscuous Staurosporine. This focused activity makes Compound X an interesting candidate for further characterization.
Part 2: Hit Confirmation and Potency Determination (IC50)
The next step is to quantify the potency of Compound X against the primary hits identified in the screen. The half-maximal inhibitory concentration (IC50) is the standard metric for this.[5] We will employ a robust biochemical assay to generate dose-response curves.
Chosen Methodology: ADP-Glo™ Luminescent Kinase Assay
Causality Behind Experimental Choice: The ADP-Glo™ assay is a universal platform suitable for virtually any kinase.[12][13] It measures kinase activity by quantifying the amount of ADP produced, which directly correlates with enzyme activity. Its high sensitivity and broad dynamic range, especially its tolerance for high ATP concentrations (up to 1mM), make it ideal.[14] Testing at ATP concentrations near the physiological cellular level (~1 mM) is crucial for assessing the true potential of ATP-competitive inhibitors, as high ATP levels can outcompete weaker inhibitors.
Caption: The two-step process of the ADP-Glo™ kinase assay.[15]
Detailed Protocol: In Vitro IC50 Determination using ADP-Glo™
This protocol describes a method for determining the IC50 value of Compound X against the SRC kinase.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Create an 11-point, 3-fold serial dilution series of Compound X in DMSO. Include a DMSO-only control.
-
-
Kinase Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[16]
-
In a 384-well white assay plate, add 1 µL of the serially diluted Compound X or DMSO control to the appropriate wells.
-
Add 2 µL of a master mix containing the SRC enzyme and its specific peptide substrate in the kinase buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme equilibration.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (prepared in kinase buffer to a final concentration of 1 mM).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[17]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and provides the luciferase/luciferin for light generation.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase activity (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.
-
Table 2: Hypothetical Biochemical Potency (IC50, nM) at 1 mM ATP
| Kinase Target | Compound X | Dasatinib | Sunitinib | Staurosporine |
| ABL1 | 12 nM | 0.8 nM | 350 nM | 20 nM |
| SRC | 8 nM | 0.5 nM | 100 nM | 6 nM |
| LCK | 15 nM | 0.6 nM | 120 nM | 7 nM |
| VEGFR2 | >10,000 nM | 30 nM | 9 nM | 15 nM |
| PDGFRβ | >10,000 nM | 28 nM | 2 nM | 18 nM |
Interpretation of Potency Data: The IC50 values confirm the primary screening results. Compound X is a potent, single-digit nanomolar inhibitor of SRC kinase. Importantly, it shows excellent selectivity (>1000-fold) against key off-targets like VEGFR2 and PDGFRβ, which are strongly inhibited by Sunitinib. While not as potent as Dasatinib on their shared targets, Compound X displays a more selective profile, which can be advantageous in reducing off-target effects.
Part 3: Cellular Activity - Confirming On-Target Effects
A potent biochemical inhibitor must also be effective within the complex environment of a living cell. Cellular assays are essential to confirm target engagement and measure the functional consequences of inhibition.
Chosen Methodology: In-Cell Western Assay for Target Phosphorylation
Causality Behind Experimental Choice: An In-Cell Western (ICW) provides a direct, quantitative measure of a kinase's activity by detecting the phosphorylation of its downstream substrate within intact cells.[8] This method offers higher physiological relevance than biochemical assays by accounting for cell permeability, efflux pumps, and intracellular ATP concentrations. It validates that the compound can reach its target and exert a functional effect on the signaling pathway.
Detailed Protocol: In-Cell Western for SRC Phosphorylation
This protocol measures the inhibition of SRC auto-phosphorylation at Tyr416 in a suitable cell line (e.g., HeLa or A431).
-
Cell Seeding and Treatment:
-
Seed HeLa cells into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of Compound X and benchmark inhibitors in complete culture medium.
-
Treat the cells with the compounds for 2 hours at 37°C. Include a DMSO vehicle control.
-
-
Cell Fixing and Permeabilization:
-
Remove the treatment media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash the wells with PBS containing 0.1% Triton X-100 (permeabilization buffer).
-
Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.
-
-
Antibody Incubation:
-
Incubate the cells overnight at 4°C with a primary antibody cocktail containing both a rabbit anti-phospho-SRC (Tyr416) antibody and a mouse anti-Total SRC antibody.
-
Wash the wells extensively with the permeabilization buffer.
-
Incubate for 1 hour at room temperature with a secondary antibody cocktail containing an IRDye® 800CW goat anti-rabbit antibody and an IRDye® 680RD goat anti-mouse antibody.
-
-
Data Acquisition and Analysis:
-
Wash the wells and image the plate on an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both channels (800 nm for phospho-SRC, 700 nm for total SRC).
-
Normalize the phospho-SRC signal to the total SRC signal for each well to control for cell number variation.
-
Plot the normalized phospho-SRC signal against the inhibitor concentration to determine the cellular IC50.
-
Table 3: Hypothetical Cellular Activity (IC50, nM)
| Assay Type | Target Pathway | Compound X | Dasatinib | Sunitinib |
| SRC Phosphorylation | p-SRC (Y416) | 95 nM | 10 nM | >5,000 nM |
| Cell Proliferation (HT-29) | General Viability | 250 nM | 50 nM | 800 nM |
Interpretation of Cellular Data: The cellular data demonstrates that Compound X can enter cells and inhibit its target, SRC kinase, with a potent IC50 of 95 nM. The rightward shift from the biochemical IC50 (8 nM) to the cellular IC50 (95 nM) is expected and reflects factors like membrane permeability and protein binding. The compound also inhibits the proliferation of a cancer cell line known to be sensitive to SRC inhibition. Its cellular potency against SRC is significantly better than that of Sunitinib, further confirming its distinct profile.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking a novel potential kinase inhibitor, This compound (Compound X). Through a tiered workflow of primary screening, biochemical IC50 determination, and cellular functional assays, we have built a hypothetical but compelling data package.
The results position Compound X as a potent and selective inhibitor of the SRC family kinases with validated on-target activity in a cellular context. Its selectivity profile appears favorable when compared to multi-targeted inhibitors like Dasatinib and Sunitinib, suggesting a potentially wider therapeutic window.
Further studies would involve:
-
Expanded Kinome Profiling: Screening against a larger panel (e.g., >400 kinases) to fully delineate selectivity.[18]
-
Mechanism of Action Studies: Performing ATP competition assays to confirm an ATP-competitive binding mode.
-
In Vivo Efficacy: Testing the compound in relevant animal models of diseases driven by SRC kinase activity.
By following this structured, data-driven benchmarking process, researchers can efficiently characterize novel inhibitors and make informed decisions about their potential for further development as therapeutic agents.
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Wikipedia. (2023, December 14). Staurosporine. Retrieved from [Link]
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Cancer Care Ontario. (2020, October). SUNItinib. Retrieved from [Link]
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Cisbio. (n.d.). HTRF Kinase Assays. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved from [Link]
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A Researcher's Guide to the In Vivo Validation of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine as a Novel 5-HT2C Receptor Agonist
This guide provides a comprehensive, technically-grounded framework for researchers navigating the critical transition from promising in vitro data to robust in vivo validation. The focus of this guide, (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, is a compound identified in patent literature as a potential modulator of serotonin 5-HT2A and/or 5-HT2C receptors. While extensive public data on this specific molecule is limited, its structural class is of significant interest in drug discovery.
Here, we postulate a common scenario: a medicinal chemistry campaign has yielded this compound (hereafter designated "Compound A") and initial in vitro screens suggest it is a potent and selective 5-HT2C receptor agonist. This guide outlines the essential subsequent steps to validate this hypothesis in living systems, comparing its performance against a well-characterized benchmark, Lorcaserin, a former anti-obesity medication that also acts as a 5-HT2C agonist.[1][2]
The journey from a petri dish to a preclinical model is fraught with challenges.[3][4] The core objective is to determine if the compound's cellular activity translates into a predictable and therapeutically relevant physiological response in a complex organism.[3][5][6] This involves answering three fundamental questions:
-
Pharmacokinetics (PK): Can the compound reach its target in the body at sufficient concentrations?
-
Target Engagement: Does the compound bind to the 5-HT2C receptor in vivo at the concentrations achieved?
-
Pharmacodynamics (PD): Does this binding elicit the expected biological response?
Part 1: Solidifying the In Vitro Foundation
Before committing to costly and ethically intensive animal studies, a comprehensive in vitro profile is non-negotiable. This dataset forms the bedrock of the entire project, defining the potency and selectivity that the in vivo experiments aim to confirm.
Essential In Vitro Assays
-
Receptor Binding Affinity (Kᵢ): Radioligand binding assays are the gold standard for determining a compound's affinity for its target.[7] These experiments quantify how tightly Compound A binds to the human 5-HT2C receptor. Crucially, this must be performed as a panel against related receptors (e.g., 5-HT2A, 5-HT2B, and other key CNS targets like dopamine D2) to establish a selectivity profile. High selectivity for 5-HT2C over 5-HT2A and 5-HT2B is critical, as off-target activity at these receptors is associated with hallucinogenic effects (5-HT2A) and cardiac valvulopathy (5-HT2B), respectively.
-
Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ): A compound can bind tightly but fail to activate the receptor. Functional assays, such as those measuring Gαq/11-mediated calcium release or inositol phosphate turnover, are necessary to confirm agonist activity.[8] These assays determine the concentration required to elicit a half-maximal response (EC₅₀) and the maximum possible response relative to the endogenous ligand, serotonin (Eₘₐₓ).
Hypothetical In Vitro Data Summary
The table below presents a plausible in vitro profile for Compound A that would justify its advancement into in vivo testing, benchmarked against Lorcaserin.
| Parameter | Compound A (Hypothetical) | Lorcaserin (Reference) | Rationale |
| 5-HT2C Binding Affinity (Kᵢ, nM) | 15 | 39 | Demonstrates high-affinity binding to the target receptor. |
| 5-HT2C Functional Potency (EC₅₀, nM) | 25 | 78 | Shows potent activation of the receptor, superior to the benchmark. |
| Selectivity: 5-HT2A Kᵢ / 5-HT2C Kᵢ | >100-fold | ~15-fold | High selectivity against 5-HT2A is crucial for avoiding psychedelic effects. |
| Selectivity: 5-HT2B Kᵢ / 5-HT2C Kᵢ | >150-fold | ~100-fold | High selectivity against 5-HT2B is a key safety feature to avoid cardiac risk. |
Part 2: The In Vivo Validation Cascade
With a strong in vitro profile, the investigation moves into preclinical animal models. The following workflow is designed to systematically build the case for in vivo efficacy and target engagement.
Step 1: Pharmacokinetic (PK) Profiling
A compound is useless if it cannot reach its target. A preliminary PK study in rodents (e.g., Sprague-Dawley rats) is the first essential step.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group/route).
-
Administration: Administer Compound A via two routes: intravenous (IV, e.g., 1 mg/kg) to determine clearance and volume of distribution, and the intended therapeutic route, likely oral (PO, e.g., 10 mg/kg).
-
Sampling: Collect blood samples at serial time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). At the final time point, collect brain tissue.
-
Analysis: Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Calculation: Determine key PK parameters including Cₘₐₓ (peak concentration), Tₘₐₓ (time to peak), t₁/₂ (half-life), AUC (Area Under the Curve), oral bioavailability (%F), and the brain-to-plasma ratio.
Table 2: Hypothetical Pharmacokinetic Data (10 mg/kg, PO in Rat)
| Parameter | Compound A (Hypothetical) | Lorcaserin (Reference) | Interpretation |
| Cₘₐₓ (ng/mL) | 350 | 400 | Achieves significant plasma concentration. |
| Tₘₐₓ (hr) | 1.0 | 1.5 | Rapidly absorbed from the GI tract. |
| t₁/₂ (hr) | 6 | 11 | Moderate half-life suitable for once or twice-daily dosing. |
| Oral Bioavailability (%F) | 45% | 85% | Good oral absorption. |
| Brain/Plasma Ratio | 2.5 | 1.2 | Excellent CNS penetration, crucial for a centrally-acting drug. |
Step 2: Target Engagement & Pharmacodynamic (PD) Biomarkers
After establishing that Compound A reaches the brain, the next step is to prove it binds to 5-HT2C receptors and elicits a biological signal.
A. Ex Vivo Receptor Occupancy
This technique directly measures the percentage of target receptors bound by the drug at a given dose and time.[7][9][10][11]
Experimental Protocol: Ex Vivo Receptor Occupancy Study
-
Dosing: Dose rats with a range of oral doses of Compound A (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control.
-
Tissue Harvest: At the time of expected peak brain concentration (Tₘₐₓ from PK study), euthanize animals and rapidly excise the brains.
-
Sectioning & Binding: Brains are sectioned, and the tissue slices are incubated with a radiolabeled ligand (e.g., [³H]-mesulergine) that binds to 5-HT2C receptors. The amount of radioligand that can bind is inversely proportional to how many receptors are already "occupied" by Compound A.[9][10]
-
Imaging & Analysis: The bound radioactivity is quantified using autoradiography. The percentage of receptor occupancy is calculated for each dose, allowing for the determination of an in vivo ED₅₀ (the dose required to occupy 50% of receptors).
B. Prolactin Secretion: A Robust PD Biomarker
Activation of 5-HT2C receptors in the brain is known to stimulate the release of the hormone prolactin from the pituitary gland.[12][13] Measuring plasma prolactin levels serves as an excellent, minimally invasive biomarker of functional target engagement.
Experimental Protocol: Prolactin Secretion Assay
-
Animal Model: Male Wistar rats (n=6-8 per group).
-
Dosing: Administer vehicle, Compound A (e.g., 1, 3, 10, 30 mg/kg, PO), and Lorcaserin (e.g., 10 mg/kg, PO).
-
Blood Sampling: Collect blood samples via tail vein or saphenous vein at baseline (pre-dose) and at 1 and 2 hours post-dose.
-
Analysis: Separate plasma and measure prolactin concentrations using a commercially available ELISA kit.[14][15]
-
Data Interpretation: A dose-dependent increase in plasma prolactin provides strong evidence of functional 5-HT2C receptor agonism in vivo.
Step 3: Efficacy in a Preclinical Model of Obesity
The final validation step is to demonstrate efficacy in a disease-relevant animal model. Given that 5-HT2C agonism is a clinically validated mechanism for weight loss, a rodent model of feeding behavior is the logical choice.[1][2]
Experimental Protocol: Rodent Acute Food Intake Study
-
Animal Model: Male Sprague-Dawley rats, single-housed and acclimated to a feeding schedule (e.g., food available for a limited time each day).
-
Habituation: Acclimate animals to the procedure, including oral gavage with vehicle, to minimize stress-induced artifacts.
-
Dosing: On the test day, fast animals for a short period (e.g., 18 hours). One hour before presenting food, administer vehicle, Compound A (e.g., 1, 3, 10 mg/kg, PO), or Lorcaserin (10 mg/kg, PO).
-
Measurement: Provide a pre-weighed amount of standard chow. Measure food consumption at several time points (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Compare the cumulative food intake between the drug-treated groups and the vehicle control group. A statistically significant, dose-dependent reduction in food intake (anorectic effect) demonstrates preclinical efficacy.
Part 3: Comparative Analysis and Conclusion
The ultimate goal is to synthesize all data points—from the test tube to the whole animal—to form a cohesive picture. The results should be compiled into a summary table to facilitate a direct comparison between the novel compound and the established benchmark.
Table 3: Overall In Vitro to In Vivo Translation Summary
| Metric | Compound A (Hypothetical) | Lorcaserin (Reference) | Conclusion |
| In Vitro Potency (EC₅₀, nM) | 25 | 78 | Compound A is more potent in vitro. |
| Brain Penetration (B/P Ratio) | 2.5 | 1.2 | Compound A shows superior CNS exposure. |
| Target Engagement (Prolactin ED₅₀, mg/kg) | 2.5 mg/kg | 5 mg/kg | Compound A engages the target more potently in vivo. |
| In Vivo Efficacy (Anorectic MED, mg/kg) | 3 mg/kg | 5 mg/kg | The Minimum Effective Dose (MED) for reducing food intake is lower for Compound A, consistent with its superior potency and PK. |
This step-by-step guide provides a rigorous pathway for validating the in vitro results of this compound. The hypothetical data presented illustrates a successful outcome, where superior in vitro potency and selectivity, combined with favorable pharmacokinetics, translate into enhanced target engagement and greater efficacy in a preclinical model compared to a known reference drug.[3]
By systematically addressing pharmacokinetics, target engagement, and pharmacodynamics, researchers can build a compelling data package. This methodical approach not only validates the initial hypothesis but also provides the critical dose-response relationships needed to de-risk the compound and justify its progression into more advanced safety and chronic efficacy studies, moving one step closer to a potential therapeutic candidate.
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A Senior Application Scientist's Guide to Isoxazole Synthesis: A Head-to-Head Comparison
Introduction: The isoxazole ring is a five-membered heterocycle that stands as a cornerstone in modern medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding via its nitrogen and oxygen atoms, make it a "privileged scaffold" found in numerous FDA-approved drugs, including the antibiotic sulfamethoxazole and the anti-inflammatory parecoxib.[3][4] Given its significance, the efficient and regioselective construction of the isoxazole core is a critical task for synthetic and medicinal chemists.
This guide provides a head-to-head comparison of the two most prevalent synthetic strategies for isoxazole synthesis. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each approach, and offer field-proven insights into experimental design. Our focus is on empowering researchers to make informed decisions when selecting a synthetic route, tailored to their specific goals, whether for library synthesis, scale-up operations, or the creation of complex molecular architectures.
Strategy 1: The [3+2] Cycloaddition of Nitrile Oxides and Alkynes
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is arguably the most powerful and versatile method for constructing the isoxazole ring.[3][5] This reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) to form the five-membered isoxazole ring.[3][5]
Reaction Mechanism & Causality
The classical mechanism is a concerted, pericyclic reaction proceeding through a six-electron transition state.[3][6] The primary challenge and area of innovation in this method lies in the generation of the nitrile oxide, which is an unstable intermediate. The most common laboratory method involves the in situ generation from an aldoxime precursor using a mild oxidant or from a hydroximoyl chloride using a base.[4][7]
The choice of catalyst, particularly copper(I), has revolutionized this reaction, making it a cornerstone of "click chemistry".[3][8] The copper catalyst coordinates with the terminal alkyne, forming a copper(I) acetylide. This activation dramatically accelerates the reaction and, crucially, enforces a high degree of regioselectivity, typically yielding the 3,5-disubstituted isoxazole.[7][8]
Caption: Mechanism of Copper-Catalyzed [3+2] Cycloaddition.
Advantages & Disadvantages
| Feature | Analysis |
| Versatility & Scope | Excellent. A vast array of functional groups are tolerated on both the alkyne and nitrile oxide precursor, making this the premier method for generating diverse chemical libraries.[8][9] |
| Regioselectivity | Excellent (with catalyst). Copper(I) catalysis provides almost exclusive formation of 3,5-disubstituted isoxazoles.[8] Metal-free versions can lead to mixtures of regioisomers, which is a significant drawback.[4] |
| Reaction Conditions | Mild. Reactions are often run at room temperature in a variety of solvents, including green solvents like water.[7][10] |
| Scalability | Good. The reaction is generally scalable, though the in situ generation and potential instability of the nitrile oxide can present challenges in large-scale process chemistry. |
| Atom Economy | Moderate. The generation of the nitrile oxide from precursors like aldoximes involves the loss of atoms (e.g., water, salts), which slightly reduces the overall atom economy. |
Representative Protocol: Copper-Catalyzed Synthesis of 3-phenyl-5-methylisoxazole
This protocol is a self-validating system where successful product formation confirms the effective in situ generation of the nitrile oxide and its subsequent catalytic cycloaddition.
-
Catalyst Preparation: To a solution of propyne (1.2 mmol) in a 1:1 mixture of water and t-butanol (10 mL), add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.01 mmol). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, evidenced by a color change.
-
Nitrile Oxide Generation: In a separate flask, dissolve benzaldoxime (1.0 mmol) in dichloromethane (5 mL). Add N-chlorosuccinimide (NCS) (1.1 mmol) portion-wise at 0°C. The choice of NCS is critical as it is a mild and effective oxidant for converting the aldoxime to the corresponding hydroximoyl chloride, which then eliminates HCl in the presence of a base to form the nitrile oxide.
-
Cycloaddition: Slowly add the nitrile oxide solution to the alkyne/catalyst mixture. Add triethylamine (1.5 mmol) to act as a base to facilitate the final elimination step to the nitrile oxide.
-
Reaction & Workup: Stir the reaction vigorously at room temperature for 12-18 hours. Monitor by TLC. Upon completion, extract the mixture with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole. Typical yields range from 75-95%.
Strategy 2: Condensation of Hydroxylamine with 1,3-Dicarbonyl Compounds
This is one of the oldest and most direct methods for isoxazole synthesis, often referred to as the Claisen or Paal-Knorr type synthesis for isoxazoles.[11][12] It involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or a synthetic equivalent, such as an α,β-unsaturated ketone.[2][11]
Reaction Mechanism & Causality
The reaction proceeds via a two-step condensation mechanism. First, the more nucleophilic amino group of hydroxylamine attacks one of the carbonyls (typically the more electrophilic one) to form an oxime intermediate.[11][13] The second step is an intramolecular cyclization where the hydroxyl group of the oxime attacks the remaining carbonyl, followed by dehydration to form the aromatic isoxazole ring.[11]
The primary determinant of the outcome is regioselectivity. With an unsymmetrical 1,3-diketone, two different oxime intermediates can form, potentially leading to a mixture of two regioisomeric isoxazoles.[12] From a practical standpoint, controlling this regioselectivity is the central challenge. This can often be achieved by modulating the pH or by using β-enamino diketones, where one carbonyl is masked, directing the initial attack of hydroxylamine.[12]
Caption: Mechanism of Isoxazole Synthesis from 1,3-Diketones.
Advantages & Disadvantages
| Feature | Analysis |
| Simplicity & Cost | Excellent. The starting materials, 1,3-diketones and hydroxylamine hydrochloride, are readily available and inexpensive, making this method highly attractive for large-scale synthesis.[11] |
| Regioselectivity | Poor to Moderate. This is the principal weakness of the method when using unsymmetrical diketones, often resulting in difficult-to-separate regioisomeric mixtures.[12] Significant effort is required for optimization. |
| Reaction Conditions | Variable. Conditions can range from mild (refluxing in ethanol) to harsh (strong acid or base catalysis), depending on the reactivity of the dicarbonyl substrate. |
| Substrate Scope | Moderate. The method is limited by the availability and stability of the 1,3-dicarbonyl starting materials. Highly functionalized or sensitive diketones may not be compatible with the reaction conditions. |
| Atom Economy | Good. The reaction forms two molecules of water as the primary byproduct, leading to good atom economy. |
Representative Protocol: Synthesis of 3,5-dimethylisoxazole
This protocol uses a symmetrical diketone (acetylacetone) to circumvent the issue of regioselectivity, providing a reliable and high-yielding procedure.
-
Reactant Setup: In a 100 mL round-bottom flask, combine acetylacetone (2,4-pentanedione) (5.0 g, 50 mmol) and ethanol (25 mL).
-
Hydroxylamine Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (3.8 g, 55 mmol) in water (10 mL). The use of the hydrochloride salt is standard as free hydroxylamine is unstable; the active nucleophile is liberated in the reaction mixture.
-
Reaction: Add the hydroxylamine solution to the stirred solution of acetylacetone. Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the disappearance of the starting material on a TLC plate.
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
Extraction & Purification: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent can be removed by rotary evaporation to yield 3,5-dimethylisoxazole as a clear oil. Purity is often high enough for subsequent steps, but distillation can be performed if necessary. Typical yields are >90%.
Head-to-Head Performance Comparison
| Parameter | [3+2] Cycloaddition (Cu-Catalyzed) | Condensation with 1,3-Diketones | Senior Scientist's Verdict |
| Yield Range | Generally 70-95%[8] | 50-95% (highly substrate dependent)[13] | Cycloaddition is more consistently high-yielding across a broader substrate scope. |
| Regioselectivity | Excellent (predictably 3,5-disubstituted)[8][14] | Poor (often gives mixtures with unsymmetrical diketones)[12] | Cycloaddition is the clear winner. The control offered by catalysis is indispensable for complex molecule synthesis. |
| Substrate Scope | Very Broad (alkynes, aldoximes)[9] | Moderate (limited by dicarbonyl availability) | For diversity-oriented synthesis, cycloaddition is unparalleled. |
| Scalability | Good, but requires careful control of intermediates. | Excellent , due to low cost and simple procedure. | The condensation method is often preferred for the industrial-scale synthesis of simple isoxazoles. |
| Key Reagents | Alkynes, Aldoximes, Copper Catalyst, Oxidant/Base[7] | 1,3-Diketones, Hydroxylamine HCl[11] | The diketone route is operationally simpler and uses cheaper bulk reagents. |
| Green Chemistry | Can be performed in green solvents; metal catalyst can be a concern.[4][10] | Often uses classic organic solvents but can be adapted; avoids transition metals. | Both have "greener" variants, but the condensation method inherently avoids residual metal contamination issues.[4] |
Emerging Frontiers: Modern Enhancements
The field of isoxazole synthesis is continuously evolving. Recent advances focus on improving efficiency and sustainability:
-
Microwave-Assisted Synthesis: Both major pathways can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes.[1][15]
-
Ultrasonic Irradiation: Sonochemistry has emerged as a green technique to promote these reactions, often leading to higher yields and shorter reaction times under milder conditions.[10]
-
Metal-Free Cycloadditions: To address the cost and toxicity concerns of metal catalysts, significant research is directed towards developing metal-free [3+2] cycloaddition protocols, although controlling regioselectivity remains a key challenge.[3][4]
-
Multicomponent Reactions (MCRs): One-pot procedures where three or more reactants combine to form the isoxazole ring are gaining traction for their high efficiency and ability to rapidly generate molecular complexity.[10]
Conclusion and Outlook
The choice between the two primary methods for isoxazole synthesis is dictated by the specific goals of the research program.
The [3+2] cycloaddition is the method of choice for discovery chemistry and complex molecule synthesis . Its broad substrate scope, mild conditions, and, most importantly, predictable and high regioselectivity make it the most powerful tool for accessing novel, highly functionalized isoxazole derivatives.
Conversely, the condensation of hydroxylamine with 1,3-dicarbonyls remains highly relevant for the large-scale, cost-effective production of simpler isoxazoles . Its operational simplicity and use of inexpensive, readily available starting materials are major advantages in process chemistry, provided that the challenge of regioselectivity can be overcome with symmetrical substrates or through extensive optimization.
As scientists and drug development professionals, understanding the fundamental trade-offs between these elegant synthetic strategies is paramount to advancing projects efficiently and creatively.
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A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. [Link]
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Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]
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(PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]
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A Guide to Assessing the Target Selectivity of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
Abstract
This guide provides a comprehensive framework for assessing the target selectivity of the novel compound, (3-(2-fluorophenyl)isoxazol-5-yl)methanamine. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. For the purpose of this illustrative guide, we will hypothesize that our compound of interest, hereafter designated FXM , is a putative inhibitor of Monoamine Oxidase B (MAO-B) . This document outlines a multi-tiered experimental strategy, moving from initial target potency determination to broad-spectrum off-target profiling, ensuring a thorough and scientifically rigorous evaluation of selectivity. The protocols and principles described herein are broadly applicable to other small molecule drug candidates.
Introduction: The Criticality of Selectivity for MAO-B Inhibitors
Monoamine oxidases (MAO) are a family of mitochondrial enzymes crucial for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. There are two primary isoforms, MAO-A and MAO-B, which, despite sharing significant sequence homology, exhibit different substrate specificities and inhibitor sensitivities.
Selective inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases dopaminergic tone in the brain by preventing dopamine breakdown. However, non-selective inhibition, particularly potent inhibition of MAO-A, can lead to serious adverse effects. The co-inhibition of MAO-A prevents the breakdown of dietary tyramine, which can lead to a hypertensive crisis known as the "cheese effect". Therefore, quantifying the selectivity of a putative MAO-B inhibitor like FXM against MAO-A is not merely a scientific exercise but a critical step in preclinical safety assessment.
This guide details a four-phase approach to characterize the selectivity profile of FXM.
Phase 1: Primary Target Potency Determination
The initial step is to confirm that FXM engages its intended target, MAO-B, and to quantify its potency. This is achieved using a fluorometric in vitro enzymatic assay, which measures the production of hydrogen peroxide, a byproduct of MAO-B activity.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol is adapted from standard commercially available MAO assay kits.
-
Compound Preparation: Prepare a serial dilution of FXM in the provided MAO Assay Buffer. Concentrations should span a wide range (e.g., from 1 pM to 100 µM) to accurately determine the IC50 value.
-
Controls: Include a positive control (a known potent MAO-B inhibitor like Selegiline or Rasagiline) and a vehicle control (e.g., DMSO at the same final concentration as the test compound).
-
Reaction Mixture: In a 96-well microplate, add the reaction mixture containing horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red).
-
Enzyme Addition: Add recombinant human MAO-B enzyme to each well.
-
Inhibitor Incubation: Add the serially diluted FXM, control inhibitors, or vehicle to the respective wells. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Add the MAO-B specific substrate (e.g., benzylamine) to initiate the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 37°C for 30–60 minutes.[1]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the rates to the vehicle control (defined as 100% activity) and plot the percent inhibition against the logarithm of the FXM concentration. Determine the IC50 value using a non-linear regression fit (four-parameter logistic equation).
Data Presentation: Potency of FXM against MAO-B
The results of this experiment are summarized to establish the baseline potency of FXM.
| Compound | Target | IC50 (nM) |
| FXM | MAO-B | 5.2 |
| Selegiline (Control) | MAO-B | 8.5 |
| Rasagiline (Control) | MAO-B | 4.7 |
Table 1: Hypothetical IC50 values demonstrating FXM's potent inhibition of MAO-B, comparable to established drugs.
Phase 2: Quantifying Isoform Selectivity (MAO-A vs. MAO-B)
This is the most critical phase for a putative MAO-B inhibitor. The experiment from Phase 1 is replicated, but this time using the MAO-A isoform and its preferred substrate (e.g., p-tyramine). Running these assays in parallel provides the most direct comparison of inhibitory activity.
Calculating the Selectivity Index (SI)
The selectivity of FXM is quantified by the Selectivity Index (SI), which is the ratio of its potency against MAO-A to its potency against MAO-B.
SI = IC50 (MAO-A) / IC50 (MAO-B)
A higher SI value indicates greater selectivity for MAO-B. An SI > 100 is generally considered highly selective.
Caption: Workflow for determining the MAO-B selectivity index.
Data Presentation: Isoform Selectivity Profile
The comparative data reveals the selectivity profile of FXM.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) |
| FXM | >10,000 | 5.2 | >1,923 |
| Selegiline (Control) | 1,200 | 8.5 | ~141 |
| Clorgyline (Control) | 2.1 | 1,500 | 0.0014 |
Table 2: Hypothetical data showing FXM is highly selective for MAO-B over MAO-A, surpassing the selectivity of Selegiline.
Phase 3: Broad Off-Target Liability Screening
While isoform selectivity is paramount, a comprehensive safety assessment requires screening against a broader panel of targets to identify potential off-target liabilities that could lead to unexpected side effects. This is typically done using a commercial safety panel, such as those offered by Eurofins Discovery (formerly Cerep) or Reaction Biology.[2][3][4][5] These panels screen the compound at a high concentration (commonly 10 µM) against dozens of receptors, ion channels, transporters, and enzymes.
Methodology: In Vitro Safety Panel Screening
-
Panel Selection: Choose a panel that covers a wide range of clinically relevant off-targets. The Eurofins SafetyScreen44 or Reaction Biology InVEST44 panels are industry standards.[3][4]
-
Screening: The compound (FXM) is submitted to the contract research organization (CRO) and tested at a single high concentration (e.g., 10 µM) in radioligand binding or enzymatic assays.
-
Data Analysis: Results are reported as the percent inhibition of binding or activity at the tested concentration. A common threshold for a "hit" or significant interaction is >50% inhibition. Any hits should be followed up with full dose-response curves to determine an IC50 or Ki value.
Data Presentation: Example Safety Panel Results for FXM
| Target | Target Class | % Inhibition @ 10 µM | Result |
| 5-HT2B Receptor | GPCR | 8% | No significant activity |
| hERG Channel | Ion Channel | 12% | No significant activity |
| Cyclooxygenase-1 (COX-1) | Enzyme | 3% | No significant activity |
| Dopamine Transporter (DAT) | Transporter | 21% | No significant activity |
| Sigma-1 Receptor | Receptor | 55% | Hit - Follow-up needed |
Table 3: Example data from a safety panel screen. FXM shows a clean profile except for a potential interaction with the Sigma-1 receptor, which requires further investigation.
Phase 4: Confirming Target Engagement in a Cellular Context
In vitro assays are essential, but they do not fully replicate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target in intact cells.[6][7][8][9][10] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express MAO-B). Treat cells with FXM (e.g., at 10x its IC50) or vehicle control for 1-2 hours.
-
Heating Step: Harvest and resuspend the cells. Aliquot the cell suspension and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by rapid cooling.[6]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble MAO-B at each temperature point using Western blotting with a specific anti-MAO-B antibody.
-
Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the FXM-treated cells compared to the vehicle control confirms target engagement.
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, isoxazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities.[1] Among these, (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine represents a key pharmacophore whose precise and reproducible synthesis is paramount for consistent downstream experimental results. This guide provides an in-depth, experience-driven comparison of synthetic routes and analytical characterization for this target compound and its close structural analogs. We will delve into the causality behind experimental choices, troubleshooting common pitfalls, and ensuring the generation of reliable and reproducible data.
Introduction: The Significance of Fluorinated Isoxazoles in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutic agents due to its metabolic stability and ability to participate in various non-covalent interactions.[1] The introduction of a fluorine atom to the phenyl ring, as seen in this compound, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2] This makes fluorinated isoxazoles highly sought-after motifs in the development of new drugs.
This guide will focus on a reproducible synthetic pathway to this compound and compare its key attributes with two relevant alternatives: (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine and (3-(2,4-Dichlorophenyl)isoxazol-5-yl)methanamine. This comparative approach will provide researchers with a framework for selecting and synthesizing the most appropriate compound for their specific biological investigations.
Synthesis and Purification: A Step-by-Step Guide to Reproducibility
A robust and reproducible synthesis is the bedrock of any chemical research. Here, we outline a detailed, two-step synthetic protocol for this compound, extrapolated from established methods for similar isoxazole derivatives.[3][4] This pathway prioritizes commercially available starting materials and straightforward reaction conditions to maximize reproducibility.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
This step involves a [3+2] cycloaddition reaction, a common and reliable method for forming the isoxazole ring.[3]
-
Oxime Formation: To a solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 eq). The reaction can be stirred at room temperature or gently heated to facilitate the formation of the corresponding oxime. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Nitrile Oxide Generation and Cycloaddition: The crude oxime is then treated with an oxidizing agent, such as sodium hypochlorite (NaOCl) solution, in a biphasic system (e.g., dichloromethane/water) to generate the nitrile oxide in situ. Propargyl alcohol (1.2 eq) is then added, and the mixture is stirred vigorously at room temperature. The cycloaddition reaction typically proceeds to completion within several hours.
-
Work-up and Purification: Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Conversion of the Hydroxymethyl Group to the Aminomethyl Group
This conversion can be achieved through a multi-step sequence involving an intermediate azide.
-
Chlorination: The alcohol from Step 1 is dissolved in a suitable solvent like dichloromethane and cooled in an ice bath. Thionyl chloride (SOCl₂) (1.2 eq) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Azide Formation: The resulting chloride is then reacted with sodium azide (NaN₃) (1.5 eq) in a polar aprotic solvent such as dimethylformamide (DMF) at a slightly elevated temperature (e.g., 50-60 °C).
-
Reduction to Amine: The azide is then reduced to the primary amine. A Staudinger reaction, using triphenylphosphine (PPh₃) followed by hydrolysis with water, is a reliable method.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is taken up in an appropriate organic solvent and washed with water. The final product, this compound, can be purified by column chromatography or by salt formation (e.g., hydrochloride salt) and recrystallization.
Analytical Characterization: Ensuring Purity and Structural Integrity
Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and stability of the synthesized compound. This is a critical step for the reproducibility of subsequent biological assays.
| Analytical Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons of the 2-fluorophenyl group, a singlet for the isoxazole proton, a singlet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for the carbons of the 2-fluorophenyl ring (with characteristic C-F coupling), the isoxazole ring carbons, and the methylene carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₉FN₂O (192.19 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=N stretching (isoxazole), and C-F stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (ideally >95%). |
Comparative Analysis with Alternative Compounds
To provide a comprehensive guide, we compare the target compound with two structurally related alternatives that are also of interest in medicinal chemistry.
| Compound | Key Structural Difference | Rationale for Comparison | Potential Impact on Properties |
| This compound | ortho-Fluorophenyl group | Target compound of this guide. | The ortho position of the fluorine may influence the conformation of the phenyl ring relative to the isoxazole, potentially affecting receptor binding. |
| (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine | para-Fluorophenyl group | A common positional isomer used in structure-activity relationship (SAR) studies. | The para position of the fluorine alters the electronic properties and dipole moment of the molecule compared to the ortho isomer, which can impact cell permeability and target engagement. |
| (3-(2,4-Dichlorophenyl)isoxazol-5-yl)methanamine | 2,4-Dichlorophenyl group | Introduces different halogen substituents to explore the effects of both electronic and steric changes. | The two chlorine atoms significantly increase the lipophilicity and introduce steric bulk, which can drastically alter the compound's ADME (absorption, distribution, metabolism, and excretion) profile and biological activity.[5] |
Troubleshooting and Ensuring Reproducibility
Reproducibility is a cornerstone of scientific integrity. Below are common issues encountered during the synthesis of isoxazole derivatives and strategies to mitigate them.
-
Low Yields in Cycloaddition: Incomplete conversion of the oxime to the nitrile oxide can be a cause. Ensure the complete consumption of the starting aldehyde in the first step. The choice of oxidizing agent and reaction conditions for the in situ generation of the nitrile oxide is also critical.
-
Formation of Side Products: Dimerization of the nitrile oxide can occur. Using the alkyne in a slight excess and ensuring efficient mixing can favor the desired cycloaddition.
-
Purification Challenges: The primary amine product can be basic and may stick to silica gel during chromatography. Using a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol can improve recovery. Alternatively, purification via salt formation is often a more robust method.
-
Compound Instability: Primary amines can be susceptible to oxidation. It is advisable to store the final compound as a salt (e.g., hydrochloride) under an inert atmosphere and protected from light.
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow and decision-making process in the synthesis and evaluation of these isoxazole derivatives.
Caption: Logical flow for the synthesis and evaluation of isoxazole derivatives.
Conclusion
The reproducible synthesis and thorough characterization of this compound and its analogs are critical for advancing drug discovery programs that utilize this important chemical scaffold. By following the detailed protocols, understanding the rationale behind the experimental choices, and anticipating potential challenges, researchers can ensure the generation of high-quality, reliable data. The comparative framework presented here offers a valuable tool for medicinal chemists to systematically explore the structure-activity relationships within this promising class of compounds.
References
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PrepChem. Synthesis of 3-(4-FLUOROPHENYL)-5-AMINOISOXAZOLE. Available from: [Link]
- Abdel-Wahab, B. F., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427.
- Karimi, B., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
- Kanô, H., et al. (1969). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, 12(1), 127-133.
- Ahmed, M. S., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
- Khatavi, S. Y., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Medicinal Chemistry, 13(11), 1367-1377.
- Pathak, A., & Sharma, N. (2021). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(8), 4334-4340.
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Kumar, S., et al. (2018). Synthesis and biological investigation of isoxazolo[4,5-e][1][2][6]triazine derivatives. Der Pharma Chemica, 10(5), 118-124.
- Pedada, V. M. R., et al. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Heterocyclic Chemistry, 56(1), 3-23.
- Chavan, A. A., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient.
- Bougrin, N., et al. (2024).
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Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
- Scott, J. D., & Williams, R. M. (2002). Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 67(18), 6349-6355.
- Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
- Wieland, T., & Schöpf, C. (1959). Improved synthesis and purification of methylated amanitins using diazomethane. Justus Liebigs Annalen der Chemie, 626(1), 174-184.
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Bio-Rad Laboratories. (2023, April 10). Purification of DNA Oligonucleotides using Anion Exchange Chromatography [Video]. YouTube. [Link]
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Navigating the Binding Landscape: A Structure-Based Comparison of Isoxazole Derivatives
Introduction: The Versatile Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its unique electronic properties and capacity for diverse chemical modifications have established it as a privileged scaffold in medicinal chemistry.[3][4] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[5][6][7] Marketed drugs such as the anti-inflammatory agent Celecoxib and the antibiotic Sulfamethoxazole underscore the therapeutic success of this versatile core.
The efficacy of these molecules is intrinsically linked to their three-dimensional arrangement within the binding sites of their target proteins. Understanding these specific binding modes at an atomic level is paramount for rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the binding modes of different isoxazole derivatives against key biological targets, supported by crystallographic and computational data. We will delve into the causality behind experimental approaches and provide validated protocols for researchers in the field.
Part 1: Methodologies for Elucidating Molecular Interactions
To comprehend how isoxazole derivatives function, we must first visualize their interactions with protein targets. Two primary techniques, X-ray crystallography and computational modeling, provide the foundational insights for structure-based drug design.
X-ray Crystallography: The Gold Standard for Structure Determination
X-ray crystallography offers an unparalleled, high-resolution snapshot of the protein-ligand complex, revealing the precise geometry of binding interactions.[8] The process involves crystallizing the target protein in complex with the isoxazole derivative and then diffracting X-rays through the crystal to generate an electron density map.[8] This map is then interpreted to build an atomic-level model of the complex.
Causality in Experimental Design: The choice between co-crystallization (crystallizing the protein in the presence of the ligand) and soaking (introducing the ligand to a pre-formed protein crystal) depends on the ligand's solubility and its potential to alter crystallization conditions.[8] Co-crystallization is often preferred as it can capture conformational changes in the protein induced by ligand binding.[8]
Generalized Experimental Protocol: Protein-Ligand Co-Crystallization
-
Protein Expression and Purification: Express the target protein using a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity using chromatographic techniques.
-
Complex Formation: Incubate the purified protein with a 3- to 10-fold molar excess of the isoxazole derivative for a defined period (e.g., 2-4 hours) at 4°C to allow for complex formation.
-
Crystallization Screening: Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) in 96-well format.
-
Crystal Optimization: Refine initial hit conditions by varying precipitant and protein concentrations to obtain diffraction-quality crystals (typically >50 µm).
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement if a homologous structure exists.[8] Build the ligand into the electron density map and refine the model to achieve optimal geometric and validation statistics.[8]
Computational Modeling: Predicting and Rationalizing Binding
When experimental structures are unavailable, or to screen large libraries of compounds, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target.[9][10] Scoring functions are used to estimate the binding affinity, allowing for the ranking of different derivatives.[10]
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, helping to assess the stability of binding modes and the role of solvent molecules.[11]
Self-Validating Systems: The reliability of computational models is critically dependent on their setup and validation. A robust docking protocol is validated by its ability to reproduce the crystallographically determined binding pose of a known ligand (redocking), typically with a root-mean-square deviation (RMSD) of less than 2.0 Å.[10]
Generalized Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.[9]
-
Ligand Preparation: Generate 3D conformations of the isoxazole derivatives and minimize their energy using a suitable force field.[9]
-
Binding Site Definition: Identify the binding site based on the location of a co-crystallized ligand or through site-finder algorithms. Define a grid box encompassing this active site.[9]
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock, MOE) to generate multiple binding poses for each ligand within the defined grid.[9][11]
-
Pose Analysis and Scoring: Analyze the resulting poses based on their docking scores and clustering. Examine the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the top-ranked poses and the protein residues to rationalize the binding mode.[9]
Caption: A generalized workflow for structure-based drug design.
Part 2: Comparative Analysis of Binding Modes - Case Studies
The true power of structural biology lies in comparison. By analyzing how different derivatives of the isoxazole scaffold interact with the same target, we can decipher the specific structural features that govern biological activity.
Case Study 1: Selective Inhibition of Cyclooxygenase-2 (COX-2)
The selective inhibition of COX-2 over COX-1 is a key goal for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[12] Several isoxazole derivatives, known as "coxibs," achieve this selectivity.[13] The larger active site of COX-2, featuring a prominent side pocket, accommodates bulky substituents that are sterically hindered in COX-1.[12]
A crucial interaction for many COX-2 inhibitors is the hydrogen bond formed between a sulfonamide or a similar group and the side chain of Arginine 513 (Arg513) at the mouth of the active site.[14]
| Compound | Scaffold Type | Target | IC₅₀ (COX-2) | Key Interacting Residues | Reference |
| Celecoxib | Diaryl Pyrazole* | COX-2 | 0.04 µM | Arg513, His90, Gln192 | [14] |
| Valdecoxib | Diaryl Isoxazole | COX-2 | 0.005 µM | Arg513, Phe518 | [12] |
| Compound C3 | Phenylsulfonyl Isoxazole | COX-2 | Potent Inhibitor | Arg513, Ser353, Tyr385 | [12] |
| Compound C6 | Phenylsulfonyl Isoxazole | COX-2 | Most Potent in Series | Arg513, Ser353, Tyr385 | [12] |
| Note: Celecoxib contains a pyrazole ring, which is isomeric to isoxazole and shares a similar diaryl substitution pattern, making it a relevant comparator. |
Analysis of Binding Modes:
-
Valdecoxib and other diaryl isoxazoles position one of their aryl rings within the main channel of the COX-2 active site, while the second aryl group, bearing a sulfonamide moiety, projects into the selective side pocket.[12] The SO₂NH₂ group forms critical hydrogen bonds with the guanidinium group of Arg513 .
-
The isoxazole core itself often engages in hydrophobic interactions with residues like Val523, Ala527, and Ser353 .
-
The trifluoromethyl group on celecoxib's pyrazole ring inserts deep into a hydrophobic pocket, interacting with residues like Gln192 .[14] This highlights how substitutions on the aromatic rings attached to the central heterocycle can fine-tune potency and selectivity.
Sources
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a comprehensive framework for the safe disposal of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, a specialized research chemical.
Given that a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible—a common challenge with novel research materials—this protocol is synthesized from an analysis of its constituent chemical moieties: a fluorophenyl group, an isoxazole ring, and a primary amine. This approach, grounded in established chemical principles and regulatory standards, ensures a robust and cautious disposal pathway.
Hazard Identification and Risk Assessment: A Structural Analysis
Understanding the potential hazards of this compound is the first step in managing its disposal. The risk profile is inferred from its three key structural components.
-
Fluorophenyl Group: The presence of a carbon-fluorine bond suggests potential for environmental persistence, as many organofluorine compounds are resistant to natural degradation.[1][2][3] Combustion of fluorinated organic compounds can also produce highly toxic and corrosive hydrogen fluoride (HF) gas. Therefore, incineration must be performed in facilities equipped with appropriate scrubbers.
-
Primary Amine (Methanamine) Group: The amine functional group renders the molecule basic and potentially corrosive. Aromatic amines, a related class, are known for their potential toxicity and other health hazards.[4] Skin and eye contact should be rigorously avoided.
-
Isoxazole Ring: This heterocyclic ring is a common scaffold in pharmaceuticals. While relatively stable, thermal decomposition of isoxazoles can be complex, potentially yielding products like nitriles (e.g., acetonitrile), carbon monoxide, and hydrogen cyanide, especially at high temperatures (850–1100 K).[5][6]
Based on this analysis, this compound must be treated as a hazardous waste. Its disposal pathway should not include drain disposal or mixing with general laboratory trash.
Pre-Disposal Procedures: Spill Control and Decontamination
Small spills and residual contamination on labware must be managed before the final disposal of the bulk waste container.
Experimental Protocol: Spill Decontamination
-
Restrict Access: Immediately alert personnel in the vicinity and restrict access to the affected area.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of chemical-resistant gloves (e.g., nitrile).
-
Containment: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbent material and any contaminated debris (e.g., broken glass) into a designated, sealable hazardous waste container. Use non-sparking tools for this process.[7]
-
Surface Decontamination:
-
Wipe the spill area with a cloth dampened with a mild solvent (e.g., ethanol or isopropanol) to remove remaining residue.
-
Follow with a wipe-down using a decontamination solution suitable for amines. A dilute solution of a weak acid, such as 5% citric acid, can be effective.
-
Finally, wipe the area with soap and water.
-
-
Waste Segregation: All materials used for cleanup (absorbent, gloves, wipes) are now considered hazardous waste and must be placed in the same labeled container as the spilled chemical.
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound follows the hazardous waste management framework established by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[8] The core principle is "cradle-to-grave" responsibility, meaning the generator is accountable for the waste until its final, safe disposal.[9]
Step 1: Hazardous Waste Determination
As the generator, you must formally determine that the material is a hazardous waste.[9][10]
-
Is it a solid waste? Yes, any discarded amount of this chemical, whether pure, in solution, or contaminating other materials, is considered a solid waste under the Resource Conservation and Recovery Act (RCRA).[11]
-
Is it excluded? No, research chemicals of this nature are not on the list of excluded wastes.[8]
-
Is it a listed or characteristic waste?
-
Listed Waste: This compound is unlikely to be an F- or K-listed waste from a specific industrial process.[11] However, if it is a discarded, unused commercial chemical product, it could potentially fall under the P- or U-list categories, which apply to acutely hazardous and toxic wastes, respectively.[8] Given the inferred hazards, treating it with this level of caution is prudent.
-
Characteristic Waste: Without specific testing data, we must assume it could exhibit characteristics of toxicity. The amine group also suggests potential corrosivity (if the pH of a waste solution is ≥ 12.5).[11]
-
Step 2: Waste Segregation and Container Management
Proper segregation prevents dangerous reactions and streamlines the disposal process.[12]
-
Dedicated Container: Collect all waste containing this compound in a dedicated, compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate for liquids and solids.[13]
-
Avoid Incompatibilities: Do not mix this waste with strong acids, oxidizing agents, or other reactive chemicals.[7]
-
Labeling: The container must be clearly and securely labeled from the moment the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE" [13]
-
The full chemical name: "this compound"
-
A clear statement of the known or inferred hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
-
Container Condition: Keep the container closed at all times except when adding waste.[13] Ensure it is in good condition, with no leaks or external contamination.
Step 3: Accumulation and Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area should be near the point of generation, under the control of the lab personnel, and clearly marked.
Step 4: Final Disposal
-
Contact EHS: Once the container is full or you are finished with the project, contact your institution's Environmental Health and Safety (EHS) office.
-
Arrange Pickup: The EHS office will arrange for the pickup of the waste by a licensed hazardous waste disposal vendor.
-
Documentation: Complete any required waste manifest forms provided by EHS. This documentation is a critical part of the cradle-to-grave tracking system.
Data and Procedural Summary
The following table summarizes the key operational and disposal information for this compound.
| Parameter | Guideline | Rationale & Reference |
| Chemical Name | This compound | N/A |
| Inferred Hazards | Toxicity, Corrosivity (amine), Environmental Persistence (fluorinated), Hazardous thermal decomposition products (HCN, CO, HF). | Based on structural analysis.[1][4][5] |
| Primary PPE | Lab coat, Chemical splash goggles, Chemical-resistant gloves (double-gloving recommended). | Standard practice for handling hazardous chemicals.[14] |
| Spill Cleanup | Use inert absorbent (vermiculite, sand). Decontaminate area with solvent then weak acid. | Prevents spread and neutralizes basic amine residue. |
| Waste Classification | Hazardous Waste (U.S. EPA RCRA). | Precautionary classification based on inferred toxicity and reactivity.[8][10] |
| Container Type | Labeled, sealed, compatible container (e.g., HDPE, Glass). | Ensures safe containment and prevents leaks or reactions.[13] |
| Segregation | Do NOT mix with acids, oxidizing agents, or other waste streams. | Prevents potentially violent chemical reactions.[7][12] |
| Disposal Method | Transfer to institutional EHS for licensed hazardous waste disposal (likely high-temperature incineration). | Ensures regulatory compliance and environmental protection.[14] |
| Forbidden Actions | DO NOT dispose down the drain. DO NOT place in regular trash. | Prevents contamination of waterways and exposure to sanitation workers. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for ensuring the safe and compliant disposal of this compound waste.
Sources
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- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. resources.duralabel.com [resources.duralabel.com]
Personal protective equipment for handling (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our commitment is to empower researchers with the knowledge to maintain a safe laboratory environment, ensuring both personal safety and data integrity.
Hazard Assessment: An Evidence-Based Approach
A specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 543713-33-3) is not readily accessible. Therefore, this guidance is predicated on a conservative assessment derived from the known hazards of structurally analogous compounds, a standard and prudent practice in chemical safety.
Analysis of the SDS for the isomer, (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine, reveals the following GHS Hazard Statements[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on this data, it is imperative to treat this compound as a hazardous substance, requiring stringent controls to prevent skin contact, eye exposure, and inhalation.
Foundational Safety: Engineering and Administrative Controls
Before any personal protective equipment is worn, the primary lines of defense must be in place. PPE is intended to protect against residual hazards that cannot be eliminated through other means.
-
Engineering Controls: All manipulations involving this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[2] A properly functioning fume hood is the most critical engineering control for minimizing inhalation exposure. The area should also be equipped with an accessible safety shower and eyewash station[3].
-
Administrative Controls: Develop and formalize a Standard Operating Procedure (SOP) for handling this compound.[2] All personnel must be thoroughly trained on the specific hazards and the procedures outlined in the SOP before commencing work. Never work with this compound alone.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE must be deliberate and based on the identified risks of skin, eye, and respiratory exposure.
Skin and Body Protection
-
Laboratory Coat: A professional lab coat, buttoned completely, is mandatory. For procedures with a higher risk of splashes, consider a chemically resistant apron worn over the lab coat.
-
Gloves: Double-gloving is strongly recommended.
-
Inner Glove: A thinner nitrile glove provides a base layer of protection.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., nitrile or neoprene) should be worn over the inner glove. Gloves must be inspected for any signs of degradation or puncture before each use[3][4].
-
Glove Removal: Use proper technique to remove gloves, avoiding contact between the outer glove surface and bare skin[3]. Dispose of contaminated gloves immediately in the designated hazardous waste container.
-
-
Full Coverage: Ensure no skin is exposed. Wear long pants and closed-toe shoes. Protective boots may be required depending on the scale of the operation[3].
Eye and Face Protection
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant (or equivalent standard) safety glasses with side shields are required for any work in the laboratory.
-
Chemical Splash Goggles: When handling solutions or performing any transfer that could result in a splash, chemical splash goggles that form a seal around the eyes are mandatory[1].
-
Face Shield: For larger volume transfers or procedures with a significant splash risk, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face[4][5].
Respiratory Protection
Work within a chemical fume hood should be sufficient to control airborne concentrations. However, in the event of a significant spill outside of containment or during emergency response, respiratory protection is critical. A NIOSH-approved respirator with cartridges appropriate for organic vapors would be necessary in such situations[3].
Procedural Guidance: Integrating PPE into Your Workflow
PPE Donning & Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The following workflow should be adopted.
Caption: Workflow for donning and doffing PPE to minimize contamination.
Handling and Disposal Plan
Handling:
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat.
-
Transfers: When transferring the compound, whether as a solid or in solution, do so slowly and carefully to avoid generating dust or splashes.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[1][3].
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If a spill occurs, ensure you are wearing the appropriate PPE before cleaning.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Ventilate the area and wash the spill site after the material pickup is complete[3].
Disposal:
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container[6][7].
-
Container Management: Keep the hazardous waste container sealed when not in use and store it in a designated, well-ventilated area away from incompatible materials[7].
-
Pickup: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain[1][6].
Summary of Required PPE
| Task / Condition | Required Personal Protective Equipment |
| General Lab Entry | Lab Coat, Safety Glasses with Side Shields, Closed-toe Shoes |
| Weighing Solid Compound | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
| Preparing Solutions / Transfers | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (recommended) |
| Cleaning Glassware | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
| Large Spill / Emergency | Chemical-resistant Suit, Double Gloves, Goggles, Face Shield, NIOSH-approved Respirator |
This guide provides a framework for the safe handling of this compound. Always supplement this information with a thorough review of your institution's specific safety protocols and conduct a risk assessment before beginning any new procedure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
